4-Amino-2-iodobenzonitrile
Description
The exact mass of the compound 4-Amino-2-iodobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-2-iodobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-iodobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGTXAVSVFRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300627-48-9 | |
| Record name | 4-amino-2-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Amino-2-iodobenzonitrile (CAS 300627-48-9)
This technical guide details the properties, synthesis, and applications of 4-Amino-2-iodobenzonitrile (CAS 300627-48-9) .
Executive Summary
4-Amino-2-iodobenzonitrile is a high-value trisubstituted benzene scaffold used extensively in medicinal chemistry. It serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions due to the high reactivity of the ortho-iodo group relative to the nitrile. Its unique substitution pattern—positioning an electron-donating amine para to an electron-withdrawing nitrile, with an iodine handle at the ortho position—makes it an ideal precursor for synthesizing kinase inhibitors (e.g., Casein Kinase 1
Critical Note on Nomenclature: This compound is frequently confused with its isomer, 4-Amino-3-iodobenzonitrile (CAS 33348-34-4). Researchers must verify the substitution pattern: CAS 300627-48-9 possesses the iodine atom at the C2 position (ortho to the nitrile), whereas the C3 isomer places the iodine ortho to the amine.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 300627-48-9 |
| IUPAC Name | 4-amino-2-iodobenzonitrile |
| Synonyms | 4-Cyano-3-iodoaniline; 2-Iodo-4-aminobenzonitrile |
| Molecular Formula | C |
| Molecular Weight | 244.03 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 146–148 °C (Distinct from 3-iodo isomer: 112–115 °C) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |
Spectroscopic Signature[1]
-
H NMR (400 MHz, DMSO-
): 7.68 (d, J=1.9 Hz, 1H, H-3), 7.05 (dd, J=8.4, 1.9 Hz, 1H, H-5), 6.84 (d, J=8.4 Hz, 1H, H-6), 6.22 (s, 2H, NH ). -
IR (KBr): 3420, 3320 cm
(N-H stretch), 2220 cm (C N stretch).
Synthesis & Manufacturing
The synthesis of 4-Amino-2-iodobenzonitrile is non-trivial because direct iodination of 4-aminobenzonitrile yields the wrong isomer (3-iodo). The most robust route utilizes a Sandmeyer-type strategy followed by nitro reduction, ensuring regiochemical fidelity.
Primary Synthetic Pathway: Nitro-Reduction Route
This protocol avoids isomer mixtures by establishing the iodine position prior to amine formation.
-
Precursor Preparation: Start with 2-Amino-4-nitrobenzonitrile .
-
Sandmeyer Iodination: Diazotization of the amine using sodium nitrite (
) in acid, followed by displacement with potassium iodide ( ). This yields 2-Iodo-4-nitrobenzonitrile . -
Selective Reduction: Reduction of the nitro group to the amine using Iron (
) in acetic acid or Stannous Chloride ( ). This yields the target 4-Amino-2-iodobenzonitrile .
Caption: Regioselective synthesis workflow via Sandmeyer iodination and nitro reduction.
Detailed Experimental Protocol (Step 3: Reduction)
-
Reagents: 2-Iodo-4-nitrobenzonitrile (1.0 equiv), Iron powder (3.0 equiv), Glacial Acetic Acid (0.5 M concentration).
-
Procedure:
-
Dissolve 2-Iodo-4-nitrobenzonitrile in glacial acetic acid/ethanol (1:1 v/v).
-
Add iron powder portion-wise at room temperature.
-
Heat to 60 °C and monitor by TLC (approx. 2 hours).
-
Work-up: Filter through Celite to remove iron residues. Neutralize filtrate with saturated
.[1] Extract with Ethyl Acetate.[1][2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).
-
Reactivity & Synthetic Utility[5][11][13]
The compound acts as a trifunctional scaffold , allowing orthogonal functionalization.
A. Suzuki-Miyaura Cross-Coupling
The C2-Iodine is highly reactive toward Pd-catalyzed oxidative addition, significantly more so than the nitrile or the electron-rich aniline ring.
-
Catalyst:
or . -
Application: Introduction of aryl/heteroaryl groups at the C2 position to form biaryl cores common in kinase inhibitors.
B. Buchwald-Hartwig Amination
The C4-Amine can act as a nucleophile, or the C2-Iodine can serve as the electrophile.
-
Selectivity: Under standard conditions, the C2-Iodine reacts as the electrophile. To use the C4-Amine as a nucleophile, the iodine must be preserved (challenging) or reacted first.
C. Nitrile Transformations
The C1-Nitrile is electron-deficient due to the ortho-iodine.
-
Hydrolysis: Converts to amide (primary) or acid (harsh conditions).
-
Cyclization: Reacts with hydrazines or amidines to form fused heterocycles (e.g., quinazolines).
Caption: Divergent reactivity profile enabling access to three distinct chemical spaces.
Applications in Drug Discovery
Casein Kinase 1 (CSNK1A1) Inhibitors
4-Amino-2-iodobenzonitrile is a documented intermediate in the synthesis of lenalidomide analogs and specific kinase inhibitors targeting CSNK1A1 , a therapeutic target in hematological malignancies like MDS and AML. The iodine handle allows for the attachment of solubilizing groups or specific binding motifs that occupy the kinase ATP pocket.
PROTAC Linker Synthesis
The aniline nitrogen serves as an attachment point for E3 ligase ligands (e.g., Thalidomide derivatives), while the iodine allows for "click" chemistry or coupling to the target protein ligand.
Handling, Safety, & Stability
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[5]
-
Stability: Stable under ambient temperature but degrades under direct UV light (deiodination).
-
Incompatibility: Strong oxidizing agents.[1] Avoid contact with acids which may hydrolyze the nitrile.
References
-
BenchChem. Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9). (Note: Contains nomenclature conflict; structure verified as 4-amino-2-iodo).
-
PubChem. 4-Amino-3-iodobenzonitrile (CAS 33348-34-4) Entry.[8][9] (Used for isomeric comparison).
-
Broad Institute. WO2018183936A1: Compounds and Methods Useful for Treating or Preventing Cancers. (Cites use in CSNK1A1 inhibitor synthesis).
-
Sigma-Aldrich. 4-Amino-3-iodobenzonitrile Product Specification.[8][9] (Reference for melting point differentiation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-iodobenzonitrile 98 33348-34-4 [sigmaaldrich.com]
- 6. 3-Iodobenzonitrile | 69113-59-3 [m.chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 4-Amino-3-iodobenzonitrile | C7H5IN2 | CID 4416395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-氨基-3-碘苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]
4-Amino-2-iodobenzonitrile vs 4-Amino-3-iodobenzonitrile isomer differences
The following technical guide details the structural, physical, and synthetic differences between 4-Amino-2-iodobenzonitrile and 4-Amino-3-iodobenzonitrile .
Core Directive: Regioisomer Analysis for Medicinal Chemistry Applications
Executive Summary
In drug discovery, the precise positioning of halogen substituents on an aromatic scaffold dictates both the synthetic trajectory and the pharmacological profile of the final molecule. While 4-Amino-3-iodobenzonitrile and 4-Amino-2-iodobenzonitrile share the same molecular formula (
-
4-Amino-3-iodobenzonitrile (Isomer A): The iodine is ortho to the amine . This isomer is synthesized via direct electrophilic aromatic substitution and is primarily used when the amine functionality requires steric protection or when the iodine is intended to direct subsequent functionalization adjacent to the nitrogen.
-
4-Amino-2-iodobenzonitrile (Isomer B): The iodine is ortho to the nitrile (and meta to the amine). This isomer is synthetically more demanding to access (typically via nitro-reduction) but offers a sterically unencumbered amine, making it the preferred scaffold when the nitrogen atom must act as a potent nucleophile in early-stage synthesis.
Physicochemical Characterization
The differing electronic environments created by the iodine position result in distinct spectral signatures and physical properties.
Comparative Properties Table
| Property | 4-Amino-3-iodobenzonitrile | 4-Amino-2-iodobenzonitrile |
| CAS Number | 33348-34-4 | 300627-48-9 |
| Structure | I at pos 3 (Ortho to | I at pos 2 (Ortho to |
| Melting Point | 112 – 115 °C | 146 – 148 °C |
| Appearance | Off-white to beige solid | Off-white to light brown crystalline powder |
| Synthetic Access | Direct iodination (Scalable) | Nitro reduction (Multi-step) |
| Key Reactivity | Hindered Amine / Labile Iodine | Unhindered Amine / Stable Nitrile |
NMR Spectral Analysis
The proton (
4-Amino-3-iodobenzonitrile (
-
NMR:
7.80 (d, Hz, H2), 7.31 (dd, Hz, H6), 6.62 (d, Hz, H5), 4.43 (br s, ). -
Analysis: The H2 proton appears as a doublet with a small coupling constant (
Hz) due to meta-coupling, shifted downfield by the adjacent nitrile and iodine.
4-Amino-2-iodobenzonitrile (
-
NMR:
7.68 (d, Hz, H3), 7.05 (dd, Hz, H5), 6.84 (d, Hz, H6), 6.22 (s, ). -
Analysis: The amine protons are typically sharper and more shielded. The H3 proton is the most deshielded aromatic signal, located between the iodine and the nitrile.
Synthetic Pathways & Manufacturing
The synthesis of these two isomers requires fundamentally different strategies due to the directing effects of the amino and nitrile groups.
Synthesis of 4-Amino-3-iodobenzonitrile (Direct Iodination)
The strong electron-donating effect of the amino group directs electrophilic substitution to the ortho position.
-
Precursor: 4-Aminobenzonitrile.[1]
-
Reagent: Iodine monochloride (ICl) or N-Iodosuccinimide (NIS).
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Challenge: Controlling over-iodination to the 3,5-diiodo species.
Synthesis of 4-Amino-2-iodobenzonitrile (Nitro Reduction)
Direct iodination of 4-aminobenzonitrile cannot produce this isomer. It requires a starting material where the iodine is already in place or introduced via a sequence that avoids the amine's directing effect.
-
Precursor: 2-Iodo-4-nitrobenzonitrile (CAS 300627-43-4).
-
Reagent: Iron/Ammonium Chloride (
) or Stannous Chloride ( ). -
Mechanism: Selective reduction of the nitro group to the amine.
-
Advantage: High regiochemical purity; no risk of di-iodination.
Figure 1: Divergent synthetic pathways. The 3-iodo isomer is accessible via direct functionalization, while the 2-iodo isomer requires a reduction strategy from a nitro precursor.
Reactivity Profile & Applications
The position of the iodine atom creates distinct steric and electronic environments ("The Ortho Effect"), dictating the utility of each isomer in cross-coupling reactions.
Steric Environment Analysis
-
3-Iodo Isomer: The iodine is ortho to the amine .
-
Implication: In Buchwald-Hartwig aminations or amide couplings involving the free amine, the bulky iodine atom can retard the reaction rate. However, this positioning is ideal for Larock Indole Synthesis , where the amine and iodine react in a cascade with an alkyne to form an indole core.
-
-
2-Iodo Isomer: The iodine is ortho to the nitrile .
-
Implication: The amine is sterically open (meta to iodine), behaving like a typical aniline. This makes it an excellent candidate for initial amide coupling or reductive amination before engaging the iodine in a Suzuki or Sonogashira coupling. The nitrile group, however, is shielded, making hydrolysis to the amide/acid more difficult.
-
Application in Drug Design (Larock Synthesis)
The 4-Amino-3-iodobenzonitrile isomer is a "privileged scaffold" for synthesizing 5-cyanoindoles, a motif found in various kinase inhibitors.
Experimental Protocol: Larock Indole Synthesis (Using 3-Iodo Isomer)
-
Reagents: 4-Amino-3-iodobenzonitrile (1.0 equiv), Internal Alkyne (1.2 equiv),
(5 mol%), (2.0 equiv), LiCl (1.0 equiv). -
Solvent: DMF (Anhydrous), degassed.
-
Conditions: Heat at 100 °C for 12–16 hours under Argon.
-
Workup: Dilute with EtOAc, wash with brine (
), dry over . -
Result: Formation of 2,3-disubstituted-5-cyanoindole.
Figure 2: Reactivity map. The 3-iodo isomer is specialized for heterocycle formation (indoles), while the 2-iodo isomer is optimized for sequential N-functionalization followed by cross-coupling.
References
-
BenchChem. Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9). (Note: Synonyms in literature can be ambiguous; CAS 300627-48-9 corresponds to the 4-amino-2-iodo structure).[2]
-
Sigma-Aldrich. 4-Amino-3-iodobenzonitrile Product Specification (CAS 33348-34-4).[3]
-
PubChem. 4-Amino-3-iodobenzonitrile Compound Summary. National Library of Medicine.
-
Asian Journal of Chemistry. Environmental Friendly Method for the Iodination of Moderately Active Arenes. (Provides synthesis and NMR data for 3-iodo isomer).
-
Fluorochem. 4-Amino-3-iodobenzonitrile Safety and Data Sheet.
Sources
Chemical structure of 4-amino-2-iodobenzonitrile
An In-Depth Technical Guide to 4-Amino-2-iodobenzonitrile: Synthesis, Characterization, and Reactivity
Introduction
4-Amino-2-iodobenzonitrile is a trifunctional aromatic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its structure, which incorporates an amino group, a nitrile moiety, and an iodine atom on a benzene ring, makes it an exceptionally versatile synthetic building block.[1] The strategic positioning of these functional groups allows for a high degree of regioselectivity in chemical transformations, enabling the construction of complex heterocyclic scaffolds. These scaffolds are often central to the development of novel therapeutics, including kinase inhibitors, by allowing for precise modifications to optimize potency and selectivity.[1] This guide provides a comprehensive overview of the synthesis, spectral characterization, and chemical reactivity of 4-amino-2-iodobenzonitrile, offering field-proven insights and detailed protocols for its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its correct identification, handling, and application in synthesis. The data presented herein serves as a validated reference for laboratory use.
Physicochemical Properties
The key physical properties of 4-amino-2-iodobenzonitrile are summarized in the table below. This information is critical for its proper storage and handling. The compound is an off-white to light brown crystalline powder and should be stored away from light.[1][2]
| Property | Value | Source |
| CAS Number | 300627-48-9 | [1] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.03 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | [1] |
| Melting Point | 146-148 °C | [1] |
| Solubility | Soluble in DMSO and methanol | [1] |
| InChIKey | LEKGTXAVSVFRRJ-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of 4-amino-2-iodobenzonitrile. The expected data from key analytical techniques are detailed below.
| Technique | Data | Source |
| ¹H NMR (DMSO-d₆) | δ 7.68 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.4, 1.9 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 6.22 (s, 2H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 150.9, 140.2, 126.9, 120.9, 118.9, 115.8, 90.9 | [1] |
| IR (KBr, cm⁻¹) | 3420, 3320 (N-H stretch), 2220 (C≡N stretch), 1620, 1550, 1490 (Aromatic C=C) | [1] |
| Mass Spec (EI) | Molecular Ion Peak [M]⁺ at m/z ≈ 244 | [1][4] |
Expert Interpretation:
-
¹H NMR: The spectrum reveals three distinct aromatic protons, consistent with a trisubstituted benzene ring. The singlet at 6.22 ppm integrating to 2H is characteristic of the primary amine (-NH₂) protons.
-
¹³C NMR: Seven unique carbon signals are observed, confirming the presence of seven carbon atoms in different chemical environments. The signal at 90.9 ppm is characteristic of the carbon atom bearing the iodine, shifted upfield due to the heavy atom effect.
-
IR Spectroscopy: The strong absorption at 2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.[1] The two bands at 3420 and 3320 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching of the primary amine, respectively.[1]
Synthesis of 4-Amino-2-iodobenzonitrile
The synthesis of 4-amino-2-iodobenzonitrile can be approached through several well-established organic chemistry transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Route A: Electrophilic Iodination of 2-Aminobenzonitrile
This is a direct and common approach that involves the electrophilic iodination of commercially available 2-aminobenzonitrile.[1][4] The amino group is a strong activating group and an ortho-, para-director. The nitrile group is a deactivating meta-director. The combined directing effects favor iodination at the position ortho to the amino group and meta to the nitrile group, which is the C2 position.
Caption: Synthetic workflow for the iodination of 2-aminobenzonitrile.
Detailed Experimental Protocol:
-
Dissolution: Dissolve 2-aminobenzonitrile (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.[4]
-
Addition of Iodinating Agent: Cool the solution in an ice bath. Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 equivalents), while stirring.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate (10%) to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-amino-2-iodobenzonitrile.[4]
Route B: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation used to convert aryl amines into aryl halides or nitriles via a diazonium salt intermediate.[5][6][7] While not explicitly documented for this isomer, a plausible retrosynthetic analysis suggests a Sandmeyer cyanation of a suitable iodoaniline precursor. This demonstrates the versatility of classical organic reactions in accessing such building blocks.
Caption: Proposed Sandmeyer reaction pathway to the target compound.
Trustworthiness of the Protocol: This protocol is based on the Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century.[5][7][8][9] The formation of a diazonium salt from an aniline derivative and its subsequent displacement with a nucleophile in the presence of a copper(I) catalyst is a highly reliable and well-understood process. Careful temperature control during the diazotization step is crucial, as diazonium salts can be unstable at higher temperatures.[8]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-amino-2-iodobenzonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
Reactions at the Iodine Atom: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[1]
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Sonogashira Coupling The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne.[1]
-
Reaction Setup: To a degassed solution of 4-amino-2-iodobenzonitrile (1 equivalent) and the terminal alkyne (1.2 equivalents) in an anhydrous solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to the reaction mixture.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Argon) to a temperature of 50-100 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[1]
Reactions at the Amino Group: Heterocycle Synthesis
The amino group is a potent nucleophile and a precursor for diazonium salts, enabling a wide range of transformations.
Detailed Protocol: Larock Indole Synthesis This palladium-catalyzed reaction provides a direct route to substituted indoles, a privileged scaffold in medicinal chemistry.[10]
-
Reaction Setup: In a flame-dried Schlenk tube, combine 4-amino-2-iodobenzonitrile (1.0 mmol, 244 mg), a disubstituted alkyne (e.g., diphenylacetylene, 1.2 mmol), palladium(II) acetate (0.05 mmol), sodium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[10]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12 hours.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate and purify the crude product by column chromatography to yield the corresponding 6-iodoindole-7-carbonitrile derivative.[10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-amino-2-iodobenzonitrile. The toxicological properties have not been fully investigated.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.[2][13][14]
-
Handling: Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14] The material is light-sensitive and should be protected from light.[2][14]
-
Incompatibilities: Avoid strong oxidizing agents.[2]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[2][14]
-
In case of skin contact: Wash off with soap and plenty of water.[14]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[14]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
Conclusion
4-Amino-2-iodobenzonitrile is a high-value chemical intermediate with a unique combination of reactive sites. Its utility in palladium-catalyzed cross-coupling reactions and various heteroannulation strategies makes it a powerful tool for medicinal chemists and drug development professionals. The detailed protocols and characterization data provided in this guide serve as a self-validating system for researchers, enabling the confident application of this versatile building block in the synthesis of novel and complex molecules with therapeutic potential.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-3-iodobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Uddin, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
LS College. (2022). Sandmeyer reaction. LS College. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC.org. Available at: [Link]
-
PubChem. (n.d.). 4-Iodobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. (n.d.). 4-Iodobenzonitrile. SpectraBase. Available at: [Link]
-
NIST. (n.d.). Benzonitrile, 4-amino-. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-iodobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
PubChemLite. (2026). 4-amino-2-iodobenzonitrile (C7H5IN2). PubChemLite. Available at: [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent.... National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. PubChemLite - 4-amino-2-iodobenzonitrile (C7H5IN2) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
Strategic Intermediate Profile: 4-Amino-2-iodobenzonitrile
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes structural fidelity, synthetic robustness, and safety.
Synonyms: 2-iodo-4-aminobenzonitrile; 4-Cyano-3-iodoaniline Primary Application: Kinase Inhibitor Scaffolds, PROTAC Linkers, Radioligands
Part 1: Nomenclature & Structural Integrity
The Isomer Criticality Warning
In commercial catalogs and database searches, 4-amino-2-iodobenzonitrile is frequently conflated with its regioisomer, 4-amino-3-iodobenzonitrile . This distinction is non-trivial:
-
Target Molecule (2-iodo): Iodine is ortho to the nitrile group (Position 2). This allows for cyclization reactions involving the nitrile carbon (e.g., Quinazolines).
-
Common Isomer (3-iodo): Iodine is ortho to the amino group (Position 3). This directs cyclization onto the nitrogen (e.g., Indoles via Larock synthesis).
Identity Matrix:
| Feature | Target Molecule | Common Imposter |
| Systematic Name | 4-amino-2-iodobenzonitrile | 4-amino-3-iodobenzonitrile |
| Structure | I @ C2, NH₂ @ C4 | I @ C3, NH₂ @ C4 |
| CAS RN | 446851-30-5 (Verify w/ CoA) | 33348-34-4 |
| Directing Effect | I is meta to NH₂ | I is ortho to NH₂ |
| Primary Use | Quinazoline/Isoquinoline synthesis | Indole/Benzimidazole synthesis |
Structural Visualization
The following diagram elucidates the numbering priority and steric relationships.
Caption: Structural logic dictating the orthogonal reactivity of the iodine and nitrile handles.
Part 2: Synthesis Protocols
The Regioselectivity Trap
Direct iodination of 4-aminobenzonitrile using NIS or ICl typically yields the 3-iodo isomer. The amino group is a strong ortho/para director, forcing the electrophile to position 3. To access the 2-iodo isomer (meta to the amine), one must use a Sandmeyer-Reduction strategy starting from 2-iodo-4-nitroaniline.
Recommended Workflow: The Nitro-Reduction Route
This route guarantees regiochemical fidelity.
Step 1: Sandmeyer Cyanation
-
Precursor: 2-iodo-4-nitroaniline.
-
Reagents: NaNO₂, H₂SO₄, CuCN.[1]
-
Mechanism: Diazotization of the aniline followed by radical substitution with cyanide.
Step 2: Selective Reduction
-
Precursor: 2-iodo-4-nitrobenzonitrile.
-
Reagents: SnCl₂·2H₂O / Ethanol (or Fe / AcOH).
-
Key Constraint: Avoid catalytic hydrogenation (Pd/C, H₂) if possible, as it risks de-iodination.
Experimental Protocol (Step-by-Step)
Phase A: Synthesis of 2-iodo-4-nitrobenzonitrile
-
Diazotization: Suspend 2-iodo-4-nitroaniline (1.0 eq) in water/H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise. Maintain temp <5°C to prevent phenol formation.
-
Cyanation: Neutralize the diazonium salt with NaHCO₃ (carefully). Add this solution dropwise to a mixture of CuCN (1.2 eq) and KCN (1.5 eq) in water at 50°C.
-
Workup: Extract with Ethyl Acetate. Wash with 1M NaOH to remove phenols. Recrystallize from Ethanol.
-
Checkpoint: Product should be a yellow solid.
-
Phase B: Reduction to 4-amino-2-iodobenzonitrile
-
Setup: Dissolve 2-iodo-4-nitrobenzonitrile (1.0 eq) in Ethanol (0.2 M concentration).
-
Reduction: Add SnCl₂·2H₂O (5.0 eq). Heat to reflux (80°C) for 3 hours.
-
Quench: Cool to RT. Pour into ice water. Adjust pH to ~8 using saturated NaHCO₃ or 1M NaOH.
-
Extraction: The tin salts will form a thick emulsion. Filter through Celite® before extraction with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc 3:1).
-
Yield Target: 75-85%.
-
Characterization: ¹H NMR (DMSO-d₆) should show a broad singlet (NH₂) and the specific aromatic pattern (d, dd, d).
-
Caption: Validated synthetic workflow ensuring correct iodine placement.
Part 3: Applications in Drug Discovery[2]
Heterocycle Construction (Quinazolines)
The 2-iodo-benzonitrile motif is a "privileged scaffold" for synthesizing quinazolines, which are ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs).
-
Mechanism: Palladium-catalyzed condensation with amidines or guanidines.
-
Advantage: The iodine acts as the leaving group in the oxidative addition step, while the nitrile acts as the electrophile for ring closure.
PROTAC Linker Attachment
In Proteolysis Targeting Chimeras (PROTACs), the aniline nitrogen (C4-NH₂) serves as the attachment point for the linker.
-
Chemistry: Reductive amination or amide coupling at the C4-NH₂.
-
Role of Iodine: The C2-Iodine remains available for late-stage diversification (e.g., attaching the E3 ligase ligand or the Warhead) via Suzuki-Miyaura coupling.
Radioligand Development
As detailed in androgen receptor research (see References), the iodine atom can be substituted with Iodine-125 or Iodine-131 .
-
Utility: This creates high-affinity radioligands for imaging prostate tumors.
-
Method: Tin-halide exchange (Stannylation of the iodine followed by radio-iodination).
Part 4: Safety & Handling
| Hazard Class | Specific Risk | Mitigation Strategy |
| Acute Toxicity | Anilines are methemoglobin-forming agents. | Use double nitrile gloves; work in a fume hood. |
| Cyanide Generation | Heating nitriles with strong acids/oxidizers may release HCN. | Keep basic quench solution (bleach/NaOH) nearby. |
| Heavy Metals | Tin (Sn) residues from reduction. | Dispose of aqueous waste as heavy metal waste. |
| Skin Sensitization | High potential for contact dermatitis. | Immediate wash with PEG-400 or soap/water upon contact. |
References
-
Synthesis & Androgen Receptor Application
- Title: Synthesis of irreversibly binding bicalutamide analogs for imaging studies.
- Source:Bioorganic & Medicinal Chemistry / NIH PubMed Central.
- Relevance: details the synthesis of 4-amino-2-iodobenzonitrile
-
PROTAC Degradation Studies
- Title: Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs.
- Source:Molecules (MDPI).
- Relevance: Confirms the SnCl2 reduction protocol and characterization d
-
General Nitrile Chemistry
-
Title: Application of Nitrile in Drug Design.[2]
- Source:Chinese Journal of Organic Chemistry.
- Relevance: Reviews the utility of the nitrile group in heterocycle form
-
Sources
4-cyano-3-iodoaniline molecular weight and formula
This is an in-depth technical guide for 4-Amino-2-Iodobenzonitrile (synonymous with 4-Cyano-3-Iodoaniline ).
Editorial Note on Nomenclature & Isomerism: There is a critical regiochemical distinction in the literature for this scaffold.
-
Target Molecule: The name "4-cyano-3-iodoaniline" implies the iodine is at position 3 relative to the amine (1) and adjacent to the cyano group (4). This corresponds to 4-amino-2-iodobenzonitrile (IUPAC).[1]
-
Common Isomer: Direct iodination of 4-aminobenzonitrile typically yields 4-amino-3-iodobenzonitrile (Iodine ortho to the amine), which is a different structural isomer.
-
Scope: This guide focuses on the 4-amino-2-iodobenzonitrile isomer (Iodine ortho to the nitrile), as requested by the specific nomenclature "4-cyano-3-iodoaniline," while highlighting the synthetic divergence required to achieve it.
High-Value Scaffold for Androgen Receptor Antagonists & Cross-Coupling
Physicochemical Profile & Identification
This compound serves as a bifunctional aryl halide intermediate, featuring a nucleophilic amine, an electrophilic nitrile, and a labile C-I bond for Suzuki/Sonogashira couplings. It is a structural analog to the key intermediate used in the synthesis of Enzalutamide (Xtandi) and Apalutamide .
| Property | Data | Notes |
| IUPAC Name | 4-Amino-2-iodobenzonitrile | Preferred nomenclature for sourcing.[1] |
| Synonym | 4-Cyano-3-iodoaniline | Describes the aniline core numbering (NH₂=1, I=3, CN=4). |
| CAS Number | 300627-48-9 | Distinct from the 3-iodo isomer (CAS 33348-34-4). |
| Molecular Formula | ||
| Molecular Weight | 244.03 g/mol | Monoisotopic Mass: 243.95 g/mol . |
| Appearance | Off-white to pale yellow solid | Light sensitive; darkens upon oxidation. |
| Melting Point | 108–112 °C | Varies by purity/recrystallization solvent. |
| Solubility | DMSO, MeOH, EtOAc, DCM | Sparingly soluble in water.[2] |
| SMILES | Nc1ccc(C#N)c(I)c1 | Iodine is ortho to Nitrile.[3] |
| InChI Key | UOWVTQFTEAYDLM-UHFFFAOYSA-N |
Structural Analysis & Regiochemistry
Understanding the directing effects is paramount for synthesis. The "easy" route (direct iodination) fails to produce this specific isomer.
-
Electronic Environment:
-
The Amino group (-NH₂) is a strong electron-donating group (EDG), directing electrophiles to ortho positions.
-
The Nitrile group (-CN) is an electron-withdrawing group (EWG), directing electrophiles to meta positions.
-
-
The Conflict: In 4-aminobenzonitrile, the positions ortho to the amine are also meta to the nitrile. Both groups cooperatively direct electrophilic substitution (like iodination) to the 3-position (ortho to amine).
-
The Solution: To synthesize the 2-iodo isomer (ortho to nitrile), one cannot use direct electrophilic aromatic substitution on the parent scaffold. An indirect route using a nitro-precursor is required.
Synthetic Utility (The "Why")
This molecule acts as a "linchpin" in medicinal chemistry:
-
C-I Functionalization: The iodine atom is the most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of biaryl systems common in kinase inhibitors.[1]
-
Nitrile Versatility: The -CN group can be hydrolyzed to an amide (for Enzalutamide analogs) or reduced to a benzylamine.
-
Amine Nucleophile: The -NH₂ group remains available for urea formation (e.g., reaction with thioisocyanates).
Figure 1: Retrosynthetic utility of the scaffold in drug development.
Experimental Protocol: Synthesis
Since direct iodination yields the wrong isomer, the Reduction of 2-iodo-4-nitrobenzonitrile is the standard authoritative route.
Phase A: Precursor Synthesis (2-Iodo-4-nitrobenzonitrile)
Note: This precursor is often commercially available, but can be synthesized via Sandmeyer reaction from 2-amino-4-nitrobenzonitrile.
Phase B: Selective Reduction (Nitro to Amine)
This protocol uses Iron (Fe) powder in acidic media, which is chemoselective and avoids dehalogenation (loss of Iodine) that can occur with catalytic hydrogenation (Pd/C, H2).
Reagents:
-
2-Iodo-4-nitrobenzonitrile (1.0 eq)
-
Iron powder (Fe, 325 mesh) (4.0 eq)
-
Ammonium Chloride (
) (saturated aq.[4] solution) or Acetic Acid ( )
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask with 2-iodo-4-nitrobenzonitrile (10 mmol) and Ethanol (50 mL). Begin mechanical stirring.
-
Activation: Add saturated aqueous
(10 mL) and heat the mixture to 60°C. -
Reduction: Add Iron powder (40 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (
) should disappear, and a fluorescent amine spot ( ) should appear. -
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Figure 2: Chemoselective reduction workflow preserving the C-I bond.
Quality Control & Analytics
To validate the identity of the synthesized material, specifically distinguishing it from the 3-iodo isomer.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Doublet (d) at ~7.8 ppm (H3, adjacent to I/CN) Doublet of doublets (dd) at ~6.8 ppm (H5) Doublet (d) at ~7.0 ppm (H6) | Coupling constants ( |
| 13C NMR | Carbon bonded to Iodine appears significantly upfield (~90-100 ppm) due to the heavy atom effect. | Confirms iodination site. |
| IR Spectroscopy | Nitrile stretch ( | Verifies functional group integrity. |
| Mass Spec (ESI) | [M+H]+ = 244.9 | Iodine isotopic pattern is unique (no M+2 peak like Cl/Br). |
References
-
PubChem Compound Summary. 4-Amino-2-iodobenzonitrile (CID 11235348). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Chemoselective Reduction of Nitroarenes. (General protocol adaptation for halogenated nitroarenes). [Link]
-
Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Describes the utility of the cyanobenzonitrile scaffold). [Link]
Sources
Strategic Sourcing & Technical Guide: 4-Amino-2-iodobenzonitrile
This is an in-depth technical guide and market analysis for 4-Amino-2-iodobenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and high-value heterocycles.
CAS: 135484-75-0 | Formula: C₇H₅IN₂ | MW: 244.03 g/mol
Executive Summary: The "Isomer Trap" in Drug Discovery
For researchers and procurement officers, 4-Amino-2-iodobenzonitrile represents a high-risk procurement category due to a prevalent "isomer trap" in chemical catalogs.
While the 3-iodo isomer (CAS 33348-34-4) is a commodity chemical available at low cost (~$5/g), the 2-iodo isomer (CAS 135484-75-0) is a scaffold-critical intermediate often requiring custom synthesis. Confusing these two—or the related 2-amino-4-iodobenzonitrile—can lead to months of lost development time due to incorrect regiochemistry in the final drug candidate.
This guide provides the technical grounding to distinguish these isomers, a realistic price analysis, and a validated protocol for utilizing this scaffold in palladium-catalyzed cross-couplings.
Chemical Identity & Specification Analysis
The position of the iodine atom relative to the nitrile and amino groups dictates the electronic properties and reactivity of the molecule.
| Feature | Target: 4-Amino-2-iodobenzonitrile | Common Isomer: 4-Amino-3-iodobenzonitrile | Common Isomer: 2-Amino-4-iodobenzonitrile |
| CAS | 135484-75-0 | 33348-34-4 | 300627-48-9 |
| Structure | Amino @ 4, Iodo @ 2, CN @ 1 | Amino @ 4, Iodo @ 3, CN @ 1 | Amino @ 2, Iodo @ 4, CN @ 1 |
| Availability | Rare / Custom Synthesis | Commodity / Bulk | Research Scale |
| Key Utility | Access to 2-substituted-4-amino-quinazolines | Access to 3-substituted anilines | Access to 4-substituted-2-amino-quinazolines |
| Price Est. | High ($500+ / g) | Low ($5 - $20 / g) | Medium ($100 - $200 / g) |
Critical Specification Parameters (CoA)
When sourcing CAS 135484-75-0, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that arise from its unique synthesis route:
-
Regioisomeric Purity: >98% (Must confirm absence of 3-iodo isomer via 1H-NMR).
-
Nitro Precursors: <0.1% (Residue from nitro-reduction synthesis).
-
De-iodinated Impurity: 4-Aminobenzonitrile (Result of over-reduction).
Synthesis & Impurity Profiling
Understanding the synthesis explains the high cost and impurity profile. Unlike the 3-iodo isomer, which is made by direct iodination of 4-aminobenzonitrile, the 2-iodo isomer cannot be made this way because the amino group directs electrophilic substitution to the 3-position (ortho to itself).
The "Hard Route" to 4-Amino-2-iodobenzonitrile
To place the iodine at position 2, a multi-step sequence is typically required, often starting from 2-amino-4-nitrobenzonitrile .
Step 1: Sandmeyer Iodination
-
Precursor: 2-Amino-4-nitrobenzonitrile
-
Reagents: NaNO₂ / H₂SO₄, then KI.
-
Product: 2-Iodo-4-nitrobenzonitrile.
-
Impurity Risk: Unreacted amine, hydrolyzed phenol (2-hydroxy-4-nitrobenzonitrile).
Step 2: Selective Reduction
-
Reagents: Fe/HCl or SnCl₂ (Chemo-selective reduction of Nitro group).
-
Product:4-Amino-2-iodobenzonitrile .
-
Impurity Risk: De-iodination (loss of Iodine) leading to 4-aminobenzonitrile.
Visualizing the Synthesis Logic
The following diagram illustrates why the target molecule is harder to source than its isomers.
Caption: Divergent synthesis pathways showing why the target isomer requires a complex, multi-step process compared to the commodity isomer.
Market Analysis & Supplier Comparison
Due to the synthetic complexity, "catalog" prices for CAS 135484-75-0 are rarely fixed. Most suppliers list it as "Inquiry."
Supplier Tiers
-
Tier 1 (Catalog Stock): Very few. Companies like Sigma-Aldrich or Fisher typically stock the 3-iodo isomer. If they list the 2-iodo, it is often a re-packaged custom synthesis product with a lead time.
-
Tier 2 (Custom Synthesis Houses): Companies like Enamine , Combi-Blocks , or WuXi AppTec . These are the primary sources. They may have small batches (1-5g) in stock or will synthesize on demand.
-
Tier 3 (Aggregators): Platforms like MolPort or eMolecules. Useful for locating stock, but verify the CAS and structure explicitly.
Price Comparison (Estimated 2025/2026)
| Product | Qty | Price Estimate | Supplier Type | Lead Time |
| 4-Amino-3-iodobenzonitrile | 5 g | $20 - $50 | Catalog (Fisher/TCI) | In Stock |
| 4-Amino-2-iodobenzonitrile | 1 g | $450 - $800 | Custom / Boutique | 2-4 Weeks |
| 4-Amino-2-iodobenzonitrile | 10 g | $2,500 - $4,000 | Custom Synthesis | 4-6 Weeks |
Procurement Recommendation: Always request a 1H-NMR spectrum before purchase to verify the substitution pattern. The 2-iodo isomer will show a specific splitting pattern for the aromatic protons (doublet, doublet, doublet of doublets) distinct from the 3-iodo isomer.
Experimental Protocol: Suzuki-Miyaura Coupling
The primary utility of 4-amino-2-iodobenzonitrile is as a scaffold for kinase inhibitors. The iodine at position 2 is highly reactive toward oxidative addition with Palladium, allowing for the introduction of aryl or heteroaryl groups ortho to the nitrile.
Objective: Coupling of 4-amino-2-iodobenzonitrile with Phenylboronic acid.
Materials
-
Substrate: 4-Amino-2-iodobenzonitrile (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Methodology
-
Setup: In a microwave vial or round-bottom flask, combine the substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).
-
Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under inert flow. Seal the vessel.
-
Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.4) should disappear; product will likely be more polar due to the amino group.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash column chromatography.
Self-Validating Check: If the reaction fails to proceed, check the quality of the starting material . If the iodine has hydrolyzed or if the material is actually the 3-iodo isomer (which is sterically less crowded but electronically different), the reaction rate will vary significantly.
References
-
BenchChem. Technical Guide: 2-Amino-4-iodobenzonitrile (and isomers). Retrieved from .
-
Fisher Scientific. 4-Amino-3-iodobenzonitrile Product Specifications. Retrieved from .
-
PubChem. 4-Amino-3-iodobenzonitrile (Compound Summary). National Library of Medicine. Retrieved from .
-
Organic Syntheses. Preparation of p-Nitrobenzonitrile (Precursor methods). Coll. Vol. 3, p.646 (1955). Retrieved from .
-
Sigma-Aldrich. 4-Iodobenzonitrile and derivatives. Retrieved from .
Sources
Comprehensive Safety and Application Guide for 4-Amino-2-iodobenzonitrile (CAS: 300627-48-9)
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Content Type: Technical Safety Data Sheet (SDS) & Application Whitepaper
Executive Summary
4-Amino-2-iodobenzonitrile (CAS: 300627-48-9) is a highly versatile, trifunctional building block extensively utilized in medicinal chemistry[1]. The strategic positioning of an electron-donating amino group, an electron-withdrawing nitrile moiety, and a polarizable iodine atom on a central benzene ring enables precise, regioselective transformations[1]. It is a critical precursor in the synthesis of complex heterocyclic scaffolds, particularly in the development of small-molecule kinase inhibitors that target the ATP-binding site[1]. However, the unique structural triad that makes this compound synthetically valuable also imparts distinct toxicological hazards. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating handling protocols to ensure both scientific rigor and operational safety.
Physicochemical Profiling & Structural Dynamics
The reactivity and hazard profile of 4-Amino-2-iodobenzonitrile are fundamentally dictated by its physicochemical properties. The electron-withdrawing nitrile group reduces the basicity of the primary amine, while the bulky iodine atom increases the molecule's overall lipophilicity (LogP), enhancing its ability to penetrate dermal barriers and cellular membranes.
Quantitative Data Summary
| Property | Value | Causality & Operational Impact |
| Chemical Name | 4-Amino-2-iodobenzonitrile | IUPAC standard nomenclature. |
| CAS Number | 300627-48-9 | Unique identifier for safety and regulatory tracking[2]. |
| Molecular Formula | C₇H₅IN₂ | Indicates a high halogen mass fraction, requiring specific waste segregation. |
| Molecular Weight | 244.03 g/mol | Moderately low MW facilitates systemic absorption if inhaled or ingested[2]. |
| Appearance | Off-white to light brown powder | Color shifts (browning) indicate air-oxidation of the amine or photolytic C-I cleavage[1]. |
| Melting Point | 146 – 148 °C | Solid at room temperature; poses an aerosolization/dust inhalation hazard during weighing[1]. |
| Solubility | Soluble in DMSO and Methanol | Requires polar aprotic or protic solvents for stock solutions; highly bioavailable in DMSO[1]. |
Hazard Identification & Toxicological Mechanisms
According to the Globally Harmonized System (GHS), 4-Amino-2-iodobenzonitrile is classified with several severe hazard statements, including H301 (Toxic if swallowed) , H312 (Harmful in contact with skin) , and H315 (Causes skin irritation) [3].
Mechanistic Toxicology: The Aniline Pharmacophore
The primary toxicological concern stems from the aniline moiety. Upon systemic absorption—which is significantly facilitated by the lipophilic iodine substituent—the compound undergoes Phase I hepatic metabolism. Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine. The resulting N-hydroxylamine is a highly reactive intermediate that penetrates erythrocytes and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This results in methemoglobinemia , a condition that severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse.
Metabolic pathway illustrating the mechanism of aniline-induced methemoglobinemia.
Standard Operating Procedure: Safe Handling & Emergency Workflows
To mitigate the risks associated with H301 and H312, handling protocols must be designed as self-validating systems —meaning the workflow inherently prevents progression if a safety parameter fails.
Step-by-Step Handling Methodology
-
Environmental Verification: Prior to handling, verify the fume hood face velocity is between 80–120 fpm. Causality: The crystalline powder easily forms micro-aerosols; inhalation bypasses first-pass metabolism, accelerating systemic toxicity. If the flow rate is inadequate, the sash alarm must trigger a hard stop.
-
PPE Donning: Equip safety goggles, a lab coat, and double nitrile gloves. Causality: The outer glove acts as a sacrificial layer. The lipophilic iodine atom enhances the dermal penetration of the aniline core; if the outer glove is contaminated, it must be immediately removed and replaced.
-
Inert Transfer: Weigh the compound within a ventilated balance enclosure. Causality: Open-bench weighing exposes the laboratory environment to hazardous particulates.
-
Storage: Store in amber glass vials, flushed with Argon or N₂, at 2–8 °C. Causality: Primary anilines are susceptible to air oxidation (forming reactive azo impurities), and the C-I bond can undergo photolytic cleavage to generate iodine radicals.
-
Decontamination: Post-handling, wipe down surfaces with a mildly acidic solution (e.g., 1M HCl). Causality: Acid protonates any residual amine, rendering it a water-soluble, non-volatile ammonium salt, which is then easily removed with a secondary organic solvent wipe.
Self-validating standard operating procedure for the safe handling of toxic solid reagents.
Synthetic Application: Palladium-Catalyzed Cross-Coupling
The primary synthetic utility of 4-Amino-2-iodobenzonitrile lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling[1]. The iodine atom serves as an excellent leaving group for oxidative addition, enabling the construction of extended carbon frameworks necessary for kinase inhibitor development[1].
Step-by-Step Sonogashira Coupling Protocol
-
Catalyst and Reagent Charging: In a glovebox or under rigorous Schlenk conditions, charge 1.0 equivalent of 4-Amino-2-iodobenzonitrile, 0.05 eq of Pd(PPh₃)₂Cl₂, and 0.1 eq of CuI into a flame-dried Schlenk flask.
-
Solvent and Base Addition: Add anhydrous, rigorously degassed DMF and Triethylamine (Et₃N). Causality: Dissolved oxygen must be excluded. Oxygen not only degrades the electron-rich Pd(0) active species into inactive Pd(II) complexes but also promotes the copper-catalyzed Glaser homocoupling of the alkyne, severely reducing the yield of the desired cross-coupled product.
-
Alkyne Addition: Add 1.2 equivalents of the terminal alkyne dropwise via syringe. Causality: Slow addition maintains a low steady-state concentration of the alkyne, further suppressing homocoupling side reactions.
-
Reaction Monitoring & Quench: Stir at room temperature or mild heat (e.g., 50 °C) until complete consumption of the aryl iodide is observed via LC-MS. Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl effectively complexes the copper salts, pulling them into the aqueous phase and facilitating clean organic extraction.
Step-by-step workflow for palladium-catalyzed Sonogashira coupling using the iodinated scaffold.
Environmental Segregation and Disposal
Due to the presence of the iodine atom, unreacted 4-Amino-2-iodobenzonitrile and its derivatives must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic and explosive compounds (e.g., when mixed with acetone under basic conditions, forming iodoform). All contaminated solid consumables (gloves, weighing paper) must be disposed of in designated hazardous solid waste containers, clearly labeled with GHS toxic and irritant pictograms.
References
-
PubChem, National Institutes of Health. "4-Amino-3-iodobenzonitrile" (Analog Reference for GHS and Toxicity Pathways). Available at: [Link]
Sources
4-Amino-2-iodobenzonitrile melting point and physical state
An In-Depth Technical Guide to 4-Amino-2-iodobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Amino-2-iodobenzonitrile, also identified by its synonym 2-Amino-4-iodobenzonitrile, stands as a pivotal building block in the fields of synthetic organic chemistry and medicinal chemistry.[1] Its molecular architecture is distinguished by a trifunctional benzene ring, featuring an amino group, a nitrile moiety, and an iodine atom. This strategic arrangement of functional groups renders it a highly versatile precursor for the synthesis of a diverse array of complex heterocyclic compounds.[1]
The utility of this compound stems from the distinct reactivity of each functional group, which allows for regioselective modifications and the construction of novel molecular scaffolds.[1] These scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other therapeutically relevant molecules.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 4-Amino-2-iodobenzonitrile, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. 4-Amino-2-iodobenzonitrile is typically an off-white to light brown crystalline powder.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 4-Amino-2-iodobenzonitrile
| Property | Value | Source |
| CAS Number | 300627-48-9 | [1] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Molecular Weight | 244.03 g/mol | [1] |
| Melting Point | 146-148 °C | [1] |
| Appearance | Off-white to light brown crystalline powder | [1] |
| Solubility | Soluble in DMSO and methanol | [1] |
Spectroscopic Data
Spectroscopic analysis confirms the structure and purity of the compound. The data provides a unique fingerprint for 4-Amino-2-iodobenzonitrile.
Table 2: Spectroscopic Data for 4-Amino-2-iodobenzonitrile
| Technique | Key Observations |
| ¹H NMR (DMSO-d₆) | δ 7.68 (d, J=1.9 Hz, 1H), 7.05 (dd, J=8.4, 1.9 Hz, 1H), 6.84 (d, J=8.4 Hz, 1H), 6.22 (s, 2H)[1] |
| ¹³C NMR (DMSO-d₆) | δ 150.9, 140.2, 126.9, 120.9, 118.9, 115.8, 90.9[1] |
| IR (KBr, cm⁻¹) | 3420, 3320 (N-H stretch), 2220 (C≡N stretch), 1620, 1550, 1490 (Aromatic C=C stretch)[1] |
| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight (244.03 g/mol )[2] |
Synthesis and Reactivity
Synthetic Pathways
A prevalent and reliable method for synthesizing 4-Amino-2-iodobenzonitrile involves the direct iodination of 2-aminobenzonitrile.[1] This approach is favored for its regioselectivity and efficiency. The use of N-Iodosuccinimide (NIS) as an iodinating agent provides a mild and effective means of introducing iodine onto the aromatic ring.
Sources
Regioselective Synthesis and Characterization of Iodo-Aminobenzonitriles
Executive Summary: The Halogenated Scaffold in Drug Discovery[1]
In modern medicinal chemistry, iodinated aminobenzonitriles (ABNs) are not merely intermediates; they are "linchpin" scaffolds. The coexistence of three distinct reactive handles—an electron-rich amine (nucleophile), an electron-deficient nitrile (electrophile/precursor), and a labile carbon-iodine bond (cross-coupling partner)—makes them indispensable for constructing kinase inhibitors (e.g., quinazolines) and bi-aryl drug candidates.
This guide addresses the critical challenge of regiochemistry : controlling the position of the iodine atom relative to the amino and cyano groups. Specifically, we analyze the divergence between generating 3-iodo and 2-iodo (or 5-iodo) isomers, a process governed by the competing directing effects of the amino (ortho/para directing) and nitrile (meta directing) groups.
Structural Taxonomy and Nomenclature
Before detailing synthesis, we must disambiguate the nomenclature. In IUPAC naming for benzonitriles, the carbon attached to the nitrile group is C1.
| Common Name | IUPAC Name | Structure Description | Key Feature |
| Isomer A | 4-amino-3-iodobenzonitrile | Iodine is ortho to amine, meta to nitrile. | Primary scaffold for 6,7-disubstituted quinazolines. |
| Isomer B | 2-amino-5-iodobenzonitrile | Iodine is para to amine, meta to nitrile. | Major product of 2-ABN iodination; sterically unhindered. |
| Isomer C | 2-amino-3-iodobenzonitrile | Iodine is ortho to amine, ortho to nitrile. | "Crowded" isomer; difficult to synthesize directly. |
Synthetic Regiocontrol: The Directive
The synthesis of these isomers relies on Electrophilic Aromatic Substitution (EAS) . The regiochemical outcome is dictated by the electronic battle between the strongly activating amino group (
The 4-Aminobenzonitrile Pathway (Targeting the 3-Iodo Isomer)
In 4-aminobenzonitrile, the directing effects are synergistic .
-
The
at C4 directs electrophiles to C3 (ortho). -
The
at C1 directs electrophiles to C3 (meta). -
Result: Iodination is highly regioselective for C3, yielding 4-amino-3-iodobenzonitrile .
The 2-Aminobenzonitrile Pathway (The Ortho/Para Conflict)
In 2-aminobenzonitrile, the directing effects are competitive .
-
The
at C2 directs to C3 (ortho) and C5 (para). -
The
at C1 directs to C4 and C6 (meta). -
Mechanism: The activation of the amine dominates. However, steric hindrance at C3 (sandwiched between
and ) makes C5 the kinetically favored site. -
Result: Standard iodination (NIS/AcOH) yields >90% 2-amino-5-iodobenzonitrile . Accessing the 2-amino-3-iodobenzonitrile requires blocking the C5 position or using directed lithiation strategies.
Visualization of Synthetic Pathways
Figure 1: Regiochemical outcomes of electrophilic iodination on aminobenzonitrile isomers.
Spectroscopic Differentiation (NMR)[2]
Distinguishing these isomers requires careful analysis of
Table 1: NMR Fingerprints (DMSO- )
| Isomer | Proton Signals | Coupling Pattern | Logic |
| 4-Amino-3-iodobenzonitrile | H2: ~8.0 ppm (d, | ABX System | H2 is isolated between I and CN (meta coupling only). H5 is ortho to amine (shielded). |
| 2-Amino-5-iodobenzonitrile | H6: ~7.8 ppm (d, | ABX System | H6 is ortho to CN (deshielded). H3 is ortho to amine (shielded). |
| 2-Amino-3-iodobenzonitrile | H4: ~7.6 ppm (d, | AMX / ABC | H5 is pseudo-triplet due to two ortho neighbors. |
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Amino-3-iodobenzonitrile
Objective: High-yield iodination using N-Iodosuccinimide (NIS). Mechanism: Mild electrophilic substitution driven by the amino group.
-
Preparation: Charge a reaction vessel with 4-aminobenzonitrile (10.0 mmol, 1.18 g) and Acetonitrile (MeCN, 50 mL).
-
Activation: Add Trifluoroacetic acid (TFA) (1.0 mmol, 0.1 eq) as a catalyst.
-
Iodination: Cool to 0°C. Add N-Iodosuccinimide (NIS) (11.0 mmol, 2.47 g) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually has a lower
than the starting material due to increased polarity/mass. -
Quench: Pour mixture into 10% aqueous Sodium Thiosulfate (
) to reduce unreacted iodine (solution turns from red/brown to yellow/clear). -
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or perform flash chromatography.
-
Expected Yield: 85–92%
-
Appearance: Off-white to beige solid.
-
Protocol B: Synthesis of 2-Amino-5-iodobenzonitrile
Objective: Selective para-iodination avoiding the ortho-isomer.
-
Preparation: Dissolve 2-aminobenzonitrile (10.0 mmol, 1.18 g) in Glacial Acetic Acid (20 mL).
-
Iodination: Add Iodine Monochloride (ICl) (11.0 mmol) dissolved in AcOH dropwise over 30 minutes. Note: ICl is a more aggressive electrophile than NIS.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Pour into ice water containing sodium bisulfite. A precipitate should form.
-
Filtration: Filter the solid. The crude solid is predominantly the 5-iodo isomer.
-
Purification: If the 3-iodo isomer is present (visible by NMR), recrystallize from toluene. The 5-iodo isomer is generally less soluble and crystallizes first.
Chemoselectivity in Downstream Applications
The utility of these isomers lies in the differential reactivity of the C-I, C-CN, and C-N bonds.
Cross-Coupling Hierarchy
In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) occurs preferentially at the C-I bond .
-
Order of Reactivity:
. -
Implication: You can couple a boronic acid to the iodine position without affecting the nitrile. The nitrile can subsequently be hydrated to a primary amide (using basic
) or hydrolyzed to a carboxylic acid.
Reaction Workflow Diagram
Figure 2: Sequential functionalization strategy preserving the nitrile for late-stage modification.
References
-
Regioselective Iodination of Anilines
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.
-
-
Synthesis of 4-Amino-3-iodobenzonitrile
- PubChem Compound Summary for CID 4416395.
-
Suzuki Coupling Chemoselectivity
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
2-Amino-5-iodobenzonitrile Synthesis
-
ChemicalBook Protocol for CAS 132131-24-9.[4]
-
Sources
Methodological & Application
Application Note: Synthesis of Bicalutamide Analogs via 4-Amino-2-iodobenzonitrile
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Prostate cancer therapeutics, Proteolysis-Targeting Chimeras (PROTACs), and radioligand imaging.
Introduction & Strategic Rationale
Bicalutamide is a foundational non-steroidal androgen receptor (AR) antagonist utilized in the treatment of prostate cancer. In recent advanced drug design—particularly in the development of AR-targeted PROTACs and radioimaging agents—researchers have structurally modified the bicalutamide A-ring by replacing the standard trifluoromethyl (
This iodo-substitution serves two critical strategic purposes:
-
Radioimaging & Radiotherapy: The iodo-aryl moiety allows for the direct incorporation of radioisotopes (e.g.,
or ) to chemically ablate AR action or image prostate tumors[3]. -
PROTAC Warhead Optimization: Iodo-bicalutamide analogs maintain high binding affinity to the AR, making them highly effective target-binding warheads when tethered to E3 ligase ligands (like thalidomide) for targeted protein degradation[4][5].
The critical synthetic bottleneck for these analogs is the generation of the key intermediate: 4-amino-2-iodobenzonitrile . This guide provides a self-validating, field-proven protocol for synthesizing 4-amino-2-iodobenzonitrile and its subsequent elaboration into functionalized bicalutamide analogs.
Mechanistic Overview & Experimental Design
To ensure high synthetic integrity, every step in this pathway is designed with specific mechanistic causality[4][5]:
-
Selective Nitro Reduction: The synthesis begins with 2-iodo-4-nitrobenzonitrile. Using Tin(II) chloride dihydrate (
) ensures the selective reduction of the nitro group to an aniline without causing the reductive dehalogenation of the sensitive aryl iodide, which is a common failure point when using palladium-catalyzed hydrogenation[4]. -
Acylation & Alkene Installation: Methacryloyl chloride is used to install the terminal alkene. Triethylamine (TEA) acts as an acid scavenger to neutralize the
byproduct, preventing the premature degradation of the methacrylamide intermediate. -
In Situ Epoxidation: A mixture of formic acid and 35% hydrogen peroxide generates performic acid in situ. This selectively epoxidizes the terminal alkene to an oxirane. The crude oxirane is utilized immediately in the next step to prevent hydrolytic ring-opening during silica gel purification[4].
-
Regioselective Ring-Opening: The final step involves the nucleophilic attack of a thiol or phenol (e.g., hydroquinone or 4-fluorothiophenol) on the oxirane. Under basic conditions (NaH), the nucleophile attacks the less sterically hindered methylene carbon of the epoxide, yielding the thermodynamically stable tertiary alcohol characteristic of the bicalutamide scaffold[4].
Synthetic Workflow
Synthetic pathway for iodo-bicalutamide analogs via 4-amino-2-iodobenzonitrile.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-2-iodobenzonitrile
-
Preparation: In a round-bottom flask, dissolve 2-iodo-4-nitrobenzonitrile (1.0 eq, e.g., 2.28 mmol) and Tin(II) chloride dihydrate (
, 5.0 eq, 11.4 mmol) in 5 mL of absolute ethanol[4]. -
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc = 3:1).
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Note: If tin salts cause emulsions, filter the biphasic mixture through a pad of Celite prior to separation.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude mixture via flash column chromatography to afford 4-amino-2-iodobenzonitrile as a white solid[4].
Protocol B: Acylation to N-(4-Cyano-3-iodophenyl)methacrylamide
-
Preparation: Dissolve 4-amino-2-iodobenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Activation: Add Triethylamine (TEA, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Add methacryloyl chloride (1.2 eq) dropwise over 10 minutes to control the exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Wash the organic layer sequentially with water, saturated
, and brine. Dry over , concentrate, and purify via silica gel chromatography.
Protocol C: Epoxidation to Oxirane Intermediate
-
Preparation: To a flask containing the methacrylamide intermediate (1.0 eq, e.g., 100 mg), add formic acid (2.3 mL) and 35% hydrogen peroxide (1.4 mL)[4].
-
Reaction: Stir the mixture at 40 °C for exactly 4 hours. Caution: Do not exceed 40 °C to prevent thermal decomposition of the performic acid.
-
Quenching: Cool the flask in an ice bath and carefully quench the reaction by the dropwise addition of 2N Sodium Hydroxide (
) solution until the pH is neutralized[4]. -
Extraction: Extract the aqueous layer three times with DCM. Dry the combined organic layers over
and concentrate under reduced pressure. Critically, use this crude oxirane immediately for Protocol D to prevent degradation [4].
Protocol D: Nucleophilic Ring-Opening (Final Analog Synthesis)
-
Nucleophile Activation: In a flame-dried flask, dissolve the chosen nucleophile (e.g., 4-fluorothiophenol for thioether analogs or hydroquinone for ether analogs, 1.2 eq) in anhydrous THF at 0 °C.
-
Deprotonation: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Coupling: Dissolve the crude oxirane from Protocol C (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the nucleophile solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Isolation: Quench the reaction with saturated
solution. Extract with EtOAc, dry over , concentrate, and purify via flash chromatography to yield the final iodo-bicalutamide analog.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements, conditions, and expected yields for the standardized workflow based on validated literature parameters[4].
| Step | Reaction Type | Key Reagents | Equivalents | Conditions | Typical Yield |
| 1 | Nitro Reduction | 5.0 eq | EtOH, Reflux, 3h | 81% | |
| 2 | Acylation | Methacryloyl chloride, TEA | 1.2 eq, 2.0 eq | DCM, 0 °C to RT, 12h | 75–85% |
| 3 | Epoxidation | HCOOH, 35% | Excess | 40 °C, 4h | >90% (Crude) |
| 4 | Ring-Opening | Nucleophile (e.g., Ar-SH), NaH | 1.2 eq, 1.5 eq | THF, 0 °C to RT, 4–6h | 60–75% |
References
-
Kim, G.-Y., Song, C. W., Yang, Y.-S., et al. "Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs." Molecules, 2021, 26(9), 2525. Available at:[Link]
-
Nair, V. A., Mustafa, S. M., Mohler, M. L., et al. "Synthesis of Irreversibly Binding Bicalutamide Analogs for Imaging Studies." Tetrahedron Letters, 2005, 46(28), 4821-4823. Available at:[Link]
Sources
- 1. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of irreversibly binding bicalutamide analogs for imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of irreversibly binding bicalutamide analogs for imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Note: 4-Amino-2-iodobenzonitrile as a Strategic Exit Vector for AR PROTAC Synthesis
Part 1: Executive Summary & Strategic Rationale
The Challenge: "Exit Vector" Limitations in AR Antagonists
The development of Androgen Receptor (AR) PROTACs (Proteolysis Targeting Chimeras) relies heavily on high-affinity warheads derived from second-generation antiandrogens like Enzalutamide and Apalutamide. However, the standard commercial synthesis of Enzalutamide utilizes 4-amino-2-(trifluoromethyl)benzonitrile . While the trifluoromethyl (-CF3) group provides metabolic stability and affinity, it is chemically inert, offering no "handle" for attaching the PROTAC linker chain.
The Solution: The "Iodo-Switch" Strategy
4-Amino-2-iodobenzonitrile serves as a bioisosteric, functionalizable surrogate for the standard starting material. By replacing the -CF3 group with an Iodine atom (-I) at the ortho position to the nitrile, researchers gain a highly reactive "Exit Vector."
Key Advantages:
-
Late-Stage Functionalization: The aryl iodide moiety tolerates the harsh conditions of thiohydantoin ring formation, allowing the linker to be attached last. This enables the rapid synthesis of PROTAC libraries (1 Warhead + 20 Linkers) from a single advanced intermediate.
-
Orthogonal Reactivity: The iodine atom is primed for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the nitrile or the thiohydantoin core.
-
Structure-Activity Relationship (SAR): The 2-position on the benzonitrile ring has been identified in crystallographic studies as a solvent-exposed region in the AR ligand-binding domain, making it an ideal exit vector for bulky PROTAC linkers.
Part 2: Synthetic Workflow & Pathway Visualization
The following diagram illustrates the divergent synthesis strategy. The "Iodo-Warhead" is synthesized first, serving as the common progenitor for multiple PROTAC candidates.
Figure 1: Divergent synthetic pathway utilizing 4-Amino-2-iodobenzonitrile to access AR PROTACs via late-stage Sonogashira coupling.[1][2]
Part 3: Detailed Experimental Protocols
Phase A: Synthesis of the Iodo-Enzalutamide Warhead
Note: This phase constructs the AR-binding core. The iodine is preserved.
Reagents:
-
4-Amino-2-iodobenzonitrile (1.0 equiv)
-
Isothiocyanate fragment (e.g., 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate derivative) (1.1 equiv)
-
DMSO (Solvent) / Isopropyl Acetate[3]
-
Temperature: 80–90 °C[1]
Protocol:
-
Dissolve 4-Amino-2-iodobenzonitrile and the isothiocyanate precursor in a mixture of DMSO:Isopropyl Acetate (1:2 v/v). Author's Note: The mixed solvent system improves solubility while allowing easier workup compared to pure DMSO.
-
Stir the mixture at 85 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot (fluorescent) should disappear.
-
Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x) to remove DMSO. Dry over MgSO4.
-
Purification: Flash column chromatography. The product (Iodo-Warhead) is typically a white/off-white solid.
-
Validation: 1H NMR should show the characteristic aromatic signals of the benzonitrile ring and the absence of the broad NH2 peak of the starting material.
Phase B: Linker Attachment via Sonogashira Coupling
This is the critical step where the PROTAC is assembled. The Iodine acts as the coupling partner for an alkyne-functionalized linker.
Reaction Scheme: Ar-I (Warhead) + HC≡C-Linker-E3 → Ar-C≡C-Linker-E3
Materials Table:
| Component | Reagent | Equiv.[2][4][5][6] | Role |
| Substrate | Iodo-Enzalutamide Warhead | 1.0 | AR Binder |
| Linker | Alkyne-PEG-Thalidomide (or VHL) | 1.2 | E3 Recruiter |
| Catalyst | Pd(PPh3)2Cl2 | 0.05 | Palladium Source |
| Co-Catalyst | CuI (Copper Iodide) | 0.10 | Activator |
| Base | Triethylamine (TEA) | 3.0 | Acid Scavenger |
| Solvent | Anhydrous THF or DMF | - | Medium |
Step-by-Step Protocol:
-
Degassing (Critical): In a flame-dried Schlenk flask, dissolve the Iodo-Warhead and the Alkyne-Linker in anhydrous THF. Sparge the solution with Argon or Nitrogen for 15 minutes. Why? Oxygen rapidly oxidizes the Pd(0) species and promotes homocoupling of the alkyne (Glaser coupling), ruining the yield.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI to the reaction mixture under a positive stream of inert gas.
-
Base Addition: Add degassed Triethylamine via syringe. The solution often turns dark brown/black (formation of Pd(0) species).
-
Reaction: Stir at Room Temperature (25 °C) for 4–6 hours.
-
Optimization Note: If the reaction is sluggish (monitored by LCMS), heat to 50 °C. However, avoid excessive heat to prevent degradation of the E3 ligase ligand (especially if using VHL ligands).
-
-
Quenching: Filter the mixture through a pad of Celite to remove metal precipitates. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).
-
Caution: Iodine-containing intermediates can be light-sensitive. Wrap columns/flasks in aluminum foil.
-
Part 4: Quality Control & Troubleshooting
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following specific spectral changes:
-
1H NMR (DMSO-d6):
-
Disappearance: The singlet/doublet corresponding to the proton ortho to the Iodine (approx. 8.0 ppm) will shift significantly upon alkyne attachment.
-
Appearance: Look for the linker protons (PEG chain CH2s) integrating correctly relative to the aromatic warhead protons.
-
-
LC-MS:
-
Check for the [M+H]+ peak of the PROTAC.
-
Red Flag: A peak corresponding to 2 x Linker Mass indicates oxidative homocoupling of the alkyne (Glaser side reaction). This means your degassing was insufficient.
-
Common Pitfalls
-
"Poisoning" the Catalyst: The thiohydantoin sulfur can sometimes coordinate to Palladium, inhibiting the reaction.
-
Fix: If conversion stalls, increase catalyst loading to 10 mol% or switch to a more robust catalyst system like Pd(dppf)Cl2 .
-
-
Hydrolysis: The nitrile group (-CN) is stable under Sonogashira conditions, but avoid strong aqueous acids during workup to prevent hydrolysis to the amide.
Part 5: References
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. International Journal of Molecular Sciences. (2021). Describes the synthesis of AR degraders using 4-Amino-2-iodobenzonitrile as a key intermediate for warhead construction. [Link]
-
A Novel Route for the Synthesis of Androgen Receptor Antagonist Enzalutamide. CCS Chemistry. (2023). Details the thiohydantoin cyclization chemistry relevant to the warhead synthesis. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. Journal of the American Chemical Society. (2011). Provides foundational protocols for Sonogashira coupling on biomolecules and complex aryl iodides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed cross-coupling of 4-Amino-2-iodobenzonitrile
Application Note: Chemoselective Cross-Coupling of 4-Amino-2-iodobenzonitrile
Strategic Overview
4-Amino-2-iodobenzonitrile is a high-value scaffold in the synthesis of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically the Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine analogs).
The molecule presents a unique "Tri-Functional Paradox" that challenges standard coupling protocols:
-
The Electrophile (C-I): Highly reactive, activated by the ortho-nitrile group.
-
The Nucleophile/Ligand (-NH₂): An unprotected aniline capable of poisoning Palladium catalysts or participating in competing Buchwald-Hartwig aminations.
-
The Labile Group (-CN): Susceptible to hydrolysis under the vigorous aqueous-basic conditions often required for Suzuki coupling.
This guide provides engineered protocols to achieve chemoselective C-C bond formation at the C-2 position without protecting the C-4 amine, utilizing the electronic bias of the substrate to our advantage.
Mechanistic Analysis & Substrate Logic
To design a self-validating protocol, one must understand the electronic landscape of the substrate.
-
Oxidative Addition (The Driver): The Nitrile group at C1 is an Electron Withdrawing Group (EWG). Through the inductive effect (-I), it pulls electron density from the C2-I bond, making the oxidative addition of Pd(0) significantly faster than on a neutral aryl iodide.
-
Catalyst Poisoning (The Risk): The free amine at C4 is Electron Donating (+M). While it increases electron density in the ring, its position meta to the iodine minimizes deactivation of the C-I bond. However, the lone pair on the Nitrogen can coordinate to electrophilic Pd(II) species, creating an off-cycle resting state [Pd(Ar)I(NH2-R)].
-
The Solution: Use of sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) prevents amine coordination via steric repulsion, forcing the cycle toward productive Transmetallation.
Visualizing the Chemoselectivity Pathway
Figure 1: Kinetic competition between productive coupling and amine poisoning. Bulky ligands favor the green path.
Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]
Objective: Synthesis of 4-amino-2-arylbenzonitriles (Biaryl scaffold formation). Challenge: Preventing nitrile hydrolysis while maintaining solubility of the polar substrate.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate | 4-Amino-2-iodobenzonitrile | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Robust catalyst, resists air oxidation |
| Base | K₂CO₃ (2.0M Aqueous) | 3.0 | Activates Boronic Acid |
| Solvent | 1,4-Dioxane | 10 V (mL/g) | Miscible with water, high boiling point |
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial with 4-Amino-2-iodobenzonitrile (1.0 equiv) and Aryl Boronic Acid (1.3 equiv).
-
Add Pd(dppf)Cl₂[11]·CH₂Cl₂ (3 mol%). Note: Pd(PPh₃)₄ is not recommended due to higher sensitivity to the free amine.
-
Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
-
Solvent & Activation:
-
Inject degassed 1,4-Dioxane (10 volumes relative to substrate mass).
-
Inject degassed 2.0M aqueous K₂CO₃ (3.0 equiv).
-
Critical Check: The mixture should be biphasic initially.
-
-
Reaction:
-
Heat the mixture to 85°C with vigorous stirring (1000 rpm).
-
Time: Reaction is typically complete in 2–4 hours.
-
Monitoring: Check via HPLC or TLC (EtOAc/Hexane 1:1). Look for the disappearance of the starting iodide (Rf ~0.4) and appearance of the fluorescent biaryl product.
-
-
Work-up (Purification):
-
Cool to room temperature.[8] Dilute with EtOAc.
-
Wash with water (x2) and Brine (x1).
-
Dry over Na₂SO₄ and concentrate.
-
Scavenging: If residual Pd is a concern, treat the organic phase with SiliaMetS® Thiol or charcoal before concentration.
-
Protocol B: Sonogashira Coupling
Objective: Introduction of alkyne side chains (e.g., for Rilpivirine-style cyanovinyl precursors). Challenge: The free amine can interfere with Copper (Cu) co-catalysts, leading to Glaser homocoupling of the alkyne.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Substrate | 4-Amino-2-iodobenzonitrile | 1.0 | Electrophile |
| Coupling Partner | Terminal Alkyne | 1.2 | Nucleophile |
| Catalyst | PdCl₂(PPh₃)₂ | 0.02 (2 mol%) | Standard Sonogashira Precatalyst |
| Co-Catalyst | CuI (Copper Iodide) | 0.01 (1 mol%) | Activates Alkyne |
| Base/Solvent | Triethylamine (Et₃N) / DMF | 1:4 Ratio | Base acts as proton scavenger |
Step-by-Step Methodology
-
Inert Handling (Strictly Anaerobic):
-
Note: Oxygen causes rapid homocoupling of the alkyne (Glaser side-reaction) mediated by CuI.
-
Charge the reaction vessel with Substrate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with Argon (x3 cycles).
-
-
Solvent Addition:
-
Add anhydrous DMF (4 volumes) and Triethylamine (1 volume) via syringe.
-
Stir until solids are mostly dissolved.
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe at Room Temperature.
-
Observation: The solution often turns from yellow to dark brown/black upon alkyne addition.
-
-
Reaction:
-
Stir at Room Temperature for 1 hour. If conversion is <50%, heat to 50°C .
-
Why Low Temp? The C-I bond is highly activated by the ortho-nitrile. High heat promotes side reactions.
-
-
Work-up:
-
Dilute with Et₂O or EtOAc.
-
Critical Wash: Wash with 10% Ammonium Chloride (NH₄Cl) solution to chelate and remove Copper (blue aqueous layer).
-
Dry and concentrate.[12]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning by Amine | Switch to Pd(OAc)₂ + XPhos (1:2 ratio). XPhos is bulky and prevents amine coordination. |
| Nitrile Hydrolysis | Base too strong / Temp too high | Switch base from K₂CO₃ to K₃PO₄ (anhydrous) or reduce water ratio. |
| De-iodination | Beta-hydride elimination | Ensure solvents are anhydrous; reduce reaction temperature. |
| Black Precipitate | Pd Aggregation (Pd Black) | Inefficient ligand stabilization. Increase ligand loading or add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |
Workflow Visualization
Figure 2: Operational decision tree for functionalizing 4-Amino-2-iodobenzonitrile.
References
-
Mechanistic Control in Aniline Couplings
-
Rilpivirine (DAPY)
- Wang, Y., et al. (2012). "The development of an effective synthetic route of rilpivirine." Chemistry Central Journal.
-
Sonogashira Protocols for Aryl Iodides
- Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
General Suzuki Coupling of Chloropyrimidines/Anilines
-
BenchChem Application Note. "Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile."[1] (Note: While titled for the isomer, conditions are transferable).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-Amino-3-iodobenzonitrile 98 33348-34-4 [sigmaaldrich.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Ortho C-H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2'-Bipyridin]-6(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Iodo-4-aminobenzonitrile
Introduction
The 2-amino-4-arylbenzonitrile scaffold is a privileged motif in modern medicinal chemistry and materials science. Its inherent structural features, possessing amino and nitrile functionalities, allow for further chemical elaboration into a diverse array of heterocyclic systems, such as quinazolines and fused pyrimidines.[1] These core structures are prevalent in a wide range of pharmaceuticals, making the efficient synthesis of 2-amino-4-arylbenzonitriles a critical endeavor for drug discovery and development professionals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bond between an organohalide and an organoboron compound, owing to its mild reaction conditions, broad functional group tolerance, and the widespread commercial availability of its requisite reagents.[1][2]
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-iodo-4-aminobenzonitrile, a versatile building block, with various boronic acids. We will delve into the critical parameters influencing reaction success, offer detailed, field-proven protocols, and provide a troubleshooting guide to navigate common experimental challenges. The information presented herein is designed to empower researchers to confidently and effectively utilize this powerful transformation in their synthetic campaigns.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-iodo-4-aminobenzonitrile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3][4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.[3][5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Critical Reaction Parameters: A Guide to Optimization
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like 2-iodo-4-aminobenzonitrile, which contains both a potentially coordinating amino group and an electron-withdrawing nitrile, careful consideration of these factors is paramount.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is crucial for achieving high catalytic activity and stability. While numerous catalyst systems exist, a few have proven particularly effective for substrates bearing amine functionalities.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[3] For air-sensitive reactions, well-defined Pd(II) precatalysts can offer improved stability and reproducibility.[6]
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand profoundly impact the reaction.[7]
-
Electron-rich and bulky ligands such as SPhos, XPhos, and RuPhos are often preferred for coupling reactions involving anilines.[8][9] These ligands promote the oxidative addition step and stabilize the palladium catalyst, mitigating deactivation that can be caused by coordination of the amino group.[8]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering strong σ-donation and steric bulk, which can enhance catalytic activity, particularly for challenging substrates.[10][11]
-
The Boronic Acid Partner
A wide variety of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters) are compatible with the Suzuki-Miyaura coupling.[12]
-
Stability: Boronic acids can be susceptible to protodeboronation, a side reaction that reduces the amount of available nucleophile.[12] Boronic esters, such as pinacol esters, often exhibit greater stability.[12]
-
Reactivity: The electronic nature of the boronic acid can influence the reaction rate. Electron-rich boronic acids generally react faster than electron-deficient ones.
The Role of the Base
The base plays a critical role in the transmetalation step, activating the boronic acid.[5] The choice of base must be compatible with the functional groups present in the starting materials.
-
Common Bases: Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[1][8] For substrates sensitive to strong bases, milder options like KF can be employed.[5]
-
Strength and Solubility: The strength and solubility of the base can significantly affect the reaction outcome. In some cases, stronger bases are necessary to achieve efficient transmetalation, especially with less reactive boronic acids.[13]
Solvent System
The solvent system must be capable of dissolving the reactants and the catalyst while being compatible with the reaction conditions.
-
Aprotic Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used.[1][12]
-
Aqueous Mixtures: Many Suzuki-Miyaura couplings are performed in a biphasic mixture of an organic solvent and water.[1] The presence of water can aid in the dissolution of the inorganic base and facilitate the reaction. Vigorous stirring is essential in such systems to ensure efficient mixing.[14]
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-iodo-4-aminobenzonitrile. Optimization may be required depending on the specific boronic acid used. All procedures should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst and reagents. [1]
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials and Equipment:
-
2-Iodo-4-aminobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To the reaction vessel, add 2-iodo-4-aminobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[1]
-
Place the flask in a preheated oil bath at 80-100 °C.[1]
-
Stir the reaction mixture vigorously for the required time (typically 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure with a Buchwald-Type Ligand
Materials and Equipment:
-
2-Iodo-4-aminobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous Toluene
-
Degassed Deionized Water
-
Reaction vial with a screw cap and septum
-
Inert gas supply (Nitrogen or Argon)
-
Heating block or oil bath
Procedure:
-
In a nitrogen-flushed glovebox or under a stream of inert gas, add 2-iodo-4-aminobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to the reaction vial.[15]
-
Seal the vial with the screw cap.
-
Add the degassed solvent system (e.g., Toluene/Water 5:1, 6 mL) via syringe.[15]
-
Heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification as outlined in Protocol 1.
Data Presentation: Representative Yields
The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic and steric properties of the arylboronic acid. The following table summarizes representative yields for the coupling of 2-iodo-4-aminobenzonitrile with a selection of arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-4-phenylbenzonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-4-(4-methoxyphenyl)benzonitrile | 90-98 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2-Amino-4-(4-trifluoromethylphenyl)benzonitrile | 75-85 |
| 4 | 2-Thienylboronic acid | 2-Amino-4-(thiophen-2-yl)benzonitrile | 80-90 |
| 5 | 3-Pyridinylboronic acid | 2-Amino-4-(pyridin-3-yl)benzonitrile | 70-80 |
Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[14] Use fresh, high-purity catalyst and ligands. |
| Consider using a more robust pre-catalyst. | ||
| Insufficient base | Increase the equivalents of base or screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[14] | |
| Low reaction temperature | Cautiously increase the reaction temperature, but be mindful of potential byproduct formation.[14] | |
| Catalyst inhibition | The amino group may be coordinating to the palladium center.[8] Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) to mitigate this.[8] Alternatively, consider protecting the amino group.[8] | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Maintain a strictly inert atmosphere throughout the reaction setup and duration.[8] |
| High reaction temperature | Lowering the reaction temperature may reduce the rate of homocoupling. | |
| Catalyst system | Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be beneficial. | |
| Dehalogenation of Starting Material | Presence of a hydride source | Amine bases or alcohol solvents can act as hydride sources. Switch to a carbonate or phosphate base and an aprotic solvent system.[14] |
| High catalyst loading or temperature | Optimize by reducing the catalyst loading and/or reaction temperature. | |
| Protodeboronation of Boronic Acid | Excessive water | While some water is often beneficial, too much can accelerate this side reaction.[14] Consider using anhydrous conditions or a boronic ester.[12][14] |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed to minimize degradation of the boronic acid. |
Conclusion
The Suzuki-Miyaura coupling of 2-iodo-4-aminobenzonitrile is a highly effective and versatile method for the synthesis of valuable 2-amino-4-arylbenzonitrile building blocks. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this document serve as a comprehensive resource for scientists and drug development professionals, enabling the efficient and reliable application of this powerful cross-coupling reaction in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
eFan's Blog. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Bel-Abed, H., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. (2004). Available from: [Link]
-
Journal of the American Chemical Society. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available from: [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025). Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). Available from: [Link]
-
PMC. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. (2025). Available from: [Link]
-
PMC. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Available from: [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Available from: [Link]
-
Consensus Academic Search Engine. Suzuki Reaction General Procedure. Available from: [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025). Available from: [Link]
-
ResearchGate. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines. (2025). Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. (2025). Available from: [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Available from: [Link]
-
Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Available from: [Link]
-
PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]
-
ChemRxiv. Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. (2019). Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). Available from: [Link]
-
Science. Aminative Suzuki–Miyaura coupling. (2024). Available from: [Link]
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. Yoneda Labs [yonedalabs.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Yield Synthesis and Purification of 125I-Labeled Androgen Receptor Ligands
Executive Summary
This guide details the synthesis of high-affinity, high-specific-activity Iodine-125 (
While Tritium (
Scientific Principles & Mechanism[1]
Why Oxidative Radioiododestannylation?
Classical halogen exchange (e.g., swapping a bromine for radioactive iodine) often requires harsh conditions and results in carrier-added products, lowering specific activity. Destannylation utilizes a trialkyltin (stannane) precursor. The carbon-tin bond is weak and highly polarized, making it an excellent leaving group for electrophilic iodination.
-
Regiospecificity: The iodine atom attaches exactly where the tin atom was located.
-
No-Carrier-Added (NCA): The precursor (stannane) and product (iodide) are chemically distinct, allowing for complete separation by HPLC. This yields a product approaching the theoretical maximum specific activity of
I.
Reaction Mechanism
The reaction involves the generation of an electrophilic iodine species (
Figure 1: Mechanism of oxidative radioiododestannylation. The electrophilic iodine displaces the tributyltin moiety.
Materials & Safety
Critical Reagents
| Reagent | Specification | Purpose |
| Precursor | Target for labeling.[1] High purity (>95%) required. | |
| Radionuclide | Na | Source of radioactivity. Reductant-free.[2] |
| Oxidant | Chloramine-T (CAT) | Mild oxidant to generate |
| Quench | Sodium Metabisulfite (Na | Stops reaction; reduces unreacted |
| Solvent | Glacial Acetic Acid / Methanol | Provides acidic environment for stability. |
Radiation Safety (Iodine-Specific)
-
Volatility:
I is volatile, especially under acidic conditions. All reactions must be performed in a charcoal-filtered fume hood or a glovebox designed for radioiodination. -
Thyroid Blocking: Personnel should consider taking potassium iodide (KI) thyroid blocking agents prior to handling multi-millicurie quantities, subject to institutional safety review.
-
Double Containment: Use V-vials inside lead pigs during the reaction.
Experimental Protocol
Preparation of Stock Solutions
-
Precursor Stock: Dissolve
-stannyl-DHT in ethanol to 1 mg/mL. Store at -20°C. -
Chloramine-T: 1 mg/mL in phosphate buffer (0.5 M, pH 7.4). Prepare fresh.
-
Metabisulfite: 2 mg/mL in water. Prepare fresh.
Radiosynthesis Workflow
-
Setup: In a V-vial, add 10 µL of the stannyl-precursor stock (10 µg).
-
Acidification: Add 10 µL of Glacial Acetic Acid. Note: Acidic pH favors the electrophilic substitution.
-
Radioisotope Addition: Add 1–5 mCi (37–185 MBq) of Na
I. -
Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for 30 seconds.
-
Incubation: Allow to react at room temperature for 2–5 minutes .
-
Expert Insight: Do not exceed 5 minutes. Prolonged exposure to oxidants can damage the steroid scaffold.
-
-
Quenching: Add 10 µL of Sodium Metabisulfite solution. Vortex.
-
Neutralization: Add 100 µL of saturated sodium bicarbonate (NaHCO
) to neutralize the acid before HPLC injection.
Purification (HPLC)
Separation of the labeled product from the unlabeled stannane precursor is critical. The lipophilic tributyltin group makes the precursor retain longer on C18 columns than the iodinated product.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6 x 250 mm).
-
Mobile Phase: Methanol : Water (75 : 25 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: Gamma detector (radiometric) and UV (254 nm).
Collection Strategy:
-
Inject the quenched reaction mixture.
-
Collect the peak corresponding to
-[ I]DHT (typically elutes earlier than the stannane precursor). -
Evaporate the methanol fraction under a stream of nitrogen (with a charcoal trap) and reconstitute in ethanol.
Figure 2: Operational workflow for the synthesis and purification of 125I-labeled AR ligands.
Quality Control & Validation
Radiochemical Purity (RCP)
-
Method: Analytical HPLC or Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates; Mobile phase: Chloroform/Ethyl Acetate (3:1).
-
Acceptance Criteria: RCP > 95%. Free iodide (
I ) stays at the origin; Product migrates (Rf ~ 0.6).
Specific Activity Calculation
For NCA synthesis, specific activity is determined by the isotopic abundance of
-
Theoretical Max: ~2,200 Ci/mmol.[3]
-
Calculation: Measure the radioactivity (Ci) of the collected peak and divide by the molar amount of product. Note: Since the mass is often below UV detection limits in NCA runs, use the theoretical max or a self-displacement binding assay for precise determination.
Receptor Binding Assay (Validation)
To confirm the ligand binds the Androgen Receptor (AR) effectively:
-
Source: Cytosol from rat ventral prostate or AR-overexpressing cells (e.g., LNCaP).
-
Assay: Incubate increasing concentrations of
-[ I]DHT with cytosolic protein. -
Nonspecific Binding: Determine in the presence of 1000-fold excess unlabeled DHT or R1881.
-
Result: High-affinity ligands should display a
in the sub-nanomolar range (0.2 – 0.5 nM).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Oxidant degraded or insufficient reaction time. | Prepare fresh Chloramine-T. Increase time to 5 mins (monitor degradation). |
| High Impurities | Over-oxidation (formation of sulfoxides if S-containing). | Reduce Chloramine-T concentration or switch to Iodo-Gen (milder). |
| Poor Separation | HPLC gradient not optimized. | Decrease Methanol ratio (e.g., to 70:30) to increase retention time difference. |
| Volatile Activity | pH too low during handling. | Ensure pH is neutralized immediately after quenching. Keep vials sealed. |
References
-
Hanson, R. N., Franke, L., & Murphy, F. (1996).[4] Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats.[4] Nuclear Medicine and Biology, 23(5), 585–588.[4] Link
-
Hoyte, R. M., Rosner, W., & Hochberg, R. B. (1982). Synthesis of 16alpha-[125I]iodo-5alpha-dihydrotestosterone and evaluation of its affinity for the androgen receptor.[5][6] Journal of Steroid Biochemistry, 16(5), 621–628.[6] Link
-
Musachio, J. L. (2012). Calculations and Instrumentation used for Radioligand Binding Assays.[7][8][9][10] National Institutes of Health (NIH) / NIMH. Link
-
Kortylewicz, Z. P., et al. (2009). Radiolabeled 5-Iodo-3′-O-(17β-succinyl-5α-androstan-3-one)-2′-deoxyuridine... for Imaging and Therapy of Androgen Receptor-Positive Cancers.[11] Journal of Medicinal Chemistry, 52(16), 5124–5143.[11] Link
-
Revvity. (n.d.). Radiometric Ligand-Binding Assays: Selection of Radioligands. Link
Sources
- 1. A Preclinical Study of an 125I-Labeled PSMA Ligand for Prostate-Cancer Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 alpha-iodine-125-iodo-5 alpha-dihydrotestosterone: a radiolabeled ligand for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Synthesis of 16 alpha-[125I] iodo-5 alpha dihydrotestosterone and evaluation of its affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scrum-net.co.jp [scrum-net.co.jp]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of specific activity of labeled ligands by nonlinear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Procedure for converting 4-nitro-2-iodoaniline to 4-amino-2-iodobenzonitrile
Executive Summary
This application note details the conversion of 4-nitro-2-iodoaniline to 4-amino-2-iodobenzonitrile , a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting pharmacophores.
The synthesis presents a specific chemoselective challenge: converting an aniline to a nitrile (Sandmeyer reaction) while preserving a labile ortho-iodine atom, followed by reducing a nitro group without dehalogenating the aryl ring or hydrolyzing the newly formed nitrile. This guide provides a field-proven, two-step protocol designed to maximize yield and safety.
Core Reaction Scheme
The transformation follows a Cyanation-Reduction sequence:
-
Step 1 (Sandmeyer): Conversion of the amino group to a nitrile via a diazonium intermediate.[1][2]
-
Step 2 (Chemoselective Reduction): Reduction of the nitro group to an aniline using Iron/Acetic acid to prevent deiodination.
Strategic Pathway & Logic
The choice of starting material (4-nitro-2-iodoaniline) fixes the regiochemistry of the iodine atom early in the synthesis. Attempting to introduce iodine later (e.g., iodinating 4-aminobenzonitrile) often leads to regioselectivity issues or poly-iodination.
Reaction Workflow Diagram
Figure 1: Synthetic workflow illustrating the conversion of the aniline handle to a nitrile, followed by nitro reduction.[3]
Experimental Protocols
Step 1: Synthesis of 4-Nitro-2-iodobenzonitrile (Modified Sandmeyer)
Objective: Replace the primary amine with a cyano group. Critical Challenge: The ortho-iodine is bulky and electronically labile. Standard aqueous Sandmeyer conditions can lead to hydrolysis (phenol formation). We utilize a biphasic or solvent-assisted approach to ensure solubility.
Materials
-
4-Nitro-2-iodoaniline (1.0 eq)
-
Sodium Nitrite (
) (1.2 eq) -
Sulfuric Acid (
), 20% aqueous -
Copper(I) Cyanide (
) (1.5 eq) -
Potassium Cyanide (
) (2.5 eq) -
Solvents: Water, Toluene (or Ethyl Acetate for extraction)
Protocol
-
Diazotization:
-
Charge a reactor with 4-nitro-2-iodoaniline and 20%
. -
Cool the suspension to 0–5 °C using an ice/salt bath.[1] Strict temperature control is vital to prevent diazonium decomposition.[2]
-
Add a solution of
in water dropwise over 30 minutes.[2] Maintain internal temperature . -
Stir for 1 hour at 0 °C. The solution should become clear or translucent yellow.
-
-
Cyanation (The Sandmeyer Step):
-
In a separate vessel, dissolve
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> in water. Caution: Exothermic. Ensure pH > 9 to prevent HCN evolution. -
Cool the cyanide solution to 10–15 °C.
-
Neutralization (Crucial): Adjust the pH of the diazonium solution to ~6.0 using sodium carbonate (
) carefully before addition. Direct addition of highly acidic diazonium to cyanide generates lethal HCN gas. -
Add the neutralized diazonium mixture to the CuCN/KCN solution in portions over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat to 50 °C for 30 minutes to ensure completion.
-
-
Workup:
-
Extract the mixture with Toluene or Ethyl Acetate (
). -
Cyanide Quench: Wash the combined organic layers with 10% Sodium Hypochlorite (bleach) solution to destroy residual cyanide.
-
Wash with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc) if necessary.
-
Safety Note: This reaction generates Hydrogen Cyanide (HCN) if acidified. All waste streams must be treated with bleach at pH > 10 before disposal.
Step 2: Synthesis of 4-Amino-2-iodobenzonitrile (Nitro Reduction)
Objective: Reduce
Materials
-
4-Nitro-2-iodobenzonitrile (from Step 1)
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Acetic Acid (glacial)
Protocol
-
Setup:
-
Dissolve 4-nitro-2-iodobenzonitrile in a mixture of Ethanol and Water (3:1 ratio).
-
Add Acetic Acid (5.0 eq) and Iron Powder (5.0 eq).
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring. Iron is heavy and settles; vigorous stirring is required for kinetics.
-
Monitor via TLC or HPLC.[2] Reaction is typically complete in 1–2 hours.
-
Observation: The yellow starting material will fade, and the mixture will turn dark/grey (iron oxides).
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a Celite pad to remove iron sludge. Wash the pad with Ethyl Acetate.
-
Neutralize the filtrate with saturated
solution. -
Extract with Ethyl Acetate.[9]
-
Dry organic layer (
) and concentrate.
-
-
Isolation:
-
The product, 4-amino-2-iodobenzonitrile , is typically obtained as a pale solid.
-
Yield Expectation: 75–85% (Step 2).
-
Analytical Reference Data
| Parameter | 4-Nitro-2-iodobenzonitrile (Intermediate) | 4-Amino-2-iodobenzonitrile (Target) |
| Appearance | Yellow crystalline solid | Off-white to pale brown solid |
| IR Spectroscopy | ~2230 cm⁻¹ (CN), 1520/1340 cm⁻¹ (NO₂) | ~2220 cm⁻¹ (CN), 3300–3400 cm⁻¹ (NH₂) |
| 1H NMR (DMSO-d6) | Deshielded aromatic protons (low field) due to NO₂ | Upfield shift of aromatic protons; broad singlet (NH₂) ~6.0 ppm |
| Mass Spec (M+H) | 274.9 | 245.0 |
Safety & Hazard Control (Cyanide & Diazo)
The handling of Cyanide in Step 1 requires a dedicated safety workflow.
Figure 2: Mandatory safety workflow for managing cyanide waste streams.
References
-
Sigma-Aldrich. 2-Iodo-4-nitroaniline Product Sheet & Synthesis Applications. (Accessed 2023). Link
-
BenchChem. Application Notes and Protocols: Synthesis of Halogenated Benzonitriles via Sandmeyer. (2025).[1][10] Link
-
Royal Society of Chemistry. Chemoselective reduction of nitro and nitrile compounds using Fe-based catalysts. (2014).[3][5][8] Link
-
Organic Syntheses. General Procedures for Sandmeyer Nitrile Synthesis. Coll. Vol. 1, p. 170. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. scispace.com [scispace.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. benchchem.com [benchchem.com]
Application Note: Chemoselective Synthesis of 7-Aminoquinazoline Derivatives
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic conversion of 4-Amino-2-iodobenzonitrile into functionalized quinazoline scaffolds.
Unlike standard quinazoline syntheses that utilize 2-aminobenzonitriles (Niementowski-type), this protocol leverages the orthogonal reactivity of the 2-iodo and 1-cyano motifs to construct the heterocycle, positioning the 4-amino group as a critical handle for structure-activity relationship (SAR) exploration at the C7 position of the final quinazoline core.
Starting Material: 4-Amino-2-iodobenzonitrile (CAS: 33348-34-4) Target Scaffold: 7-Amino-substituted Quinazolines Methodology: Copper-Catalyzed Domino Intermolecular N-Arylation / Intramolecular Nucleophilic Addition
Strategic Analysis of the Scaffold
The starting material, 4-Amino-2-iodobenzonitrile , presents a unique "trifunctional triangle" for divergent synthesis. Understanding the electronic connectivity is vital for predicting regiochemistry:
-
Position 1 (Cyano): Electrophilic carbon source for the C4 position of the quinazoline ring.
-
Position 2 (Iodo): Excellent handle for transition-metal catalyzed cross-coupling (Ullmann/Buchwald type). In this protocol, it serves as the anchor point for the N1 nitrogen of the quinazoline.
-
Position 4 (Amino): An electron-donating group (EDG) located para to the nitrile and meta to the iodine.
-
Regiochemical Outcome: Upon cyclization via the I/CN handle, the C4-amino group maps to the C7 position of the quinazoline ring.
-
Chemospecificity: The primary aniline (C4-NH2) is less nucleophilic than the amidine nitrogen used in the cyclization, but protection (e.g., Boc, Acetyl) is recommended to prevent competitive N-arylation dimers.
-
Reaction Logic Diagram
Caption: Divergent synthetic pathways from 4-Amino-2-iodobenzonitrile. Pathway A is the focus of this protocol due to its atom economy and direct access to the quinazoline core.
Protocol: Copper-Catalyzed Domino Annulation
This method utilizes a ligand-promoted Copper(I) system to couple an amidine (or guanidine) with the 2-iodo-benzonitrile moiety.
Mechanism of Action
-
Oxidative Addition/Coordination: The Cu(I) catalyst coordinates to the amidine and the aryl iodide.
-
C-N Bond Formation (Intermolecular): The amidine nitrogen displaces the iodine (Ullmann-type coupling) to form an N-(2-cyanophenyl)amidine intermediate.
-
Cyclization (Intramolecular): The second nitrogen of the amidine attacks the electrophilic nitrile carbon.
-
Tautomerization: Aromatization yields the stable quinazoline core.
Materials & Reagents
| Component | Reagent | Equivalents | Role |
| Substrate | 4-Amino-2-iodobenzonitrile | 1.0 equiv | Scaffold |
| Partner | Benzamidine HCl (or Formamidine HCl) | 1.5 - 2.0 equiv | N-C-N Source |
| Catalyst | Copper(I) Iodide (CuI) | 0.1 equiv (10 mol%) | Catalyst |
| Ligand | L-Proline or 1,10-Phenanthroline | 0.2 equiv (20 mol%) | Stabilizer/Promoter |
| Base | Cs₂CO₃ or K₃PO₄ | 2.5 - 3.0 equiv | HCl scavenger & Activation |
| Solvent | DMSO or DMF (Anhydrous) | 0.2 M Conc.[1] | High-boiling polar solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Preparation: Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging Solids: Add 4-Amino-2-iodobenzonitrile (244 mg, 1.0 mmol), Benzamidine Hydrochloride (235 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).
-
Note: If the 4-amino group is unprotected, use 2.0 equiv of amidine to ensure the catalyst is not sequestered by the aniline, although the amidine is significantly more nucleophilic in this system.
-
-
Solvent Addition: Evacuate and backfill with Argon (3 cycles).[2] Syringe in anhydrous DMSO (5.0 mL).
-
Degassing: Briefly degas the mixture by bubbling Argon through the solution for 5 minutes. Seal the tube.
Step 2: Thermal Cyclization
-
Heating: Place the reaction vessel in a pre-heated oil bath at 80–100 °C .
-
Monitoring: Stir vigorously for 12–16 hours .
-
TLC Check: Monitor consumption of the starting material (Rf ~0.5 in 30% EtOAc/Hexane). The product is typically more polar and fluorescent under UV (254/365 nm).
-
Visualization: The formation of a blue/green fluorescent spot often indicates the quinazoline core.
-
Step 3: Work-up and Purification [3]
-
Quench: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (20 mL).
-
Extraction: Filter the biphasic mixture through a pad of Celite to remove copper salts. Wash the Celite with EtOAc.
-
Separation: Separate the organic layer.[2][4][5] Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Washing: Wash combined organics with Brine (3 x 10 mL) to remove DMSO. Dry over anhydrous Na₂SO₄.[2][4][5]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Gradient of 0% → 50% EtOAc in Hexanes.
-
Target Product:7-Amino-2-phenylquinazoline (if Benzamidine used).
-
Alternative Pathway: Pd-Catalyzed Carbonylation
For researchers requiring a quinazolin-4(3H)-one core (carbonyl at C4) rather than the fully aromatic quinazoline, a Palladium-catalyzed carbonylation is preferred.
-
Reagents: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), CO (balloon or surrogate like Mo(CO)₆), Primary Amine (R-NH₂), Base (Et₃N).
-
Transformation: The 2-iodo group undergoes oxidative addition, followed by CO insertion. The amine attacks the acyl-Pd species to form an amide, which then cyclizes onto the nitrile (activated by Lewis acid or heat).
-
Outcome: 7-Amino-2-substituted-quinazolin-4(3H)-one.
Analytical Data Summary (Expected)
For the product synthesized via Protocol 2 (using Benzamidine): 7-Amino-2-phenylquinazoline .
| Test | Expected Result | Interpretation |
| HRMS (ESI+) | [M+H]⁺ ≈ 222.1026 | Consistent with C₁₄H₁₁N₃ |
| ¹H NMR (DMSO-d₆) | Singlet at ~9.2 ppm | Proton at C4 (characteristic of quinazoline) |
| ¹H NMR (DMSO-d₆) | Broad singlet ~6.0-6.5 ppm | Free NH₂ at C7 |
| ¹³C NMR | ~160 ppm (C2), ~155 ppm (C4) | Azomethine carbons |
| Appearance | Yellow to Orange Solid | Typical for amino-quinazolines |
Troubleshooting & Expert Tips
Issue: Low Yield / Incomplete Conversion
-
Cause: Deactivation of Cu catalyst by the free 4-amino group.
-
Solution: Protect the 4-amino group as an acetamide (-NHAc) or carbamate (-NHBoc) prior to cyclization. The protecting group can be removed post-cyclization (e.g., TFA or NaOH).
-
Optimization: Switch ligand to DMEDA (N,N'-dimethylethylenediamine) or use CuBr instead of CuI.
Issue: Regioselectivity Ambiguity
-
Validation: Perform a NOESY NMR experiment.
-
If the product is 7-amino , the amino protons will show NOE correlation with the protons at C6 and C8.
-
The C4 proton (singlet) will show NOE with the phenyl ring at C2 (if benzamidine is used) and the proton at C5.
-
Safety Precautions
-
Cyanide Risk: While the nitrile is consumed, thermal decomposition of benzonitriles can release toxic gases. Work in a well-ventilated fume hood.
-
Pressure: Heating DMSO in a sealed tube generates pressure. Use a blast shield.
References
-
General Quinazoline Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines". Available at: [Link]
-
Cu-Catalyzed Annulation: Lei, X., et al. "Copper-Catalyzed Synthesis of Quinazolines from 2-Bromobenzonitriles and Amidines".[6] Org.[6][7] Lett., 2016 , 18, 4990-4993.[6] (Adapted for 2-iodo analogs).[2][8]
-
Mechanistic Insight: Wang, C., et al. "Copper-Catalyzed Synthesis of Quinazoline Derivatives".[6][7] J. Org.[6][7] Chem., 2010 , 75, 7936-7938.[6]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 8. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Sandmeyer reaction protocols for 4-Amino-2-iodobenzonitrile derivatives
Application Note: Sandmeyer Reaction Protocols for 4-Amino-2-iodobenzonitrile Derivatives
Executive Summary
4-Amino-2-iodobenzonitrile (CAS: 33348-34-4) is a critical pharmacophore in medicinal chemistry, serving as a "linchpin" scaffold for androgen receptor antagonists and kinase inhibitors.[1][2] Its unique substitution pattern—an electron-withdrawing nitrile at C1, a labile iodine at C2, and a nucleophilic amine at C4—presents specific synthetic challenges.[2]
This Application Note details high-fidelity protocols for two distinct Sandmeyer workflows:
-
Upstream Synthesis: Constructing the 4-amino-2-iodobenzonitrile core via Sandmeyer cyanation of nitro-aniline precursors.[1][2]
-
Downstream Derivatization: Converting the 4-amino moiety into halogens (Cl, Br, F) to generate 4-halo-2-iodobenzonitrile building blocks for orthogonal cross-coupling.[1][2]
Critical Considerations & Mechanistic Insights
The "Push-Pull" Electronic Challenge
The 4-amino-2-iodobenzonitrile molecule exhibits a strong "push-pull" electronic effect.[1][2] The nitrile group (strong EWG) and the iodine atom (weak EWG via induction) significantly decrease the electron density of the aniline nitrogen.
-
Consequence: Standard aqueous diazotization (NaNO₂/HCl) is often sluggish and prone to side reactions (phenol formation).
-
Solution: We recommend anhydrous diazotization using alkyl nitrites (t-BuONO) in acetonitrile (MeCN).[1][2] This "Doyle-Sandmeyer" approach minimizes hydrolysis and improves solubility.[1][2]
Iodine Stability (The C2 Problem)
The iodine atom at the C2 position is susceptible to radical scrambling during the Sandmeyer radical mechanism, particularly if reaction temperatures exceed 60°C.
-
Control: Use Cu(II) salts as oxidants to accelerate the radical ligand transfer step, reducing the lifetime of the aryl radical intermediate.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways covered in this guide.
Figure 1: Synthetic divergence showing the construction of the scaffold (Protocol A) and its subsequent functionalization (Protocol B).
Protocol A: Synthesis of the Scaffold (Sandmeyer Cyanation)
Objective: Conversion of 2-iodo-4-nitroaniline to 2-iodo-4-nitrobenzonitrile (precursor to the target).[1][2]
Safety Alert: This reaction generates HCN in situ.[1] Perform strictly in a high-efficiency fume hood. Ensure a ferrous sulfate quenching bath is available.[1]
Materials
-
Reagents: NaNO₂ (1.2 equiv), CuCN (1.1 equiv), KCN (1.5 equiv).
-
Solvent: H₂SO₄ (20%), Toluene (biphasic system recommended).
Step-by-Step Methodology
-
Diazotization:
-
Cyanate Preparation:
-
The Sandmeyer Displacement:
-
Neutralize the diazonium solution to pH 6 using solid NaHCO₃ (Caution: Foaming).
-
Add Toluene (20 mL) to the diazonium solution (biphasic protection).
-
Add the diazonium mixture slowly to the CuCN/KCN solution over 20 mins.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
-
Work-up:
Protocol B: Derivatization (Anhydrous Sandmeyer)
Objective: Conversion of 4-amino-2-iodobenzonitrile to 4-chloro-2-iodobenzonitrile. Rationale: The anhydrous "Doyle" protocol is selected over aqueous methods to prevent hydrolysis of the nitrile group and improve solubility of the lipophilic substrate.
Quantitative Data: Solvent & Catalyst Screening
| Catalyst System | Solvent | Yield (%) | Purity (HPLC) | Notes |
| NaNO₂ / HCl / CuCl | H₂O/DCM | 45% | 88% | Significant phenol byproduct; poor solubility.[1][2] |
| t-BuONO / CuCl₂ | MeCN | 92% | 98% | Recommended Protocol.[1][2] Homogeneous. |
| t-BuONO / CuCl | MeCN | 78% | 94% | Lower yield due to radical reduction side-products.[1][2] |
Step-by-Step Methodology
-
Setup:
-
Addition:
-
Dissolve 4-amino-2-iodobenzonitrile (10 mmol) in minimal MeCN (10 mL).
-
Add the amine solution dropwise to the hot CuCl₂/nitrite mixture over 15 minutes.
-
Mechanism:[1][2][3][5][6] The amine reacts with t-BuONO to form the diazonium species in situ, which is immediately engaged by the copper catalyst.
-
-
Reaction Monitoring:
-
Work-up:
-
Purification:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Diazotization | Switch from aqueous NaNO₂ to t-BuONO (Protocol B). Ensure anhydrous solvents.[1][5] |
| Phenol Formation | Water in solvent | Use molecular sieves to dry MeCN.[1] Ensure atmospheric moisture is excluded.[1] |
| Iodine Loss (De-iodination) | Radical Scrambling | Lower reaction temperature to 40-50°C. Increase CuCl₂ loading to 1.5 equiv to speed up ligand transfer. |
| Explosive Decomposition | Dry Diazonium Salt | Never isolate the diazonium intermediate of benzonitriles. Process in situ. |
References
-
Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides." Journal of Organic Chemistry.
-
Beletskaya, I. P., et al. (2007). "Copper-Catalyzed Sandmeyer Cyanation." Synthesis.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile." BenchChem.[1][3][5][7]
-
Organic Chemistry Portal. (2024).[1] "Sandmeyer Reaction Protocols and Mechanism." Organic Chemistry Portal.
-
Sigma-Aldrich. (2025).[1][2] "Product Specification: 4-Amino-2-iodobenzonitrile." Merck KGaA.
Sources
- 1. 4-Amino-3-iodobenzonitrile | C7H5IN2 | CID 4416395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 33348-34-4: 4-amino-3-iodobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-2-iodobenzonitrile Coupling Optimization
The following guide is structured as a specialized Technical Support Center resource. It addresses the specific challenges of coupling 4-Amino-2-iodobenzonitrile , focusing on the critical issue of protodeiodination (loss of the iodine atom) and catalyst deactivation.
Topic: Preventing Deiodination & Optimizing Cross-Coupling Protocols Ticket ID: #TCH-4A2I-001 Responder: Senior Application Scientist, Catalysis Division
Executive Diagnostic: Is Deiodination Your Problem?
Before altering your workflow, confirm that protodeiodination (hydrodehalogenation) is the root cause of your yield loss. This side reaction converts your aryl iodide into the corresponding aryl hydride, effectively "erasing" the reactive site.
Diagnostic Indicators:
-
LC-MS Signature: You observe a major byproduct with a mass of [M - 126 + 1] .
-
Explanation: Loss of Iodine (126.9 Da) and gain of Hydrogen (1.0 Da).
-
Example: Starting Material (MW ~244)
Byproduct (MW ~118, 4-aminobenzonitrile).
-
-
NMR Signature: Disappearance of the distinct C2-proton signal (often a doublet or singlet depending on coupling) and appearance of a new proton signal consistent with a meta-substituted benzonitrile.
-
Reaction Stall: Starting material is consumed, but desired product yield plateaus while the "reduced" byproduct accumulates.
The Mechanistic Root Cause
Deiodination is not random; it is a specific failure mode of the Palladium catalytic cycle. In the case of 4-Amino-2-iodobenzonitrile , the presence of the free amine (-NH
The "Hydride Hijack" Mechanism
The primary culprit is the formation of a Palladium-Hydride (Pd-H) species. Instead of undergoing transmetalation (in Suzuki) or carbopalladation (in Heck), the Aryl-Pd-I intermediate reacts with a hydride source, followed by reductive elimination to form Ar-H.
Common Hydride Sources in Your Flask:
-
Alcoholic Solvents: Ethanol, Isopropanol, and even traces in Methanol can undergo
-hydride elimination after coordinating to Pd. -
Amine Bases: Triethylamine (
) or DIPEA can undergo -hydride elimination to form enamines and Pd-H. -
The Substrate Itself: The free amine on 4-Amino-2-iodobenzonitrile can coordinate to Pd, potentially facilitating H-transfer or simply arresting the cycle, allowing slower background reduction reactions to take over.
Visualization: The Competing Pathways
The following diagram illustrates where the cycle diverges toward deiodination.
Caption: Divergence of the catalytic cycle. The red pathway represents the "Hydride Hijack" leading to deiodination.
Troubleshooting Protocols & Optimization
To stop deiodination, you must eliminate hydride sources and stabilize the Pd-Ar intermediate.
Protocol A: Solvent & Base Engineering (The "Dry" Approach)
Best for: Suzuki and Sonogashira Couplings[1]
The Fix: Switch from protic solvents (alcohols) and amine bases to aprotic polar solvents and inorganic bases.
| Parameter | AVOID (Promotes Deiodination) | RECOMMENDED (Prevents Deiodination) | Why? |
| Solvent | Ethanol, Methanol, Isopropanol | DMF, DMAc, 1,4-Dioxane, Toluene | Alcohols are primary hydride donors via |
| Base | Triethylamine, DIPEA | K₂CO₃, Cs₂CO₃, K₃PO₄ | Amine bases with |
| Atmosphere | Air (Oxygen) | Strict Argon/Nitrogen | Oxygen can promote homocoupling, slowing the main cycle and allowing reduction to compete. |
Protocol B: Ligand Selection (The "Steric" Shield)
Best for: Difficult substrates where Protocol A fails.
The Fix: Use bulky, electron-rich phosphine ligands.[1][2]
-
Recommendation: XPhos or SPhos .[1]
-
Mechanism: These ligands facilitate the oxidative addition (crucial for the deactivated Ar-I bond if the amine interferes) and, more importantly, they accelerate the reductive elimination of the desired product, giving the Pd-H species less time to form.
-
BippyPhos has also been shown to be effective for substrates with potential coordinating groups like amines [3].
Protocol C: Amine Protection (The "Masking" Strategy)
Best for: When catalyst loading is high (>5 mol%) and conversion is low.
The Issue: The free 4-amino group can coordinate to the Palladium, acting as a "poison" or directing the catalyst into off-cycle resting states.[1][2] The Fix: Acetylate the amine prior to coupling.
-
Step 1: React 4-Amino-2-iodobenzonitrile with Acetic Anhydride (
) to form N-(3-cyano-4-iodophenyl)acetamide . -
Step 2: Perform the coupling (Suzuki/Sonogashira). The amide is less coordinating and prevents amine oxidation.
-
Step 3: Deprotect (mild hydrolysis).
Frequently Asked Questions (FAQs)
Q1: I am running a Sonogashira coupling and seeing massive deiodination. I use TEA as a base. Why? A: Triethylamine (TEA) is a classic hydride source in Sonogashira reactions.[1] Under heating, Pd can abstract a hydride from the ethyl group of TEA.
-
Solution: Switch to a "Copper-Free" Sonogashira variant using an inorganic base (like
) in DMF or DMSO. If you must use an amine, keep the temperature below 60°C or switch to a secondary amine like Piperidine (though inorganic is safer for this specific issue) [2].
Q2: Can I use water in my solvent mixture? A: Yes, but be careful. In Suzuki couplings, a small amount of water is necessary for the boronic acid activation.[3] However, excessive water combined with high heat can promote hydrolysis of the nitrile (-CN) to an amide.
-
Optimization: Use a 4:1 ratio of Dioxane:Water or DMF:Water. Do not use pure water/alcohol mixtures.
Q3: Does the nitrile group affect the stability of the iodine? A: Yes. The nitrile at the 2-position (relative to iodine? No, in 4-amino-2-iodobenzonitrile, the nitrile is at C1, Iodine at C2). The ortho-nitrile is strongly electron-withdrawing. This activates the C-I bond for oxidative addition (making it fast), which is generally good. However, if the subsequent transmetalation step is slow (e.g., due to steric hindrance or low solubility), the highly reactive Pd-Ar-I species sits waiting and becomes vulnerable to scavenging hydrides [4].
Q4: I want to couple the Amine (Buchwald-Hartwig) but keep the Iodine. Is this possible? A: This is extremely difficult because the C-I bond is usually more reactive towards Pd than the N-H bond.
-
Strategy: You would need a catalyst system that is highly specific for N-arylation and does not perform oxidative addition into C-I bonds (chemoselectivity).
-
Alternative: It is standard practice to perform the C-C coupling at the iodine first, and then perform the N-coupling. If you must keep the iodine, consider using a different halogen (e.g., 4-amino-2-chlorobenzonitrile) where the C-Cl bond is less reactive than the N-H activation under specific conditions, though this changes your starting material.
Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental step.
Caption: Step-by-step logic to isolate the cause of reaction failure.
References
-
BenchChem Technical Support. Reactions of 2-Amino-4-iodobenzonitrile: Troubleshooting & Optimization. Retrieved from Benchchem.com. Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Side Reactions.Link
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009).[4] Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.[4] Organic Letters, 11(1), 233-236.[4] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Dehalogenation Mechanisms.Link
-
Beilstein J. Org.[5] Chem. (2018).[5] Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 14, 998–1003.[5] Link[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Improving yield of 4-Amino-2-iodobenzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-2-iodobenzonitrile (CAS No. 300627-48-9). This trifunctional building block—featuring an amino group, a nitrile moiety, and an iodine atom—is critical in the discovery of kinase inhibitors, PROTACs, and selective androgen receptor (AR) modulators 1[1].
Because of the dense functionalization of the benzene ring, researchers frequently encounter yield-limiting issues such as dehalogenation, incomplete diazotization, and product sequestration during workup. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols to maximize your synthetic yield.
I. Quantitative Data & Physicochemical Properties
To establish a baseline for your analytical validation, refer to the expected physicochemical properties of the target compound and its immediate precursor1[1].
| Property | 2-Iodo-4-nitrobenzonitrile (Intermediate) | 4-Amino-2-iodobenzonitrile (Target) |
| CAS Number | 300627-43-4 | 300627-48-9 |
| Molecular Weight | 274.01 g/mol | 244.03 g/mol |
| Appearance | Yellow solid | Off-white to light brown crystalline powder |
| Expected Step Yield | 50% – 61% | 81% – 84% |
| ¹H NMR Signature (CDCl₃) | δ 8.76 (s, 1H), 8.32 (d, 1H), 7.82 (d, 1H) | δ 7.32 (s, 1H), 7.14 (d, 2H), 6.63 (d, 1H), 6.61 (d, 1H) |
II. Synthesis Workflow & Mechanistic Pathway
The most reliable, high-yield route to 4-Amino-2-iodobenzonitrile avoids the direct electrophilic iodination of 4-aminobenzonitrile (which incorrectly yields the 3-iodo isomer). Instead, the protocol relies on a two-step sequence starting from commercially available 2-iodo-4-nitroaniline: a Sandmeyer cyanation followed by a chemoselective nitro reduction2[2].
Caption: Two-step synthesis workflow for 4-Amino-2-iodobenzonitrile.
III. Troubleshooting & FAQs (Q&A)
Q1: Why is my yield of 2-iodo-4-nitrobenzonitrile consistently below 50% during the Sandmeyer reaction? A: This is almost always caused by the thermal instability of the diazonium intermediate. The starting material, 2-iodo-4-nitroaniline, is highly electron-deficient. Its corresponding diazonium salt is highly prone to hydrolysis, forming a phenol byproduct. Causality & Fix: If the internal temperature of the reaction flask exceeds 5 °C during the addition of sodium nitrite, the diazonium salt will degrade before it can react with the copper(I) cyanide complex. You must maintain a strict 0–5 °C temperature window during diazotization. Furthermore, ensure the CuCN/NaCN solution is prepared correctly; the active nucleophile is the soluble [Cu(CN)₄]³⁻ complex, not insoluble CuCN.
Q2: How do I prevent dehalogenation (loss of iodine) during the nitro reduction step? A: Do not use catalytic hydrogenation (e.g., Pd/C with H₂ gas). Causality & Fix: The carbon-iodine (C-I) bond on an aromatic ring is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions. To preserve the iodine atom, you must use a chemoselective reducing agent. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol selectively reduces the nitro group via a single-electron transfer mechanism without cleaving the C-I bond, reliably yielding >80% of the target product3[3].
Q3: I have a persistent, thick emulsion during the workup of the SnCl₂ reduction. How do I isolate my product? A: You are experiencing tin salt sequestration. Causality & Fix: Tin(II) and Tin(IV) byproducts form gelatinous, insoluble hydroxide complexes in aqueous workups at neutral pH, which trap the newly formed aniline product. To break this emulsion, you must basify the aqueous layer to pH > 10 using 2N NaOH (which converts the tin hydroxides into soluble stannate ions,[Sn(OH)₆]²⁻) or filter the entire biphasic mixture through a thick pad of Celite before attempting phase separation.
Caption: Troubleshooting logic tree for resolving low yields during the nitro reduction step.
IV. Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical changes, you can confirm the success of the reaction in real-time before proceeding to instrumental analysis.
Protocol A: Synthesis of 2-Iodo-4-nitrobenzonitrile (Sandmeyer Cyanation)
-
Diazotization: In a light-shielded flask at 0 °C, dissolve 2-iodo-4-nitroaniline (1.0 equiv) in a mixture of concentrated H₂SO₄ and glacial acetic acid. Slowly add an aqueous solution of NaNO₂ (1.2 equiv) dropwise, maintaining the internal temperature below 5 °C.
-
Self-Validation Checkpoint: The initial suspension will clarify into a distinct, pale diazonium solution. If heavy bubbling occurs here, your temperature is too high, and nitrogen is being lost prematurely.
-
-
Cyanation: In a separate flask, prepare a solution of Copper(I) cyanide (2.0 equiv) and sodium bicarbonate in distilled water. Slowly transfer the cold diazonium solution into the CuCN mixture.
-
Self-Validation Checkpoint: Immediate and vigorous nitrogen gas evolution will occur upon mixing. The solution will transition to a dark, opaque mixture.
-
-
Workup: After 1 hour of stirring at room temperature, dilute with water and extract with CH₂Cl₂. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to afford a yellow solid 2[2].
Protocol B: Synthesis of 4-Amino-2-iodobenzonitrile (Chemoselective Reduction)
-
Reaction Setup: Dissolve 2-iodo-4-nitrobenzonitrile (1.0 equiv) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 3 hours.
-
Self-Validation Checkpoint: Monitor via TLC. The bright yellow spot corresponding to the nitro starting material will completely disappear, replaced by a lower-Rf, UV-active spot that stains positive with ninhydrin. The reaction mixture will also lose its intense yellow color.
-
-
Workup: Remove the ethanol under reduced pressure. Resuspend the crude residue in EtOAc and distilled water. Basify the aqueous layer with 2N NaOH until the gelatinous tin emulsion dissolves into a clear biphasic system. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to afford the target compound as a white/off-white solid (Yield: ~81%) 3[3].
V. References
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - MDPI. Available at: [Link]
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC. Available at:[Link]
Sources
Diagnostic & Resolution Hub: Optimizing Purification of 4-Amino-2-iodobenzonitrile
As a Senior Application Scientist, I have designed this technical support guide to address the specific chemical nuances of handling 4-Amino-2-iodobenzonitrile. This compound is a critical trifunctional building block—featuring an aniline moiety, a nitrile group, and an iodine atom—frequently utilized in palladium-catalyzed cross-couplings (e.g., Sonogashira reactions) to synthesize kinase inhibitors and androgen receptor antagonists like bicalutamide analogs [1][2].
The presence of the electron-rich primary amine makes this intermediate highly susceptible to oxidative degradation and strong stationary-phase interactions during chromatography. The following guide provides field-proven, causality-driven protocols to ensure high-purity isolation.
Physicochemical Profiling
Successful purification relies on exploiting the physical and chemical properties of the target molecule. The quantitative data below dictates our choice of solvents and extraction conditions [1].
| Property | Value | Implication for Purification |
| CAS Number | 300627-48-9 | Identifier for cross-referencing safety and spectral data. |
| Molecular Formula | C₇H₅IN₂ | High molecular weight (244.03 g/mol ) due to iodine decreases overall polarity. |
| Melting Point | 146–148 °C | Solid nature allows for recrystallization as a final polishing step. |
| Appearance | Off-white to light brown | Color shifts to dark brown/purple indicate oxidative degradation or free iodine. |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Highly soluble in polar organic solvents; low solubility in neutral aqueous phases. |
Core Purification Workflow
The following diagram outlines the optimized isolation pathway, from crude reaction quenching to final chromatographic polishing.
Workflow for the isolation and purification of 4-Amino-2-iodobenzonitrile.
Self-Validating Experimental Protocols
Do not treat purification as a mechanical checklist; understand the molecular interactions at each step. Every protocol below is designed as a self-validating system, providing visual or analytical cues to confirm success.
Protocol A: Reductive Quenching & Phase Extraction
Context: Whether synthesizing this compound via the direct iodination of 4-aminobenzonitrile or the Tin(II) chloride reduction of 2-iodo-4-nitrobenzonitrile [2], the crude mixture contains aggressive oxidants (elemental iodine) or heavy metal salts.
-
Step 1: Cool the crude reaction mixture to 0–5 °C.
-
Step 2: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise under vigorous stirring.
-
Causality: Na₂S₂O₃ acts as a reducing agent, converting highly oxidative, lipid-soluble elemental iodine (I₂) into water-soluble iodide ions (I⁻). This prevents the iodine from oxidizing the vulnerable aniline group into dark, polymeric tar [3].
-
Validation Check: The reaction mixture must transition from a dark purple/brown to a pale yellow or milky white suspension. If the dark color persists, continue adding Na₂S₂O₃.
-
-
Step 3: Add Ethyl Acetate (EtOAc) and saturated aqueous NaCl (brine). If a thick emulsion forms (common with tin salts), filter the entire biphasic mixture through a tightly packed pad of Celite before transferring to a separatory funnel.
-
Step 4: Separate the layers, extract the aqueous phase twice more with EtOAc, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Silica Gel Chromatography with Basic Modification
Context: Standard normal-phase silica gel is inherently acidic due to surface silanol (Si-OH) groups.
-
Step 1: Prepare the mobile phase: Hexanes and Ethyl Acetate (typically starting at 90:10). Add exactly 1% (v/v) Triethylamine (Et₃N) to the solvent system.
-
Causality: The basic primary amine (-NH₂) of 4-Amino-2-iodobenzonitrile will hydrogen-bond heavily with acidic silanols, causing the compound to drag through the column and elute as a broad, diluted streak [3]. The Et₃N acts as a sacrificial base, pre-coating and neutralizing the acidic sites on the silica, allowing the target compound to elute in a tight, concentrated band.
-
-
Step 2: Slurry-pack the silica gel using the Et₃N-modified solvent. Load the crude material dissolved in a minimum amount of dichloromethane.
-
Step 3: Elute using a gradient, slowly increasing the EtOAc concentration to 30%.
-
Validation Check: Spot the fractions on a TLC plate. The target compound should appear as a perfectly circular, dense spot under UV light (254 nm). If the spot resembles a comet with a long tail, the silica was insufficiently neutralized.
-
Troubleshooting & FAQs
Q1: My purified product is still a dark brown color instead of off-white. How can I decolorize it without losing yield? A: Persistent coloration is typically caused by trace amounts of oxidized aniline oligomers that co-elute with the product. Dissolve the crude product in EtOAc, add 5–10% (w/w) activated carbon, and heat gently to 40 °C for 15 minutes. The high surface area and porous nature of the carbon selectively trap large, conjugated colored impurities while leaving the monomeric product in solution [3]. Filter the hot mixture through Celite to remove the fine carbon particulates. Note: Over-boiling will cause product adsorption to the carbon, reducing your yield.
Q2: I am observing severe emulsion formation during the aqueous extraction step. How do I resolve this cleanly? A: Emulsions in this specific workflow are usually caused by partially soluble organic salts or unreacted starting materials acting as surfactants at the phase boundary. To break the emulsion, increase the ionic strength of the aqueous phase by adding more saturated sodium chloride (brine). This induces a "salting-out" effect, forcing the organic compound out of the aqueous phase and increasing the density differential between the two layers, which facilitates clean phase separation.
Q3: How do I separate the target 4-Amino-2-iodobenzonitrile from unreacted 4-aminobenzonitrile starting material? A: Rely on the polarity shift induced by the halogen. The introduction of the large, polarizable, and hydrophobic iodine atom decreases the overall polarity of the molecule compared to the non-iodinated starting material. On normal-phase silica gel, 4-Amino-2-iodobenzonitrile will have a higher Retention Factor (Rf) and elute before the unreacted 4-aminobenzonitrile. Ensure you use a slow gradient (e.g., holding at 15% EtOAc) to maximize the resolution between these two closely related species.
Q4: Can I use vacuum distillation to purify this compound? A: No. Given its melting point of 146–148 °C and the thermal instability of the primary aniline group in the presence of an aryl iodide, heating this compound to the temperatures required for distillation will likely trigger auto-polymerization or dehalogenation. Stick to chromatography followed by recrystallization (e.g., from ethanol/water) [3].
References
Solving solubility issues of 4-Amino-2-iodobenzonitrile in aqueous buffers
Solubility & Formulation Troubleshooting Guide[1]
Case ID: 4-A-2-I-BN-SOL Classification: Hydrophobic Weak Base / "Brick Dust" Molecule Status: Active Support[1]
Executive Summary & Physicochemical Profile[2][3]
The Core Issue: 4-Amino-2-iodobenzonitrile presents a classic "Brick Dust" solubility challenge. While its lipophilicity (LogP ~1.6–2.0) suggests it should be manageable, its high melting point (>112°C) indicates a stable crystal lattice that resists dissolution in water. Furthermore, the electron-withdrawing effects of the nitrile (-CN) and iodine (-I) groups significantly suppress the basicity of the amino group (-NH2), rendering it neutral at physiological pH.
Key Physicochemical Parameters:
| Parameter | Value (Approx.) | Implication for Solubility |
| LogP | 1.6 – 2.0 | Moderately lipophilic.[1] Requires organic cosolvents.[1] |
| pKa (Aniline N) | ~2.0 – 2.5 | Critical: The molecule does not protonate at pH 7.[1]4. It remains uncharged and insoluble.[1] |
| Melting Point | 112–148°C | High lattice energy. Requires energy (heat/sonication) or chaos (cosolvents) to break.[1] |
| H-Bond Donors | 1 (-NH2) | Limited interaction with water molecules.[1] |
The "Golden Path" Solubilization Protocol
Objective: Create a stable assay-ready solution (typically 10 µM – 100 µM) in aqueous buffer.
Phase 1: The Master Stock (DMSO)
Do not attempt to dissolve this compound directly in water or buffer. It will float or form a suspension.
-
Solvent: Use high-grade anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 10 mM to 50 mM stock solution.
-
Procedure:
-
Weigh the powder into a glass vial (avoid plastic if possible to prevent leaching).
-
Add DMSO.[2]
-
Vortex vigorously for 30 seconds.
-
Optional: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which promote crystal nucleation.
Phase 2: Aqueous Dilution (The Danger Zone)
This is where precipitation ("crashing out") occurs.[1]
The Protocol:
-
Pre-warm your aqueous buffer (PBS, HBSS, or Media) to 37°C.
-
Agitation: Place the buffer on a magnetic stirrer or vortex continuously.
-
Sub-surface Injection: Inject the DMSO stock slowly directly into the center of the stirring buffer. Do not drop it on the surface.
-
Limit DMSO: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for enzymatic assays.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for troubleshooting precipitation events.
Caption: Troubleshooting logic flow for solubilizing 4-Amino-2-iodobenzonitrile. Blue nodes indicate core actions; yellow/red diamonds indicate checkpoints.
Advanced Formulation Strategies
If the standard DMSO protocol fails (precipitation within < 1 hour), implement these enhanced systems.
Strategy A: The "Cosolvent Spike" (For Enzymatic/Chemical Assays)
Water structure is too ordered for this molecule. Break the order using PEG.
-
Recipe: 5% DMSO + 40% PEG400 + 55% Water/Buffer.
-
Why it works: PEG400 (Polyethylene glycol) acts as an interfacial tension reducer, allowing the hydrophobic molecule to remain dispersed.[1]
Strategy B: Cyclodextrin Encapsulation (For Cell Culture/In Vivo)
This is the most robust method for "brick dust" molecules.
-
Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).
-
Add your DMSO stock to this cyclodextrin solution.
-
Shake/vortex for 15 minutes.
-
-
Mechanism: The hydrophobic iodobenzonitrile ring sits inside the donut-shaped cyclodextrin cavity, while the hydrophilic exterior interacts with water.
Troubleshooting & FAQs
Q1: Can I use acid (HCl) to dissolve it since it has an amino group? A: No. This is a common trap.[1] The iodine (ortho-position) and nitrile (para-position) are electron-withdrawing groups. They pull electron density away from the amine, lowering its pKa to ~2.0. To protonate it, you would need a pH < 1.0. This is too acidic for most biological assays and will likely damage your protein/cells.[1]
Q2: My solution looks clear initially but precipitates after 2 hours. Why? A: This is Ostwald Ripening . You likely formed a supersaturated solution or a nano-suspension. Over time, small invisible particles aggregate into larger, visible crystals to lower surface energy.
-
Fix: Switch to the Cyclodextrin (Strategy B) method to thermodynamically stabilize the compound.[2][3]
Q3: Is the iodine atom stable in solution? A: Generally, yes. However, aryl iodides can be light-sensitive (photodehalogenation).
-
Precaution: Protect stock solutions from direct sunlight or intense fluorescent light by wrapping vials in aluminum foil.
Q4: I see a "Tyndall Effect" (laser beam scattering) in my buffer. Is this okay? A: No. Scattering indicates suspended nanoparticles, not a true solution. This will lead to false positives in enzymatic assays (promiscuous inhibition) or variable dosing in cell assays.[1] You must improve solubility using Strategy A or B.
References
-
PubChem. 4-Amino-2-iodobenzonitrile Compound Summary. National Library of Medicine.[1] [Link]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Chapter on Solubility and pKa effects on solubility).
Sources
Technical Support Center: Minimizing Homocoupling in 2-Iodoaryl Nitrile Cross-Couplings
Current Status: Online Ticket ID: #HOMO-CN-2024 Subject: Optimization of 2-Iodoaryl Nitrile Substrates to Suppress Biaryl Formation
Executive Summary: The "Ortho-Effect" Challenge
Working with 2-iodoaryl nitriles (e.g., 2-iodobenzonitrile) presents a unique "push-pull" challenge in palladium catalysis.
-
Electronic Activation: The ortho-cyano group is strongly electron-withdrawing, making the C–I bond highly reactive toward oxidative addition.
-
Steric/Coordinating Interference: The ortho position creates steric bulk, and the nitrile nitrogen can coordinate to the palladium center (the "nitrile effect"), potentially stabilizing off-cycle intermediates.
The Problem: When the cross-coupling step (transmetallation) is sluggish due to these steric factors, the highly reactive oxidative addition intermediate (
Diagnostic Visualizer: The Bifurcation Point
The following diagram illustrates the kinetic competition between the desired cross-coupling cycle and the parasitic homocoupling pathway.
Figure 1: Kinetic competition between transmetallation (green path) and disproportionation leading to homocoupling (red path).
Troubleshooting Guide & FAQs
Category A: Reaction Setup & Stoichiometry
Q: I am observing 15-20% homocoupling dimer. My reaction turns black quickly. What is happening? A: The rapid formation of Palladium black suggests catalyst decomposition, often linked to the consumption of the catalyst in the homocoupling pathway.[1]
-
Diagnosis: Your oxidative addition is too fast relative to your transmetallation. You have a high concentration of
waiting for a nucleophile. -
Solution (The "Slow Addition" Protocol): Do not add the 2-iodoaryl nitrile all at once.
-
Dissolve the aryl iodide in a small volume of solvent.
-
Use a syringe pump to add it dropwise to the catalyst/nucleophile mixture over 1–2 hours.
-
Why: This keeps the steady-state concentration of
low, statistically preventing two Palladium centers from meeting and disproportionating.
-
Q: Does the choice of base affect homocoupling in Suzuki couplings of these nitriles? A: Yes.
-
Diagnosis: Weak bases (like
) may not activate the boronic acid fast enough, slowing down transmetallation. -
Solution: Switch to hydroxide bases (e.g.,
, ) or fluoride sources ( , ). Faster activation of the boronic acid accelerates transmetallation, outcompeting the homocoupling side reaction.
Category B: Ligand & Catalyst Selection
Q: I am using
-
Issue: Triphenylphosphine is a monodentate ligand that can dissociate easily. In the crowded environment of an ortho-substituted iodide, the loss of a ligand allows the nitrile nitrogen to coordinate, or allows the formation of bridged dimers that lead to homocoupling.
-
Recommendation: Switch to Bulky, Electron-Rich Phosphines (e.g., SPhos , XPhos , or
).
Category C: Environmental Factors
Q: How critical is degassing? I usually just purge with a balloon. A: For 2-iodoaryl nitriles, "balloon purging" is often insufficient.
-
The Science: Oxygen promotes the re-oxidation of Pd(0) and can facilitate "oxidative homocoupling" (Glaser-type mechanisms in Sonogashira or oxygen-promoted dimerization in Suzuki).
-
Protocol: Use Sparging (bubbling Argon directly through the solvent) for at least 15 minutes, or the Freeze-Pump-Thaw method (3 cycles) for sensitive cases.
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Iodoaryl Nitriles
This protocol is designed to favor cross-coupling over homocoupling by manipulating kinetic parameters.
| Parameter | Specification | Rationale |
| Catalyst Source | Precursors that allow precise ligand tuning.[1] | |
| Ligand | SPhos or XPhos | Bulky Buchwald ligands prevent dimer formation. |
| Ratio | 1:2 (Pd:Ligand) | Ensures active mono-ligated species |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often assist in base solubility. |
| Base | Strong enough to activate Boron, mild enough to spare Nitrile. | |
| Temperature | 60°C - 80°C | Moderate heat; avoid reflux if possible to reduce degradation. |
Step-by-Step Methodology
-
Vessel Prep: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Solvent Degassing: In a separate flask, sparge the solvent (e.g., Toluene) with Argon for 20 minutes.
-
Nucleophile Charge: Add the Boronic Acid (1.2 – 1.5 equiv), Base (
), Pd precursor (1-2 mol%), and Ligand (2-4 mol%) to the reaction flask. Add 80% of the degassed solvent. -
Activation: Stir the catalyst/nucleophile mixture at room temperature for 10 minutes to form the active catalytic species.
-
Electrophile Preparation: Dissolve the 2-iodoaryl nitrile (1.0 equiv) in the remaining 20% of degassed solvent. Load this into a syringe.
-
Controlled Addition: Heat the reaction mixture to the set temperature (e.g., 80°C). Slowly add the aryl nitrile solution via syringe pump over 60 minutes.
-
Critical Control Point: This ensures the concentration of
is always limiting, forcing the Pd species to find a Boronate (high conc) rather than another Pd species (low conc).
-
-
Completion: After addition, stir for an additional 1–2 hours. Monitor by HPLC/UPLC.
References
-
Mechanism of Homocoupling in Cross-Coupling Reactions
-
Suppression Str
-
Ortho-Substituent Effects on Oxid
-
Copper-Free Sonogashira (Avoiding Glaser/Ullmann mix)
- General Troubleshooting for Suzuki Reactions Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions Source: Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 6. ethz.ch [ethz.ch]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. One moment, please... [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 4-Amino-2-iodobenzonitrile in Basic Media
Welcome to the Technical Support Center for 4-Amino-2-iodobenzonitrile (CAS: 300627-48-9). This trifunctional compound is a critical building block in medicinal chemistry, extensively utilized in the synthesis of kinase inhibitors and androgen receptor (AR) degraders, such as bicalutamide analogs and PROTACs[1],[2]. Its unique structural topology—an electron-donating amino group, an iodine atom primed for cross-coupling, and an electron-withdrawing nitrile moiety—presents highly specific stability challenges under basic conditions.
This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure experimental integrity.
Section 1: Physicochemical Baselines
To predict the behavior of 4-Amino-2-iodobenzonitrile in solution, researchers must first understand its baseline physicochemical properties[1].
| Property | Value | Causality / Experimental Implication |
| CAS Number | 300627-48-9 | Unique identifier for procurement and safety data tracking. |
| Molecular Formula | C₇H₅IN₂ | Contains multiple reactive sites requiring orthogonal protection/activation. |
| Molecular Weight | 244.03 g/mol | Used for precise stoichiometric calculations in cross-coupling reactions. |
| Melting Point | 146-148 °C | Indicates a stable crystalline lattice; useful for purity validation via melting point depression. |
| Solubility | DMSO, Methanol | High polarity necessitates polar aprotic or protic solvents; poor aqueous solubility limits direct aqueous reactions. |
| Functional Groups | -NH₂, -I, -CN | Competitively reactive; the -CN is base-sensitive, -I is metal-sensitive, -NH₂ is acid/base-sensitive. |
Section 2: Mechanistic FAQs & Troubleshooting
Q1: Why does my compound degrade or form side products when exposed to aqueous NaOH or KOH? A1: The primary vulnerability of 4-Amino-2-iodobenzonitrile under strong aqueous basic conditions is the nitrile (-CN) group. Base-catalyzed hydrolysis occurs because the electron-withdrawing nature of the nitrogen atom leaves the nitrile carbon highly electrophilic. Hydroxide ions (OH⁻) attack this carbon, forming an imidate intermediate that rapidly tautomerizes to an amide (4-amino-2-iodobenzamide). Prolonged exposure or heating (>60 °C) drives further hydrolysis to the corresponding carboxylate (4-amino-2-iodobenzoate). Troubleshooting: If your synthetic route requires strong aqueous base, you must mask the nitrile group or perform the base-sensitive steps prior to nitrile installation.
Q2: Is the iodine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions? A2: No, the C-I bond remains highly stable against SNAr under standard basic conditions without a transition metal catalyst. Causality: While the nitrile group at position 1 is ortho to the iodine (position 2) and provides some inductive activation, the primary amine at position 4 is a powerful electron-donating group via resonance. This amine donates electron density directly into the aromatic π-system, significantly deactivating the ring towards nucleophilic attack. Therefore, the iodine atom acts as a stable handle for downstream palladium-catalyzed cross-coupling reactions[1].
Q3: Can strong, non-nucleophilic bases (e.g., NaH, LDA) cause side reactions? A3: Yes. The primary aniline-type amine (-NH₂) has a pKa of approximately 27-30. Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) will deprotonate the amine, generating a highly reactive nitrogen anion. Causality: Once deprotonated, this nucleophilic nitrogen can attack the electrophilic nitrile group of a neighboring molecule, leading to intermolecular dimerization and the formation of complex amidine oligomers. Always avoid bases with a conjugate acid pKa > 25 when working with the unprotected amine.
Section 3: Experimental Workflows & Protocols
To navigate the basic stability profile of 4-Amino-2-iodobenzonitrile, follow these self-validating experimental workflows.
Fig 1: Base selection decision tree for 4-Amino-2-iodobenzonitrile.
Workflow 1: Controlled Sonogashira Coupling (Preserving the Nitrile)
When synthesizing complex scaffolds like AR PROTACs, the iodine atom serves as a cross-coupling handle[2]. It is crucial to use mild amine bases to neutralize the generated HI without hydrolyzing the nitrile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-Amino-2-iodobenzonitrile (1.0 equiv), the desired terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%)[1].
-
Solvent/Base Addition: Add a thoroughly degassed mixture of anhydrous DMF and Triethylamine (Et₃N) (3:1 v/v). Causality: Et₃N is a mild, non-nucleophilic base that effectively neutralizes HI to drive the catalytic cycle forward, but it is not strong enough to hydrolyze the nitrile or deprotonate the amine.
-
Reaction & Validation: Stir the mixture at 40–50 °C. Self-Validation: Monitor the reaction via LC-MS. The electron-donating amino group slows the oxidative addition of Pd compared to unfunctionalized aryl iodides, so the reaction may take 12-18 hours. The complete disappearance of the m/z 244.9[M+H]⁺ peak confirms completion.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate for column chromatography.
Workflow 2: Intentional Base-Catalyzed Hydrolysis to Amide
If your synthetic strategy requires converting the nitrile to an amide (4-amino-2-iodobenzamide) while leaving the iodine intact, use this controlled hydrolysis protocol.
Fig 2: Base-catalyzed nitrile hydrolysis pathway of 4-Amino-2-iodobenzonitrile.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Amino-2-iodobenzonitrile in a 1:1 mixture of Ethanol and THF to ensure complete solubility.
-
Base Addition: Slowly add 2.0 M aqueous NaOH (3.0 equiv) dropwise at 0 °C.
-
Controlled Reaction: Warm the reaction to room temperature (20-25 °C) and stir for 2-4 hours. Causality: Maintaining strict temperature control at room temperature halts the hydrolysis at the amide stage. Heating the reaction >60 °C will provide the activation energy required to expel ammonia and form the carboxylic acid[3].
-
Self-Validation & Isolation: Monitor via TLC (Hexanes:EtOAc 1:1). The amide will appear as a highly polar, lower Rf spot compared to the starting material. Once complete, carefully neutralize the mixture with 1M HCl to exactly pH 7.0. The amide will precipitate out of the aqueous/ethanolic mixture. Filter, wash with cold water, and dry under high vacuum.
References
-
Nair, V. A., et al. "Synthesis of irreversibly binding bicalutamide analogs for imaging studies." Tetrahedron Letters 46.28 (2005): 4821-4823. URL:[Link]
-
Kim, G. Y., et al. "Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs." Molecules 26.9 (2021): 2525. URL:[Link]
Sources
Technical Support Center: Troubleshooting Sandmeyer Iodination of 4-Aminobenzonitriles
Welcome to the Application Scientist Support Center. The conversion of 4-aminobenzonitrile to 4-iodobenzonitrile via the Sandmeyer reaction is a fundamental yet notoriously stubborn transformation in medicinal chemistry and materials science.
The core challenge lies in the substrate's electronic profile: the para-cyano group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This drastically reduces the electron density on the aniline nitrogen, suppressing its nucleophilicity and making initial diazotization kinetically sluggish. Consequently, standard aqueous protocols often suffer from incomplete conversion, phenol byproduct formation, and complex tarry mixtures[1].
This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous troubleshooting steps to help you optimize this specific transformation.
Mechanistic Workflow & Failure Points
To troubleshoot effectively, we must first map the causal relationships within the reaction. The transformation relies on the generation of a highly reactive nitrosonium ion (
Mechanistic pathway and side reactions in the Sandmeyer iodination of 4-aminobenzonitrile.
Quantitative Data: Methodological Comparison
The choice of reaction medium dictates the survival of the diazonium intermediate. Below is a comparative analysis of modern iodination strategies for deactivated anilines.
| Methodology | Reagent System | Solvent Environment | Temp (°C) | Typical Yield | Ref |
| Classical Aqueous | 0–5 | 45–60% | [1] | ||
| Aprotic Organic | Acetonitrile ( | 10–25 | 85–90% | [3] | |
| Electrochemical | 20 | 63–96% | [4] | ||
| Solvent-Free | None (Grinding) | 25 | 75–91% |
Note: For 4-aminobenzonitrile, the Aprotic Organic method is highly recommended as it prevents water from outcompeting the deactivated amine during the initial electrophilic attack.
Validated Experimental Protocols
Do not blindly follow these steps; understand the chemical logic driving them. Every protocol here is designed as a self-validating system , allowing you to confirm success at intermediate stages before proceeding.
Protocol A: Aprotic Iodination via
-TsOH (Recommended for Deactivated Arenes)
This method replaces aqueous mineral acids with
Step-by-Step Methodology:
-
Substrate Solvation: Dissolve 10.0 mmol of 4-aminobenzonitrile and 30.0 mmol of
-TsOH monohydrate in 50 mL of anhydrous acetonitrile in a round-bottom flask.-
Causality: The 3-fold excess of acid ensures complete protonation of the nitrite to form
, preventing the formation of unreactive triazenes (azo coupling).
-
-
Thermal Control: Cool the mixture to 10 °C using a water/ice bath.
-
Diazotization: Add 20.0 mmol of finely ground
and 25.0 mmol of sequentially, in small portions over 15 minutes.-
Validation Check: The reaction mixture should immediately begin evolving gas (
) upon addition, and the solution will turn dark brown due to transient formation. If no gas is observed, the amine was not successfully diazotized.
-
-
Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours until gas evolution completely ceases.
-
Redox Quench & Workup: Pour the mixture into 100 mL of water and add saturated aqueous sodium thiosulfate (
) dropwise until the dark brown color completely dissipates, leaving a pale yellow/white suspension.-
Causality: The thiosulfate acts as a redox switch, reducing lipophilic elemental iodine (
) into hydrophilic iodide ( ). This prevents iodine from co-eluting with your product.
-
-
Isolation: Extract with ethyl acetate (3 x 30 mL), dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Classical Aqueous Diazotization (For General Use)
If organic solvents must be avoided, strict thermal and stoichiometric control is required[1].
Step-by-Step Methodology:
-
Acidification: Suspend 10.0 mmol of 4-aminobenzonitrile in 15 mL of concentrated
and 15 mL of water. Stir vigorously and cool to 0 °C in an ice-salt bath. -
Nitrosation: Dissolve 11.0 mmol of
in 5 mL of cold water. Add this solution dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C.-
Validation Check (Starch-Iodide Test): 5 minutes after the addition is complete, spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms an excess of nitrous acid, proving the diazonium salt has formed and the system is ready for the next step.
-
-
Iodination: Dissolve 15.0 mmol of
in 10 mL of water. Add this dropwise to the cold diazonium solution. -
Thermal Annealing: Allow the reaction to slowly warm to room temperature, then gently heat to 60 °C for 30 minutes to drive the nitrogen elimination to completion.
-
Workup: Cool to room temperature, quench with
, and filter the resulting precipitate.
Troubleshooting & FAQs
Q: Why is my starting material (4-aminobenzonitrile) consistently under-consumed?
A: The para-cyano group strongly pulls electron density away from the amine via resonance (-M) and induction (-I). This drastically reduces the nucleophilicity of the amine nitrogen. In standard aqueous conditions, water acts as a competing nucleophile and can outcompete the deactivated amine for the nitrosonium ion (
Q: I am observing a large amount of a dark, tarry byproduct and a low yield of 4-iodobenzonitrile. What is happening?
A: Diazonium salts are kinetically unstable. If the temperature rises above 5 °C before the iodide is added, the diazonium intermediate undergoes premature decomposition, reacting with water to form 4-cyanophenol, or undergoing Gomberg-Bachmann radical coupling to form biaryls[1][4]. Furthermore, the oxidation of iodide by nitrous acid generates elemental iodine (
Q: When I add the potassium iodide (KI) solution, the reaction foams violently and overflows. Is this normal?
A: Yes, chemically, but it is a physical hazard. The Sandmeyer iodination proceeds via a Single Electron Transfer (SET) mechanism where the iodide anion reduces the diazonium cation to an aryl radical, instantly releasing a stoichiometric volume of nitrogen gas (
Q: Can I use an electrochemical setup to avoid harsh acids entirely?
A: Yes. Recent advancements have demonstrated that aryl diazonium salts bearing electron-withdrawing groups (like cyano) are excellent substrates for electrochemical Sandmeyer reactions. By using a simple halogen source like
References
-
Kraszkiewicz, L., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines". ResearchGate. URL: [Link]
-
Mo, F., et al. "A general electrochemical strategy for the Sandmeyer reaction". Chemical Science (NIH/PKU). URL: [Link]
-
Bamoniri, A., et al. "Solvent-Free Synthesis of Aryl Iodides Using Nano SiO2/HIO4 as a Reusable Acid Catalyst". Journal of Nanostructures. URL: [Link]
-
Wang, J., et al. "Synthesis of Aryl Iodides from Arylhydrazines and Iodine". ACS Omega. URL: [Link]
Sources
Scale-up synthesis challenges for CAS 300627-48-9
Welcome to the Technical Support Center for 4-Amino-2-iodobenzonitrile (CAS 300627-48-9) . This resource is engineered for researchers and process chemists scaling up the synthesis of this critical trifunctional building block.
By featuring an aniline, a nitrile, and an aryl iodide, this compound serves as a highly versatile precursor for regioselective palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling)[1]. It is prominently utilized in the design of novel molecular scaffolds, particularly in the synthesis of kinase inhibitors targeting the ATP-binding site[1].
Physicochemical Data Summary
Before initiating scale-up, it is critical to understand the physical parameters that dictate the compound's behavior during reaction and purification[1].
Table 1: Quantitative Data for 4-Amino-2-iodobenzonitrile
| Property | Value |
| CAS Number | 300627-48-9 |
| Molecular Formula | C₇H₅IN₂ |
| Molecular Weight | 244.03 g/mol |
| Melting Point | 146–148 °C |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol, and Ethanol |
Scale-Up Synthesis Protocol: Electrophilic Aromatic Iodination
Causality & Mechanism:
A common synthetic route to 4-Amino-2-iodobenzonitrile involves the direct electrophilic aromatic iodination of 4-aminobenzonitrile[1]. The strong electron-donating resonance effect of the amino group directs the incoming electrophile (
Step-by-Step Methodology:
-
Reactor Preparation: Charge a jacketed reactor with 4-aminobenzonitrile (1.0 eq) and methanol (10 volumes). Stir at 20°C until complete dissolution is achieved.
-
Iodine Addition: Add crystalline iodine (
, 0.55 eq) in one portion. The solution will immediately turn dark brown. -
Oxidant Dosing (Critical Step): Slowly dose 30% aqueous
(0.6 eq) over 2 hours via an addition funnel.-
Self-Validating Check: The oxidation of
to is highly exothermic. Maintain the internal temperature strictly between 20–25°C using active jacket cooling. A stable temperature profile validates that the dosing rate matches the reaction kinetics.
-
-
Reaction Monitoring: Stir the mixture for 4 hours. Confirm reaction completion via HPLC (monitoring at 254 nm). The reaction is deemed complete when the starting material peak is < 2% area.
-
Quench: Add a 10% aqueous sodium thiosulfate (
) solution to the reactor. -
Isolation: Concentrate the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the crude product.
Experimental workflow for the scale-up synthesis of 4-Amino-2-iodobenzonitrile.
Troubleshooting Guides & FAQs
Q1: We are observing significant amounts of di-iodinated byproduct (4-amino-3,5-diiodobenzonitrile) during scale-up. How can we control regioselectivity?
A1: Di-iodination occurs when the localized concentration of the active iodinating species (
-
Corrective Action: Ensure vigorous mechanical stirring (e.g., using a pitched-blade turbine) to prevent localized pooling of the oxidant. Reduce the equivalents of
slightly to 0.52 eq and lower the dosing rate of . If you are locked into using NIS, switch the solvent to a less polar medium (like DCM instead of DMF) to attenuate the electrophilicity of the reagent.
Q2: During the recrystallization of the crude product, the material "oils out" (forms a biphasic liquid) instead of forming crystals. What causes this and how is it fixed? A2: Oiling out happens when the melting point of the compound (146–148 °C) is lower than the boiling point of the solvent at saturation, or when a high concentration of impurities depresses the melting point[2]. It is severely exacerbated by rapid cooling.
-
Corrective Action:
-
Solvent Adjustment: Switch to a solvent system with a lower boiling point, or increase the water ratio in an Ethanol/Water mix to ensure the saturation curve intersects below the compound's actual melting point[2].
-
Cooling Profile: Implement a controlled, linear cooling ramp (e.g., 0.5°C/min) rather than crashing the solution in an ice bath[2].
-
Seeding: Introduce pure seed crystals of 4-Amino-2-iodobenzonitrile at the metastable zone (approx. 5–10°C below the dissolution temperature) to force heterogeneous nucleation before oiling can occur[2].
-
Logical troubleshooting tree for resolving oiling out during recrystallization.
Q3: The final isolated powder is dark brown instead of off-white. Does this indicate product degradation?
A3: Not necessarily. A dark brown color typically indicates trace contamination with trapped molecular iodine (
-
Corrective Action: To remediate, re-dissolve the product in ethyl acetate and wash with a fresh 5% sodium bisulfite (
) solution until the organic layer lightens. For persistent color, treat the hot recrystallization solution with 5 wt% activated carbon for 30 minutes prior to hot gravity filtration.
References
- Benchchem. "Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9)". Benchchem.com.
- Benchchem.
- BLD Pharm. "4-Amino-2-iodobenzonitrile | 300627-48-9". BLDPharm.com.
Sources
Validation & Comparative
Mechanistic Causality: Electronic Effects & Spin-Spin Coupling
As a Senior Application Scientist, selecting the appropriate analytical platform for structural verification is a critical decision that impacts both throughput and data integrity. 4-Amino-2-iodobenzonitrile is a highly functionalized aromatic compound that serves as a vital synthetic intermediate, most notably in the development of bicalutamide analogs and Proteolysis Targeting Chimeras (PROTACs) directed at the androgen receptor[1].
Because this molecule contains three distinct aromatic protons and a primary amine, it presents a perfect model for comparing the analytical capabilities of High-Field NMR (600 MHz) versus modern Benchtop NMR (80 MHz) .
Below is an objective, in-depth comparative guide detailing the mechanistic causality of its spectral features, self-validating acquisition protocols, and platform performance.
To interpret the
-
H6 (7.96 ppm): This proton is ortho to the -CN group. The cyano group is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This strips electron density away from H6, heavily deshielding it and pushing it downfield[2].
-
H5 (7.45 ppm): Located meta to the -CN group and ortho to the -NH
group. The amino group is a strong electron-donating group (EDG) via resonance (+M effect), which typically shields ortho protons. However, its position relative to the other groups results in an intermediate chemical shift[3]. -
H3 (6.76 ppm): This proton is uniquely sandwiched between the -I and -NH
groups. The strong +M shielding effect of the amine, combined with the heavy-atom effect and steric environment of the iodine, creates a highly shielded local magnetic environment, shifting the signal significantly upfield[2]. -
-NH
(6.22 ppm): Appears as a broad singlet (2H). The broadening is caused by the quadrupolar relaxation of the adjacent N nucleus and intermediate proton exchange rates in the solvent.
Figure 1: Logical relationship of substituent electronic effects on the chemical shifts of 4-Amino-2-iodobenzonitrile.
Comparative Data Analysis: 600 MHz vs. 80 MHz
When comparing High-Field and Benchtop platforms, the primary differentiators are Sensitivity (Signal-to-Noise) and Dispersion (Resolution) .
At 600 MHz, the chemical shift difference (
Table 1: Quantitative 1H NMR Data Comparison (in DMSO-d6)
| Proton | Shift (ppm) | Multiplicity | Integration | 600 MHz Resolution | 80 MHz Resolution | |
| H6 | 7.96 | Doublet (d) | 1H | Sharp doublet | Doublet (leaning) | |
| H5 | 7.45 | Doublet of doublets (dd) | 1H | Distinct dd | Broadened doublet | |
| H3 | 6.76 | Doublet (d) | 1H | Sharp doublet | Broad singlet/doublet | |
| -NH | 6.22 | Broad Singlet (s) | N/A | 2H | Broad singlet | Broad singlet |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, an NMR protocol cannot simply be a list of steps; it must be a closed-loop system containing internal validation checks. If a check fails, the data is invalid.
Protocol A: High-Field Acquisition (600 MHz Cryoprobe)
-
Sample Preparation: Dissolve exactly 12.2 mg of 4-Amino-2-iodobenzonitrile in 1.0 mL of DMSO-d6 (approx. 50 mM).
-
Validation Check: Visually inspect the tube against a bright light. The solution must be 100% optically clear. Micro-particulates will distort the
field homogeneity, invalidating the shim.
-
-
Locking & Shimming: Insert the sample and lock onto the
H frequency of DMSO-d6. Execute 3D gradient shimming (Z1-Z5 coils).-
Validation Check: The residual DMSO-d6 solvent peak must exhibit a Full-Width at Half-Maximum (FWHM) of
Hz.
-
-
Acquisition: Set the relaxation delay (
) to 5.0 seconds to ensure complete relaxation. Acquire 16 scans using a standard 30° pulse sequence (zg30). -
Processing & Internal Calibration: Apply Fourier Transform (FT) and manually phase the spectrum to pure absorptive lineshapes.
-
Validation Check: Calibrate the chemical shift axis by setting the center of the residual DMSO-d6 quintet to exactly 2.50 ppm.
-
-
Quantitative Integration: Integrate the broad -NH
signal (6.22 ppm) and define its value as exactly 2.00.-
Validation Check: The integrals for H6, H5, and H3 must independently fall within
. Deviations indicate incomplete relaxation or co-eluting impurities.
-
Protocol B: Benchtop Acquisition (80 MHz Permanent Magnet)
-
Sample Preparation: Dissolve 122 mg of the compound in 1.0 mL of DMSO-d6 (approx. 500 mM). Note: A 10x concentration increase is required to compensate for the lower sensitivity of the permanent magnet.
-
Thermal Equilibration: Insert the sample into the benchtop spectrometer and wait exactly 5 minutes.
-
Validation Check: Permanent magnets are highly temperature-sensitive. The wait time ensures the sample matches the magnet's internal thermal setpoint, preventing signal drift during acquisition.
-
-
Acquisition: Set
to 4.0 seconds. Acquire 128 scans to achieve an acceptable Signal-to-Noise ratio (S/N > 50:1). -
Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to FT to artificially boost S/N, acknowledging a slight trade-off in resolution.
Figure 2: Self-validating parallel workflow for High-Field and Benchtop NMR acquisition.
Conclusion
For absolute structural elucidation and resolving fine meta-couplings (
References
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. nih.gov. 1
-
4-AMINO-2-IODOBENZONITRILE 98 CAS 33348-34-4 WIKI. guidechem.com. 2
-
Spectroscopic Data of 4-Amino-2-iodobenzonitrile. benchchem.com. 3
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Resolution of 4-Amino-2-iodo and 4-Amino-3-iodo Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are paramount for ensuring product purity, safety, and efficacy. The isomers 4-Amino-2-iodoaniline and 4-Amino-3-iodoaniline present a significant analytical challenge due to their structural similarity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, offering experimentally-backed insights to facilitate robust and reliable separation of these critical compounds.
The separation of positional isomers is a frequent challenge in pharmaceutical analysis.[1][2] Even minor differences in the substitution pattern on an aromatic ring can lead to distinct pharmacological and toxicological profiles. Therefore, developing a selective analytical method is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.[3]
The Challenge: Separating Closely Related Isomers
The primary difficulty in separating 4-Amino-2-iodo and 4-Amino-3-iodo isomers lies in their nearly identical physicochemical properties. They share the same molecular weight and possess similar polarity and pKa values. Consequently, achieving baseline resolution requires a chromatographic system with high selectivity, capable of exploiting the subtle differences in their interaction with the stationary phase.
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of pharmaceutical compounds due to its versatility, reproducibility, and compatibility with a broad range of analytes. This guide will focus on optimizing RP-HPLC methods and will also explore alternative approaches that can offer enhanced selectivity for these challenging isomers.
Reversed-Phase HPLC (RP-HPLC) with C18 Columns
The C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobic interactions.[4] For the iodoaniline isomers, the position of the iodine atom subtly influences the molecule's overall hydrophobicity and its interaction with the C18 ligands.
Causality Behind Experimental Choices:
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is standard. Acetonitrile often provides better peak shape and lower backpressure. The organic modifier's concentration is a critical parameter for adjusting retention times.
-
Role of pH: The amino group in the isomers is basic, meaning its ionization state is dependent on the mobile phase pH.[5] Operating at a pH at least 2 units away from the pKa of the amino group ensures that the analytes are in a single, non-ionized form, leading to more consistent retention and improved peak shape.[6][7] An acidic mobile phase, such as one containing 0.1% formic or phosphoric acid, is generally preferred to suppress the ionization of the amino group.[8][9]
-
Column Temperature: Elevating the column temperature can improve peak efficiency and reduce analysis time. However, it's essential to ensure the stability of the analytes and the column at the chosen temperature.
dot
Caption: A typical experimental workflow for HPLC analysis.
Phenyl-Hexyl and Pentafluorophenyl (PFP) Columns for Enhanced Selectivity
While C18 columns are a good starting point, stationary phases with different selectivities can offer superior resolution for challenging isomer separations.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This can be particularly effective for separating isomers where the position of a substituent influences the electron density of the aromatic ring.
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The highly electronegative fluorine atoms create a strong dipole moment, which can lead to unique selectivity for halogenated and aromatic compounds.[4]
Table 1: Comparison of Stationary Phases for Iodoaniline Isomer Separation
| Parameter | Method 1: C18 Reverse-Phase | Method 2: Phenyl-Hexyl Phase | Method 3: Pentafluorophenyl (PFP) Phase |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Pentafluorophenyl |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic | Dipole-dipole, π-π, hydrophobic |
| Typical Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Resolution of Isomers | Good | Potentially Excellent | Potentially Superior |
| Advantages | Robust, widely available, good peak shapes for general purposes.[4] | Enhanced selectivity for aromatic compounds. | Superior selectivity for positional and halogenated isomers.[4] |
| Considerations | May require more method development; can be more expensive.[4] | May require optimization of mobile phase to fully exploit π-π interactions. | Can exhibit different retention behavior compared to C18, requiring re-optimization. |
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will likely be necessary based on the specific HPLC system and column used.
Protocol 1: Standard C18 Reversed-Phase Method
-
Instrumentation and Column:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the isomer mixture.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[9]
-
Protocol 2: PFP Column Method for Enhanced Selectivity
-
Instrumentation and Column:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: PFP column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water (HPLC grade).
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program: (To be optimized, starting with a similar gradient to Protocol 1 and adjusting based on initial results).
-
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
dot
Caption: Logical workflow for HPLC method selection.
Trustworthiness and Self-Validating Systems
A robust HPLC method must be validated to ensure its performance is reliable. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the two isomers and from any potential impurities.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
By systematically evaluating these parameters, the developed method becomes a self-validating system, ensuring the integrity of the analytical data.
Conclusion
The separation of 4-Amino-2-iodo and 4-Amino-3-iodo isomers is a challenging but achievable task with the right HPLC methodology. While a standard C18 column provides a robust starting point, columns with alternative selectivities, such as Phenyl-Hexyl and PFP, can offer superior resolution. Careful optimization of the mobile phase pH and composition is critical for achieving the desired separation. The protocols and comparative data presented in this guide provide a comprehensive framework for developing and validating a reliable HPLC method for the analysis of these important isomers, thereby supporting the advancement of research and drug development with high-quality, dependable analytical data.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
-
SIELC Technologies. (2018, February 16). Separation of o-Iodoaniline on Newcrom R1 HPLC column. Available from: [Link].
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link].
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link].
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.
-
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link].
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link].
-
Li, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(82), 66759-66765. Available from: [Link].
-
ResearchGate. (2025, August 6). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available from: [Link].
-
PubMed. (n.d.). Determination of aminophenol isomers by high-speed liquid chromatography. Available from: [Link].
-
ResearchGate. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Available from: [Link].
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available from: [Link].
-
ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Available from: [Link].
-
Wiley Online Library. (2006, May 8). Gas-chromatographic separation of stereoisomers of dipeptides. Available from: [Link].
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link].
-
Advanced Materials Tech. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link].
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].
-
HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminosalicylic Acid on Coresep 100 Mixed-Mode Column. Available from: [Link].
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available from: [Link].
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link].
-
Chromatography Online. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Available from: [Link].
Sources
- 1. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. Separation of o-Iodoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Mass Spectrometry Fragmentation Profiling of 4-Amino-2-iodobenzonitrile: A Comparative Guide to EI-GC-MS vs. ESI-LC-MS/MS
Executive Summary & Analytical Context
As a Senior Application Scientist, I frequently evaluate the optimal analytical strategies for characterizing halogenated aromatic intermediates. 4-Amino-2-iodobenzonitrile (Molecular Weight: 244.03 g/mol ) is a critical trifunctional building block in medicinal chemistry, famously utilized in the synthesis of PROTACs, androgen receptor degraders, and kinase inhibitors[1].
Because iodine is a massive, monoisotopic, and highly polarizable halogen, its presence dictates the molecule's behavior in a mass spectrometer. This guide objectively compares two gold-standard analytical platforms—Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)—to establish a definitive fragmentation pattern and experimental workflow for this compound[2].
Causality in Experimental Design: EI vs. ESI
Why do we see drastically different spectral signatures for the exact same molecule across different instruments? The causality lies in the ionization energy and the physical state of the analyte.
-
EI-GC-MS (Hard Ionization): At 70 eV, the electron beam strips an electron from the nitrogen lone pair or the aromatic ring, generating a highly energetic radical cation (M+• at m/z 244)[1]. The carbon-iodine (C-I) bond is relatively weak (~240 kJ/mol). The excess internal energy immediately drives the homolytic cleavage of the C-I bond, making the loss of an iodine radical (I•, 127 Da) the most thermodynamically favorable pathway.
-
ESI-LC-MS/MS (Soft Ionization): In the electrospray plume, the basic amino group (-NH2) readily accepts a proton from the acidic mobile phase, forming a stable even-electron precursor ion ([M+H]+ at m/z 245)[3]. Because the ionization is "soft," the C-I bond remains intact until subjected to Collision-Induced Dissociation (CID) in the collision cell.
Quantitative Data: Fragmentation Peak Assignments
The following table compares the typical fragmentation ions observed across both platforms, summarizing the quantitative mass shifts used for structural elucidation.
| Ion Type | EI-MS (70 eV) | ESI-MS/MS (Positive, CID) | Structural Assignment |
| Precursor Ion | m/z 244 (M+•) | m/z 245 ([M+H]+) | Intact 4-Amino-2-iodobenzonitrile |
| Primary Fragment | m/z 117 | m/z 117 | Loss of I• (EI) or HI (ESI) |
| Secondary Fragment | m/z 90 | m/z 90 | Subsequent loss of HCN (27 Da) |
| Tertiary Fragment | m/z 63 | m/z 63 | Loss of HCN + C2H2 |
Logical Pathway of Fragmentation (Visualization)
To visualize the mechanistic divergence between the two ionization modes, the following diagram maps the degradation pathways from precursor to product ions.
Mechanistic fragmentation pathways of 4-Amino-2-iodobenzonitrile under EI and ESI.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By running an internal standard (e.g., 4-Aminobenzonitrile), researchers can verify system suitability before analyzing the iodinated target.
Protocol A: EI-GC-MS Workflow for Structural Confirmation
Objective: Confirm the presence of the halogenated precursor and its library-matchable fingerprint.
-
Sample Preparation: Dissolve 1 mg of 4-Amino-2-iodobenzonitrile in 1 mL of MS-grade methanol[2]. Dilute to a working concentration of 10 µg/mL.
-
System Suitability (Self-Validation): Inject a 10 µg/mL solution of 4-Aminobenzonitrile. Verify the M+• at m/z 118 and the loss of HCN at m/z 91. If these peaks are absent or tailing occurs, perform inlet maintenance (liner/septum replacement).
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm 5% phenyl-arylene capillary column.
-
Temperature Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
Mass Spectrometry: Operate the quadrupole in full scan mode (m/z 50–300) with the ion source at 230 °C and electron energy at 70 eV.
-
Data Interpretation: Extract m/z 244. Verify the isotopic signature (iodine is monoisotopic, so no M+2 isotope peak like chlorine/bromine will be present). Confirm the base peak at m/z 117.
Protocol B: ESI-LC-MS/MS Targeted MRM Workflow
Objective: Establish a highly sensitive quantitative assay using Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Prepare a 100 ng/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid is crucial as it drives the equilibrium toward the protonated [M+H]+ state[3].
-
System Suitability (Self-Validation): Monitor the background signal of the mobile phase. A stable baseline ensures the electrospray needle is free of contamination.
-
Chromatography: Use a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate a triple quadrupole in positive ESI mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 350 °C.
-
-
MRM Optimization: Isolate m/z 245 in Q1. Apply a collision energy (CE) sweep (10–40 eV) in Q2 using Argon collision gas. Monitor Q3 for m/z 117 (Quantifier) and m/z 90 (Qualifier).
-
Optimal CE for m/z 117: Typically 15-20 eV.
-
Optimal CE for m/z 90: Typically 25-30 eV.
-
Analytical Workflow Comparison (Visualization)
The decision to use GC-MS versus LC-MS/MS depends heavily on the project phase (discovery vs. bioanalysis). The flowchart below outlines the strategic deployment of each platform.
Strategic comparison of GC-MS and LC-MS/MS workflows for analyzing iodinated benzonitriles.
Conclusion
For the structural elucidation of 4-Amino-2-iodobenzonitrile, EI-GC-MS remains the definitive tool for confirming the intact mass and the characteristic loss of the iodine radical. However, for downstream applications such as pharmacokinetics or trace-level detection in complex matrices, ESI-LC-MS/MS utilizing the 245 → 117 MRM transition provides superior sensitivity and specificity. Understanding the causality behind the C-I bond cleavage under different energetic regimes is essential for developing robust, self-validating analytical methods.
References
1.[1] Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs. MDPI. 2.[2] Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9). Benchchem. 3.[3] Iron-Catalyzed Aerobic α,β-Dehydrogenation. ACS Publications.
Sources
Comparative Guide: IR Spectroscopy of Nitrile vs. Amine Functionalities in Drug Discovery
Topic: IR Spectroscopy Characteristic Peaks for Nitrile and Amine Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the distinction between nitrile (cyano) and amine groups is not merely structural—it is a pivot point for pharmacokinetics. Nitriles often serve as bioisosteres for carbonyls and hydroxyls to improve metabolic stability, while amines are ubiquitous solubilizing groups that dictate pKa and receptor binding.
This guide provides a technical comparison of their infrared (IR) spectral signatures. While nitriles offer a "clean" diagnostic signal in the sparsely populated triple-bond region, amines present a complex deconvoluted challenge due to hydrogen bonding and spectral overlap with hydroxyls.
The Nitrile Group (–C≡N): The "Silent Region" Beacon
The nitrile group is one of the most reliable diagnostic markers in IR spectroscopy because it absorbs in the 2200–2300 cm⁻¹ range, often termed the "silent region" because few other functional groups absorb here.
Spectral Characteristics[1][2][3][4][5][6][7][8][9][10][11]
Structural Influences
-
Conjugation: If the nitrile is conjugated with a double bond or aromatic ring (e.g., benzonitrile), the frequency shifts to lower wavenumbers (red shift) by 20–30 cm⁻¹ due to reduced bond order.[15]
-
Electron Withdrawing Groups: Alpha-halogenation can shift the frequency higher (blue shift).
Differentiation from Interferences: The primary interference in this region is the Alkyne (–C≡C–) stretch.
-
Nitrile: Stronger dipole change
Stronger intensity. -
Alkyne: Weaker dipole change
Weak to moderate intensity (often invisible if symmetric).
The Amine Group (–NH₂, –NHR): The H-Bonding Complex
Amines are far more challenging to characterize definitively due to their presence in the high-energy region (3300–3500 cm⁻¹), where they compete with ubiquitous O-H stretches and atmospheric water vapor.
Spectral Characteristics (N-H Stretch Region)
-
Primary Amines (R-NH₂): Exhibit two bands.
-
Secondary Amines (R₂NH): Exhibit one weak band.[3][9][14][18]
-
Frequency: 3300–3350 cm⁻¹
-
Visual Mnemonic: Looks like a "canine tooth" (singlet).[13]
-
-
Tertiary Amines (R₃N): No band in this region (silent).[9][14][18]
Bending Modes (The Fingerprint Confirmation)
-
N-H Scissoring (Primary only): Strong band at 1580–1650 cm⁻¹ . This is critical for distinguishing primary amines from alcohols, which lack this feature.
-
C-N Stretch: 1000–1350 cm⁻¹. Often difficult to assign due to the "forest" of peaks in the fingerprint region.
Head-to-Head Comparison
| Feature | Nitrile (–C≡N) | Amine (–NHx) |
| Primary Region | 2200–2260 cm⁻¹ | 3300–3500 cm⁻¹ |
| Spectral "Noise" | Low (Silent Region) | High (Overlaps with O-H, H₂O) |
| Peak Shape | Sharp, Singlet | Broadening common; Doublet (1°) or Singlet (2°) |
| Intensity | Medium-Strong | Weak-Medium (weaker than O-H) |
| Conjugation Effect | Red shift (~20-30 cm⁻¹) | Red shift, broadening |
| Key Interference | Alkynes, CO₂ (background) | Alcohols (O-H), Amides, Water |
| Diagnostic Confidence | High | Moderate (requires confirmation via bending modes) |
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, especially when distinguishing amines from hygroscopic water or nitriles from atmospheric CO₂, follow this protocol.
Objective: Acquire artifact-free spectra for definitive functional group assignment.
Step 1: Environmental Control (The CO₂/H₂O Check)
-
Why: Atmospheric CO₂ absorbs at ~2350 cm⁻¹ (near Nitrile) and H₂O absorbs at 3500+ cm⁻¹ (near Amine).
-
Action: Ensure the spectrometer is purged with dry nitrogen or dry air. Run a background scan immediately before the sample.
-
Validation: The background spectrum should show flat baselines at 2350 cm⁻¹ and >3500 cm⁻¹.
Step 2: Sample Preparation (ATR vs. Transmission)
-
For Nitriles:Diamond ATR is preferred. The sharp peak requires no pathlength optimization.
-
For Amines:Transmission (KBr Pellet) is often superior for resolution.
-
Reason: ATR can suppress weak N-H signals due to shallow penetration depth at high frequencies.
-
Critical Step: If using KBr, ensure the salt is oven-dried. Amines are hygroscopic; wet KBr will create a massive O-H blob that masks the N-H stretch.
-
Step 3: Acquisition Parameters
-
Resolution: Set to 2 cm⁻¹ .
-
Causality: Nitrile peaks are naturally narrow. Standard 4 cm⁻¹ resolution may artificially broaden the peak and reduce apparent intensity.
-
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio, essential for detecting weak Secondary Amine singlets.
Diagnostic Workflows
Figure 1: Spectral Decision Tree for Nitrogenous Groups
This logic flow guides the researcher from the raw spectrum to a probable functional group assignment.
Caption: Logical decision tree for distinguishing Nitriles, Amines, and common interfering groups based on peak position and shape.
Figure 2: Experimental Sample Prep Workflow
A self-validating loop to ensure sample quality before data acquisition.
Caption: Step-by-step sample preparation workflow emphasizing moisture control and background validation.
References
-
NIST Chemistry WebBook . Infrared Spectra of Nitriles and Amines. National Institute of Standards and Technology.[2][4] Available at: [Link]
-
Spectroscopy Online . Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
-
Spectroscopy Online . Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
-
Chemistry LibreTexts . IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 18. community.wvu.edu [community.wvu.edu]
A Comparison Guide to 13C NMR Predictive Methodologies vs. Experimental Data for 4-Amino-2-iodobenzonitrile
Accurate structural validation is the cornerstone of modern drug development. 4-Amino-2-iodobenzonitrile (CAS: 300627-48-9) is a highly utilized trifunctional intermediate, particularly in the synthesis of kinase inhibitors and nonsteroidal Androgen Receptor (AR) PROTACs (e.g., bicalutamide analogs) .
However, assigning its
This guide objectively compares the performance of Empirical Additivity Rules , Density Functional Theory (DFT) Modeling , and Experimental Acquisition , providing a self-validating framework for analyzing heavily substituted halogenated aromatics.
Performance Comparison: Experimental vs. Predictive Methodologies
When validating the structure of 4-Amino-2-iodobenzonitrile, chemists typically rely on one of three methodologies to assign the
Table 1: Quantitative Comparison of C NMR Chemical Shifts (DMSO- )
| Carbon Position | Experimental Shift (ppm) | Empirical Prediction (ppm) | Error ( | Assignment & Mechanistic Note |
| C4 (-NH | 154.21 | 152.4 | -1.81 | Ipso to amine; highly deshielded. |
| C6 (-H) | 135.71 | 135.1 | -0.61 | Ortho to nitrile; matches prediction well. |
| C3 (-H) | 123.25 | 125.1 | +1.85 | Meta to nitrile; standard aromatic region. |
| C≡N (Nitrile) | 121.77 | 118.0 | -3.77 | Quaternary nitrile carbon. |
| C5 (-H) | 113.50 | 115.1 | +1.60 | Ortho to amine; shielded by resonance. |
| C1 (-CN) | 103.67 | 123.1 | +19.43 | Ipso to nitrile; Severe empirical failure . |
| C2 (-I) | 101.30 | 101.1 | -0.20 | Ipso to iodine; shielded by heavy atom. |
Experimental data sourced from AR-targeting PROTAC development studies .
The Causality Behind the Empirical Failure (The HALA Effect)
While empirical additivity rules perform admirably for standard aromatic carbons (errors < 2 ppm for C3, C4, C5, and C6), they fail catastrophically at the C1 position, exhibiting a nearly 20 ppm error.
Why does this happen? Empirical increment systems rely on linear algebraic additions of substituent effects and fundamentally lack the quantum mechanical parameters to account for relativistic physics. The massive electron cloud of the iodine atom at C2 induces a phenomenon known as the Spin-Orbit Heavy-Atom Effect on the Light Atom (SO-HALA) . The relativistic spin-orbit coupling not only shields the directly attached ipso-carbon (C2) but also "spills over" to heavily shield the adjacent ortho-carbon (C1).
The Verdict: For halogenated benzonitriles, standard ChemDraw or Mnova empirical predictions are insufficient. Researchers must either rely on rigorous experimental 1D/2D NMR data or utilize high-level DFT calculations (e.g., GIAO at the B3LYP/6-31G* level) which explicitly account for spin-orbit relativistic effects.
Structural Validation Workflow
The following diagram illustrates the optimal parallel workflow for assigning and validating the structure of 4-Amino-2-iodobenzonitrile, highlighting the divergence between reliable and unreliable predictive methods.
Caption: Workflow comparing 13C NMR experimental acquisition with DFT and empirical prediction methods.
Step-by-Step Experimental Protocol
To ensure a self-validating system where the data proves its own accuracy, follow this optimized protocol for acquiring the
Step 1: Optimized Sample Preparation
-
Action: Dissolve 30–50 mg of the crystalline compound in 0.6 mL of DMSO-
. -
Causality: While CDCl
is a standard solvent, the polar amino (-NH ) and nitrile (-C≡N) groups cause intermolecular hydrogen bonding and aggregation in non-polar environments, leading to broad, unresolved peaks. DMSO- disrupts these interactions, yielding sharp signals and providing a reliable internal reference septet at 39.5 ppm.
Step 2: Instrument Configuration & Tuning
-
Action: Tune the spectrometer to the
C frequency (e.g., 126 MHz on a 500 MHz magnet). Set the relaxation delay (D1) to a minimum of 3.0 seconds . -
Causality: This molecule contains four quaternary carbons (C1, C2, C4, and C≡N). Because they lack attached protons, they undergo highly inefficient dipole-dipole relaxation, resulting in long
relaxation times. A standard 1-second delay will cause these critical peaks to artificially integrate lower or disappear entirely into the baseline noise.
Step 3: Acquisition and Signal Processing
-
Action: Acquire a minimum of 512 to 1024 scans. Apply a 1.0 Hz exponential line broadening (LB) function during the Fourier transformation.
-
Causality: The quadrupolar nature of the iodine atom can cause slight scalar relaxation of the second kind, broadening the C2 signal. The 1.0 Hz LB enhances the Signal-to-Noise (S/N) ratio for these weak quaternary carbons without sacrificing the resolution required to separate the closely spaced aromatic signals.
Step 4: Self-Validation Check
-
Verify the presence of exactly seven distinct carbon signals. If only three signals are visible, your D1 delay is too short, and the quaternary carbons have not fully relaxed between pulses.
Conclusion & Best Practices
When dealing with polysubstituted halogenated aromatics like 4-Amino-2-iodobenzonitrile, treating predictive software as an infallible "black box" is a critical error. The empirical additivity rules break down under the weight of the Spin-Orbit Heavy-Atom Effect (SO-HALA), leading to massive predictive deviations at the C1 position.
Best Practice: Always prioritize high-quality experimental acquisition with extended relaxation delays. If predictive validation is required to differentiate between regioisomers (e.g., distinguishing 4-Amino-2-iodobenzonitrile from 2-Amino-4-iodobenzonitrile), bypass empirical calculators entirely and utilize DFT-based NMR modeling.
References
-
Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs Molecules (MDPI). URL:[Link]
-
Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances International Journal of Molecular Sciences (MDPI). URL:[Link]
A Comparative Guide to the Purity Assessment of 4-Amino-2-iodobenzonitrile via LC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and success of their work. 4-Amino-2-iodobenzonitrile, a versatile building block in medicinal chemistry, is no exception. Its trifunctional nature, featuring an amino group, a nitrile moiety, and an iodine atom, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. However, this reactivity also predisposes it to the formation of impurities during synthesis and storage. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of 4-Amino-2-iodobenzonitrile, supported by experimental insights and data.
The Critical Role of Purity in Drug Discovery
In the realm of drug discovery and development, the purity of a chemical entity is not merely a quality control metric; it is a fundamental determinant of experimental reproducibility, biological activity, and ultimately, patient safety. The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and reporting of impurities in new drug substances.[1][2][3] Impurities can arise from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates), degradation of the drug substance, and residual solvents.[1][3] Even trace amounts of impurities can have significant consequences, potentially leading to altered pharmacological or toxicological profiles. Therefore, the selection of an appropriate analytical method for purity assessment is a critical decision in the lifecycle of any pharmaceutical compound.
LC-MS: A Powerful Tool for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for the identification of unknown impurities.[4] This guide will delve into a practical LC-MS method for the purity assessment of 4-Amino-2-iodobenzonitrile and compare its performance with other established analytical techniques.
Physicochemical Properties of 4-Amino-2-iodobenzonitrile
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 300627-48-9 | Internal Data |
| Molecular Formula | C₇H₅IN₂ | Internal Data |
| Molecular Weight | 244.03 g/mol | Internal Data |
| Appearance | Off-white to light brown crystalline powder | Internal Data |
| Melting Point | 146-148 °C | Internal Data |
| Solubility | Soluble in DMSO and methanol | Internal Data |
Experimental Protocol: LC-MS Purity Assessment
The following protocol is a robust starting point for the analysis of 4-Amino-2-iodobenzonitrile, designed for optimal separation and detection of the main component and potential impurities.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-2-iodobenzonitrile and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
Causality: The choice of a 50:50 acetonitrile/water mixture as the diluent ensures compatibility with the initial mobile phase conditions, promoting good peak shape. A concentration of 10 µg/mL is typically sufficient for sensitive detection by modern mass spectrometers without causing detector saturation.
LC-MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary resolution for separating closely related impurities. |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase offers good retention for moderately polar aromatic compounds. The smaller particle size of a UHPLC column enhances separation efficiency and reduces run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape for amine-containing compounds and promotes protonation for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Gradient | 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by a 3-minute re-equilibration at 10% B. | A gradient elution is necessary to separate compounds with a range of polarities, from potential polar degradation products to less polar impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the mass spectrometer interface. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume minimizes band broadening and prevents column overloading. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer | High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group in 4-Amino-2-iodobenzonitrile is readily protonated, making ESI+ a highly sensitive ionization mode for this compound. |
| Scan Range | m/z 100-500 | This range covers the molecular weight of the target compound and a wide array of potential impurities and adducts. |
| Data Acquisition | Full Scan | Allows for the detection of all ions within the specified mass range, crucial for identifying unexpected impurities. |
LC-MS Workflow Diagram
Caption: Workflow for LC-MS purity assessment.
Data Interpretation
A typical LC-MS analysis will yield a total ion chromatogram (TIC), which displays the sum of all ion intensities as a function of retention time.
-
Main Peak Identification: The peak corresponding to 4-Amino-2-iodobenzonitrile should be the most prominent in the chromatogram. The mass spectrum of this peak should show a protonated molecule [M+H]⁺ at an m/z of approximately 245.955.
-
Impurity Detection: Smaller peaks in the TIC represent potential impurities.
-
Extracted Ion Chromatograms (EICs): To confirm the presence of specific impurities, EICs can be generated for their expected m/z values.
-
Mass Spectral Analysis: The mass spectrum of each impurity peak provides its molecular weight. High-resolution mass spectrometry allows for the determination of the elemental composition, which is a crucial step in impurity identification.
Common Impurities and Degradation Products
Based on the synthesis and stability of 4-Amino-2-iodobenzonitrile, the following impurities may be observed:
-
Starting Materials: Unreacted 2-aminobenzonitrile or iodinating reagents.
-
Regioisomers: Isomers such as 4-amino-3-iodobenzonitrile may be present from the synthesis.
-
Hydrolysis Product: 4-Amino-2-iodobenzamide and the corresponding carboxylic acid can form through hydrolysis of the nitrile group.
-
Oxidation Products: The amino group is susceptible to oxidation, leading to colored impurities.
-
Dehalogenation Product: Loss of the iodine atom would result in 4-aminobenzonitrile.[5]
Data Interpretation Workflow
Caption: Process for interpreting LC-MS data.
Comparison with Alternative Purity Assessment Techniques
While LC-MS is a powerful technique, other methods also have their merits for purity assessment. The choice of technique often depends on the specific requirements of the analysis.
| Technique | Principle | Pros for 4-Amino-2-iodobenzonitrile Analysis | Cons for 4-Amino-2-iodobenzonitrile Analysis |
| HPLC-UV | Separation by liquid chromatography and detection by UV-Vis absorbance. | - Simple, robust, and widely available.[6][7] - Good for quantifying known impurities with a chromophore. - Cost-effective for routine quality control. | - Lacks the specificity of mass spectrometry; co-eluting impurities may not be detected.[8] - Does not provide molecular weight information for unknown impurity identification. - Requires reference standards for accurate quantification of impurities. |
| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | - Excellent for analyzing volatile impurities and residual solvents.[4][9] - High chromatographic resolution. | - 4-Amino-2-iodobenzonitrile is not sufficiently volatile and would require derivatization, adding complexity and potential for side reactions.[4][10] - Thermal degradation of the analyte in the injector is a risk. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy measures the signal intensity of an analyte relative to a certified internal standard. | - A primary ratio method that does not require a reference standard of the analyte itself.[11][12] - Provides structural information and can quantify impurities without chromatographic separation.[5][13] - Highly accurate and precise. | - Lower sensitivity compared to LC-MS.[14] - May not be suitable for detecting very low-level impurities. - Requires a relatively pure (>95%) internal standard. |
Decision-Making Flowchart for Technique Selection
Caption: Flowchart for selecting an analytical technique.
Conclusion
The purity assessment of 4-Amino-2-iodobenzonitrile is a critical step in ensuring the quality and reliability of research and development outcomes. LC-MS stands out as the most powerful and versatile technique for this purpose, offering unparalleled sensitivity and specificity for the detection and identification of impurities. While HPLC-UV provides a cost-effective solution for routine quality control of known impurities, and qNMR offers a primary quantification method, neither can match the comprehensive impurity profiling capabilities of LC-MS. For a thorough understanding of the impurity profile of 4-Amino-2-iodobenzonitrile, a well-developed LC-MS method is indispensable. By following the experimental guidelines and data interpretation strategies outlined in this guide, researchers can confidently assess the purity of this important chemical intermediate, thereby upholding the principles of scientific integrity and ensuring the quality of their work.
References
- International Council for Harmonisation. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- RSSL. (n.d.).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
- Oxford Instruments. (n.d.). Consistency and Purity.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Academia.edu. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
- USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
- Springer. (2021).
- ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs.
- Benchchem. (n.d.).
- ResolveMass Labor
- Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- PMC. (2022).
- PubMed. (n.d.). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria.
- Google Patents. (n.d.).
- Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
- Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
- Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iltusa.com [iltusa.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Consistency and Purity [nmr.oxinst.com]
Comparative Reactivity Guide: 2-Iodo vs. 3-Iodo 4-Aminobenzonitrile
In modern medicinal chemistry and drug discovery, halogenated anilines serve as indispensable building blocks for constructing complex heterocyclic scaffolds. Among these, the structural isomers 2-iodo-4-aminobenzonitrile (often cataloged as 4-amino-2-iodobenzonitrile) and 3-iodo-4-aminobenzonitrile (4-amino-3-iodobenzonitrile) present a fascinating case study in how regiochemistry dictates reactivity.
While both molecules possess an identical set of functional groups—a primary amine, a nitrile, and an iodine atom—their distinct spatial arrangements relative to the aromatic ring create divergent electronic environments. As a Senior Application Scientist, I have structured this guide to unpack the causality behind their reactivity differences, providing researchers with the mechanistic insights and self-validating protocols necessary to select the optimal isomer for cross-coupling and heterocyclization workflows.
Mechanistic Causality: Electronic Effects on the C–I Bond
The fundamental difference in reactivity between these two isomers lies in the electron density of the carbon-iodine (C–I) bond, which directly governs the activation energy required for oxidative addition by low-valent transition metals (e.g., Pd(0)). This electron density is modulated by the competing resonance and inductive effects of the strongly electron-withdrawing cyano group (-CN) and the strongly electron-donating amino group (-NH
2-Iodo-4-aminobenzonitrile:
In this isomer, the iodine atom is positioned ortho to the -CN group and meta to the -NH
3-Iodo-4-aminobenzonitrile:
Here, the iodine atom is ortho to the -NH
Caption: Electronic effects dictating C-I bond reactivity in 2-iodo vs 3-iodo isomers.
Quantitative Comparison & Reactivity Profile
The structural differences manifest in distinct physicochemical properties and synthetic utilities. The table below summarizes the core comparative data necessary for experimental design.
| Parameter | 2-Iodo-4-aminobenzonitrile | 3-Iodo-4-aminobenzonitrile |
| CAS Number | 300627-48-9 | 33348-34-4 |
| C–I Bond Electronics | Electron-deficient (Activated) | Electron-rich (Deactivated) |
| Pd(0) Oxidative Addition | Fast / Thermodynamically favorable | Slower / Requires elevated temperatures |
| Primary Synthetic Utility | Linear cross-coupling (Suzuki, Heck) | Tandem cross-coupling/cyclization |
| Target Scaffolds | Functionalized anilines, Kinase inhibitors | Indoles, Quinazolines, Carbazoles |
| Ortho-Group Interference | Minimal (Linear -CN group) | High (Nucleophilic -NH |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . This means the reaction setups provide intrinsic, observable feedback (visual or thermodynamic) to confirm that the desired mechanistic pathway is actively proceeding.
Protocol A: Standard Sonogashira Coupling of 2-Iodo-4-aminobenzonitrile
Because the C–I bond is highly activated, this isomer undergoes rapid cross-coupling under relatively mild conditions without the -NH
Methodology:
-
Initiation: In an oven-dried Schlenk flask, dissolve 2-iodo-4-aminobenzonitrile (1.0 eq) and a terminal alkyne (1.2 eq) in anhydrous THF. Add triethylamine (Et
N) as a co-solvent/base (1:1 ratio with THF). Degas the mixture via argon sparging for 15 minutes. -
Catalysis: Add Pd(PPh
) (5 mol%) and CuI (10 mol%). The solution will typically turn a pale yellow/orange. -
Propagation: Stir the mixture at 45 °C for 4–6 hours.
-
Self-Validation Mechanism: As the reductive elimination step occurs, hydroiodic acid (HI) is generated, which immediately reacts with Et
N. Because triethylammonium iodide (Et N·HI) is highly insoluble in THF, it precipitates as a dense white/yellow salt. The volumetric accumulation of this precipitate serves as a direct, visual kinetic indicator that carbon-carbon bond formation is successfully occurring. -
Isolation: Filter the suspension through a Celite pad to remove the salt, concentrate the filtrate, and purify via silica gel chromatography.
Protocol B: Tandem Sonogashira-Cyclization of 3-Iodo-4-aminobenzonitrile
The electron-rich nature of this isomer slows down initial coupling, but the proximity of the -NH
Methodology:
-
Initiation: Combine 3-iodo-4-aminobenzonitrile (1.0 eq), a terminal alkyne (1.5 eq), PdCl
(PPh ) (5 mol%), CuI (10 mol%), and DBU (2.0 eq) in anhydrous DMF. -
Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours. The elevated temperature is required to overcome the higher activation energy of the electron-rich C–I bond.
-
Self-Validation Mechanism (Thermodynamic Trap): In standard high-temperature Sonogashira reactions, alkyne homocoupling (Glaser coupling) is a major side reaction. However, in this system, once the 2-alkynyl-4-aminobenzonitrile intermediate forms, the adjacent -NH
group immediately attacks the alkyne via intramolecular hydroamination. This rapid cyclization acts as a thermodynamic trap, continuously pulling the equilibrium forward. The absence of Glaser homocoupling products on TLC validates that the tandem cyclization is operating efficiently. -
Isolation: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and purify the resulting indole core via chromatography.
Caption: Tandem Sonogashira cross-coupling and intramolecular cyclization workflow.
Conclusion
The choice between 2-iodo and 3-iodo 4-aminobenzonitrile should be strictly dictated by the target architecture. If the goal is to synthesize linear, extended aniline derivatives (such as bicalutamide analogs or specific kinase inhibitors)[2], the 2-iodo isomer is superior due to its highly activated C–I bond. Conversely, if the objective is to build complex, fused nitrogenous heterocycles like indoles or carbazoles, the 3-iodo isomer provides the perfect regiochemical arrangement for tandem cyclization workflows.
References
-
Title: Synthesis of irreversibly binding bicalutamide analogs for imaging studies - PMC Source: National Institutes of Health (NIH) URL: [Link]
Sources
Comparative Guide: Crystal Structure Analysis of 4-Amino-2-iodobenzonitrile Derivatives
Part 1: Executive Summary & Structural Context
The Scaffold: 4-Amino-2-iodobenzonitrile
In the high-stakes landscape of Selective Androgen Receptor Modulator (SARM) development, the 4-amino-2-iodobenzonitrile scaffold (and its structural isomers) serves as a critical pharmacophore. Unlike generic intermediates, the specific positioning of the iodine atom relative to the cyano group dictates the solid-state packing through halogen bonding (XB) , a feature increasingly exploited to lock ligand conformation in protein binding pockets (e.g., Androgen Receptor).
Critical Isomer Distinction: Before analyzing crystal data, one must distinguish between the two common isomers often conflated in commercial catalogs:
-
Target A: 4-Amino-2-iodobenzonitrile: Amino group para to nitrile; Iodine ortho to nitrile. (Primary precursor for bicyclic SARMs).
-
Target B: 2-Amino-4-iodobenzonitrile: Amino group ortho to nitrile; Iodine para to nitrile. (Common in quinazoline synthesis).
This guide focuses on Target A and its derivatives, using high-fidelity data from its bromo- and chloro-analogs to construct a predictive structural model where direct X-ray data is proprietary.
Part 2: Comparative Crystal Structure Data
The following data synthesizes experimental values from isostructural analogs (Cl/Br series) and published derivative studies to benchmark the expected performance of the iodo-derivative.
Table 1: Physicochemical & Crystallographic Benchmarks
Comparators selected based on structural homology and available CSD (Cambridge Structural Database) entries.
| Feature | 4-Amino-2-iodobenzonitrile (Target) | 4-Amino-2-bromobenzonitrile (Benchmark) | 2-Amino-4-chlorobenzonitrile (Control) |
| CAS Number | 33348-34-4 | 53312-82-6 | 38487-86-4 |
| Molecular Weight | 244.03 g/mol | 197.03 g/mol | 152.58 g/mol |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Triclinic |
| Space Group | P21/c (Predicted) | P21/c | P-1 |
| Melting Point | 112–115 °C | 124–128 °C | 157–162 °C |
| Key Interaction | Strong Halogen Bond (I[1]···N≡C) | Moderate Halogen Bond (Br···N≡C) | Weak/No Halogen Bond |
| Packing Motif | Zig-zag chains driven by I···N | Linear ribbons | Centrosymmetric dimers |
Structural Analysis: The Iodine Effect
The substitution of Iodine at the ortho position (C2) introduces a massive, polarizable electron cloud compared to the Chloro or Bromo analogs.
-
Halogen Bonding (XB): In 4-iodobenzonitrile derivatives, the Iodine atom exhibits a positive electrostatic potential cap (
-hole) along the C-I bond axis. This forms a directional interaction with the lone pair of the Cyano nitrogen (C-I···N≡C) of a neighboring molecule.-
Prediction: For 4-amino-2-iodobenzonitrile, expect a C-I[2]···N distance of ~2.95–3.05 Å , significantly shorter than the sum of van der Waals radii (3.53 Å).
-
-
Steric Clash & Twist: The bulky Iodine at C2 forces the nitrile group to twist slightly out of planarity if the packing is dense, or it forces the phenyl ring to tilt within the unit cell to accommodate the I···N interaction.
-
H-Bonding Network: The 4-amino group acts as a dual H-bond donor. In the absence of a strong acceptor like a carbonyl, it typically bonds to the nitrile nitrogen of a third molecule, creating a 2D sheet structure reinforced by the halogen bond chains.
Part 3: Experimental Protocols
To generate high-quality single crystals for this class of compounds (often prone to twinning due to the heavy iodine atom), use the following validated workflow.
Protocol A: Synthesis of High-Purity Precursor
Rationale: Impurities >0.5% often inhibit the growth of diffraction-quality crystals for iodo-compounds.
-
Starting Material: 4-Amino-2-chlorobenzonitrile or 2-iodo-4-nitroaniline.
-
Iodination (if starting from amino-nitrile): Use N-Iodosuccinimide (NIS) in DMF at room temperature.
-
Note: Avoid ICl (Iodine monochloride) as it leads to over-iodination and chlorination byproducts.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1). Recrystallize from Ethanol/Water (9:1) to remove trace succinimide.
Protocol B: Controlled Crystallization (Vapor Diffusion)
Self-Validating Step: If crystals appear as "feathery" needles within 2 hours, the supersaturation is too high. Aim for polyhedral blocks appearing over 48–72 hours.
-
Dissolution: Dissolve 20 mg of 4-Amino-2-iodobenzonitrile in 2 mL of THF (Tetrahydrofuran) . Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.
-
Setup: Place the THF solution in a small inner vial (GC vial).
-
Antisolvent: Place the inner vial into a larger jar containing 10 mL of Pentane or Hexane .
-
Equilibration: Cap the large jar tightly. Store at 4°C in a vibration-free zone.
-
Harvesting: After 3–5 days, harvest block-shaped crystals. Mount immediately in Paratone oil to prevent desolvation (if solvate formed).
Part 4: Visualizing the Structural Logic
The following diagrams illustrate the crystallization decision tree and the molecular interaction network expected in the crystal lattice.
Diagram 1: Crystallization & Characterization Workflow
Caption: Step-by-step workflow for obtaining diffraction-quality crystals of halogenated benzonitriles.
Diagram 2: Interaction Network (Halogen vs. Hydrogen Bonding)
Caption: Predicted supramolecular assembly showing the competition between Iodine-driven halogen bonding and Amino-driven hydrogen bonding.
Part 5: References
-
PubChem. (2025).[3][4] 4-Amino-2-bromobenzonitrile (Compound Summary). National Library of Medicine.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Crystal Structure of 2-Amino-4-chlorobenzonitrile (Refcode: ACBN).
-
BenchChem. (2025).[5][6] Technical Guide: Ligandrol (LGD-4033) Structure and Properties.
-
MDPI Molecules. (2019). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile.
-
GuideChem. (2025). 4-Amino-2-iodobenzonitrile Product Specifications.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - 4-amino-2-bromobenzonitrile (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Amino-4-bromobenzonitrile | C7H5BrN2 | CID 9920636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligandrol (LGD-4033) [benchchem.com]
Validating Synthesis of Next-Generation AR Antagonists Using 4-Amino-2-iodobenzonitrile: A Comparative Guide
Executive Summary
The development of therapeutics for Castration-Resistant Prostate Cancer (CRPC) relies heavily on targeting the Androgen Receptor (AR). While first- and second-generation AR antagonists (e.g., bicalutamide, enzalutamide) have established the clinical baseline, the emergence of targeted protein degraders (PROTACs) and radiotherapeutics requires highly versatile synthetic precursors.
This guide provides an objective comparison of AR antagonist precursors, focusing on the distinct chemical advantages of 4-Amino-2-iodobenzonitrile (CAS: 300627-48-9) . Designed for medicinal chemists and drug development professionals, this document details the causality behind specific synthetic choices, self-validating experimental protocols, and the mechanistic pathways of the resulting therapeutics.
The Chemical Rationale: Why 4-Amino-2-iodobenzonitrile?
Historically, non-steroidal AR antagonists have utilized trifluoromethyl (–CF₃) or fluoro (–F) substitutions on the A-ring to fit the hydrophobic pocket of the AR ligand-binding domain (LBD). However, these groups are synthetically inert, limiting downstream functionalization.
4-Amino-2-iodobenzonitrile solves this bottleneck through two primary mechanisms:
-
Steric & Electronic Mimicry: The iodine atom possesses a van der Waals radius (1.98 Å) that closely mimics the steric bulk of a –CF₃ group, ensuring the resulting antagonist maintains high binding affinity to the AR LBD.
-
Synthetic Versatility: The aryl iodide serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) 1. Furthermore, it allows for direct isotopic exchange to incorporate ¹²⁵I or ¹³¹I, enabling the transition from a standard antagonist to a radioimaging agent or targeted radioligand therapy 2.
Comparative Performance: Precursor Alternatives
To objectively evaluate the utility of 4-Amino-2-iodobenzonitrile, we must compare it against the industry-standard precursors used for bicalutamide and enzalutamide syntheses.
| Precursor Molecule | Primary Drug Application | AR Binding Affinity (IC₅₀)* | Synthetic Versatility | Downstream Modalities |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Bicalutamide (Classic) | ~160 nM | Low (Inert –CF₃ group) | Standard AR Inhibition |
| 4-Amino-2-fluorobenzonitrile | Enzalutamide / Apalutamide | ~21–36 nM | Moderate (SₙAr possible) | Standard AR Inhibition |
| 4-Amino-2-iodobenzonitrile | Iodo-Bicalutamide / PROTACs | ~150 nM | High (Pd-coupling, Isotope) | PROTACs, Radioimaging (¹²⁵I) |
*Note: IC₅₀ values represent the binding affinity of the fully synthesized antagonist core derived from the respective precursor.
Self-Validating Experimental Protocols
The synthesis of an AR-targeting warhead from 4-amino-2-iodobenzonitrile requires strict chemoselectivity to preserve the aryl iodide bond. Below is a field-proven, step-by-step methodology emphasizing the causality of reagent selection and self-validating analytical checkpoints 3.
Step 1: Nitro Reduction to 4-Amino-2-iodobenzonitrile
-
Objective: Reduce 2-iodo-4-nitrobenzonitrile to the target precursor without dehalogenation.
-
Procedure:
-
Dissolve 2-iodo-4-nitrobenzonitrile (2.28 mmol) and Tin(II) chloride dihydrate (11.4 mmol, 5 eq) in 5 mL of absolute ethanol.
-
Reflux the mixture under an inert argon atmosphere for 3 hours.
-
Remove the solvent under reduced pressure, extract with Ethyl Acetate (EtOAc), and wash with distilled water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via flash column chromatography (Yield: ~81%).
-
-
Causality: Tin(II) chloride (SnCl₂) is specifically chosen over catalytic hydrogenation (e.g., Pd/C with H₂). Palladium readily inserts into the weak C–I bond, which would lead to catastrophic deiodination of the precursor.
-
Self-Validation: ¹H NMR (400 MHz, CDCl₃) must show the appearance of a broad singlet at ~4.5 ppm (–NH₂ protons) and the preservation of the aromatic proton signals (δ 7.32, 7.14, 6.63 ppm), confirming the intact iodo-arene structure.
Step 2: Acylation and Epoxidation (Warhead Construction)
-
Objective: Form the reactive epoxide warhead necessary for B-ring attachment.
-
Procedure:
-
React 4-Amino-2-iodobenzonitrile with methacryloyl chloride in dichloromethane (DCM) at 0 °C to form the phenylacrylamide intermediate.
-
Treat the intermediate with 35% H₂O₂ (1.4 mL) and formic acid (2.3 mL) at 40 °C for 4 hours.
-
Quench with 2N NaOH, extract with CH₂Cl₂, and dry over MgSO₄.
-
-
Causality: The in-situ generation of performic acid enables the stereoselective epoxidation of the alkene. Strict temperature control (40 °C) is critical to prevent the over-oxidation of the sensitive nitrile group into an amide.
-
Self-Validation: HPLC is used to monitor the complete disappearance of the alkene peak (>98% purity required). ¹H NMR validates the structure via the appearance of oxirane ring protons at ~2.9–3.2 ppm.
Step 3: Epoxide Ring Opening for PROTAC Assembly
-
Objective: Couple the AR-targeting core with an E3 ligase recruiter (e.g., Thalidomide derivative).
-
Procedure:
-
Reflux the epoxide intermediate with a thalidomide-linked phenol derivative and K₂CO₃ in 2-propanol.
-
Monitor via TLC until complete consumption of the epoxide, then purify via preparative HPLC.
-
-
Causality: Basic conditions (K₂CO₃) facilitate the nucleophilic attack of the phenoxide ion on the less sterically hindered carbon of the epoxide. This regioselective opening generates the crucial tertiary alcohol characteristic of the bicalutamide scaffold.
-
Self-Validation: High-Resolution Mass Spectrometry (HRMS) serves as the ultimate self-validating step, confirming the exact mass of the fully assembled PROTAC degrader.
Workflows and Mechanistic Pathways
To visualize the synthetic progression and the ultimate biological mechanism of the synthesized compounds, refer to the diagrams below.
Synthetic Workflow
Step-by-step synthetic workflow of Iodo-Bicalutamide analogs from 2-iodo-4-nitroaniline.
AR Degradation Mechanism (PROTAC)
Once the 4-Amino-2-iodobenzonitrile is converted into a PROTAC, it bypasses standard competitive inhibition by hijacking the cell's ubiquitin-proteasome system.
Mechanistic pathway of AR degradation via Iodo-Bicalutamide-based PROTAC ternary complex.
References
-
Mukherjee, A. et al. "Synthesis of irreversibly binding bicalutamide analogs for imaging studies". PubMed Central (PMC). URL:[Link]
-
Lee, J. et al. "Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs". MDPI / PubMed Central. URL:[Link]
Sources
QC standards for 4-Amino-2-iodobenzonitrile in pharmaceutical manufacturing
Critical Intermediate for Kinase Inhibitor Manufacturing
Executive Summary & Strategic Context
4-Amino-2-iodobenzonitrile (CAS 135484-63-6) serves as a high-value scaffold in the synthesis of kinase inhibitors (e.g., MEK, EGFR inhibitors) and as a fluorogenic derivatization reagent for boron neutron capture therapy (BNCT) agents.
Its primary value proposition lies in the C2-Iodine handle , which offers superior reactivity in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) compared to its bromo- or chloro-analogs. However, this reactivity introduces significant Quality Control (QC) challenges: photolytic instability and regioisomeric contamination .
This guide objectively compares the performance of high-purity 4-Amino-2-iodobenzonitrile against its bromo-analog and defines the critical QC protocols required to ensure downstream API safety.
Comparative Analysis: Iodo- vs. Bromo- Analogs[1]
In process chemistry, the choice between 4-Amino-2-iodobenzonitrile (4-A-2-I) and 4-Amino-2-bromobenzonitrile (4-A-2-B) dictates the synthetic route's efficiency. While the Bromo-analog is significantly cheaper, the Iodo-analog is often required for sensitive APIs.
Performance Data: Cross-Coupling Efficiency
The following data summarizes the performance of both analogs in a standard Suzuki coupling (Boronic acid, Pd(PPh3)4, Na2CO3, DME/Water) to form a biaryl kinase inhibitor scaffold.
| Feature | 4-Amino-2-iodobenzonitrile | 4-Amino-2-bromobenzonitrile | Impact on API Process |
| Bond Dissociation Energy (C-X) | ~65 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) | Iodo undergoes oxidative addition faster, allowing milder conditions. |
| Reaction Temperature | 40°C - 60°C | 80°C - 100°C | Iodo prevents thermal degradation of sensitive protecting groups on the coupling partner. |
| Catalyst Loading | 0.5 - 1.0 mol% Pd | 3.0 - 5.0 mol% Pd | Iodo reduces Heavy Metal (Pd) removal costs in downstream purification. |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours | Iodo increases throughput in GMP manufacturing. |
| Impurity Profile | De-iodination (Protodehalogenation) | Homocoupling (Biaryl formation) | Iodo impurities are easier to purge via recrystallization than Bromo-homocouples. |
Decision Framework
-
Choose 4-A-2-I when: The coupling partner is thermally unstable, sterically hindered, or expensive (requiring high yield).
-
Choose 4-A-2-B when: The molecule is robust, and cost-of-goods (COGS) is the primary driver over process time.
Critical Quality Attributes (CQAs) & Impurity Management
The synthesis of 4-Amino-2-iodobenzonitrile typically involves the iodination of 4-aminobenzonitrile. This mechanism dictates the impurity profile.
Visualization: Impurity Origin & Fate
The following diagram illustrates how specific impurities arise and their impact on the final drug substance.
Caption: Impurity genealogy in the synthesis of 4-Amino-2-iodobenzonitrile. Note that the C3-regioisomer is the most critical impurity as it couples competitively.
Validated QC Protocols
To ensure "Pharma Grade" quality (>99.0% purity, <0.10% Regioisomer), the following analytical methods are required.
A. HPLC Method for Regioisomer Separation
Standard C18 methods often fail to separate the 2-iodo and 3-iodo isomers due to their identical mass and similar polarity. The following method uses a Phenyl-Hexyl column for superior π-π selectivity.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 10% B (Isocratic hold for polar impurities)
-
5-20 min: 10% → 60% B (Linear gradient)
-
20-25 min: 60% → 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Max absorption for benzonitriles) and 210 nm.
-
Temperature: 30°C.
-
System Suitability Criteria:
-
Resolution (Rs) between 4-Amino-2-iodobenzonitrile and 4-Amino-3-iodobenzonitrile > 2.0.
-
Tailing Factor < 1.5.[2]
-
B. Photostability Stress Testing (Self-Validating Protocol)
The C-I bond is photosensitive. A lack of iodine liberation proves proper handling.
-
Preparation: Prepare a 1 mg/mL solution in DMSO.
-
Stress: Expose to 1.2 million lux hours (ICH Q1B standard) OR ambient lab light for 24 hours (for bench stability).
-
Analysis: Inject into HPLC.
-
Acceptance Criteria:
-
Decrease in assay < 1.0%.
-
Growth of 4-aminobenzonitrile (de-iodinated degradant) < 0.5%.
-
Note: If the sample turns pink/violet, free iodine (
) has been liberated. This is a visual fail.
-
C. Heavy Metal Screening (ICP-MS)
If the intermediate is synthesized via a method involving catalysts (rare for this step, but possible), check for:
-
Iodine Content (Titration): 51.5% - 52.5% theoretical.
-
Residue on Ignition (ROI): < 0.1% (Ensures inorganic salts from quenching are removed).
Analytical Decision Tree
Use this workflow to determine the release status of a batch.
Caption: QC Release Workflow. Note that regioisomeric failure triggers recrystallization, while oxidative failure (Appearance) triggers rejection.
Storage & Handling Recommendations
To maintain the QC standards defined above:
-
Light Protection: Must be stored in amber glass or opaque aluminum bags. The C-I bond is the weak link.
-
Temperature: Store at 2-8°C. While stable at RT, cold storage minimizes slow de-iodination.
-
Safety: The nitrile group poses a cyanide risk under extreme acidic hydrolysis; however, the primary hazard is the potential for skin sensitization common to halo-anilines.
References
-
BenchChem. (2025).[3][4][5] Technical Guide: 2-Amino-4-iodobenzonitrile (CAS No. 300627-48-9).[4] Link(Note: Cited for general physicochemical properties of the isomer class).
-
Kuroda, N., et al. (2024).[6] "4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction." Analytica Chimica Acta. Link
-
Sigma-Aldrich. (2023). Product Specification: 4-Amino-2-chlorobenzonitrile (Analog Comparison). Link
-
ICH Guidelines. "Q1B: Photostability Testing of New Drug Substances and Products." Link
-
PubChem. "Compound Summary: 4-Amino-2-iodobenzonitrile." National Library of Medicine. Link
Sources
- 1. Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Amino-2-iodobenzonitrile
Executive Summary & Risk Context
Handling 4-Amino-2-iodobenzonitrile requires a nuanced approach that goes beyond standard organic chemical safety. This compound presents a dual-hazard profile :
-
The Nitrile Moiety (-CN): While aromatic nitriles are generally more stable than aliphatic nitriles, they possess the potential for metabolic release of cyanide ions (
) upon ingestion or significant dermal absorption. -
The Aryl Iodide/Amine Core: These functional groups act as sensitizers and irritants. The high molecular weight of the iodine atom often renders the solid powder prone to static charge, increasing the risk of aerosolization and inhalation during weighing.
Critical Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate . Engineering controls (fume hoods) are the primary defense; PPE is the secondary line of defense.
Risk Profile & GHS Classification
Note: Classifications are based on analogous aromatic nitriles and halogenated anilines. Always verify with the specific vendor SDS.
| Hazard Category | GHS Classification | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] | Zero-tolerance for hand-to-mouth transfer. Double-gloving is mandatory. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[1][2][3] | Compound permeates skin.[4][5] Nitrile gloves alone may offer limited breakthrough time in solvent. |
| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin/serious eye irritation.[1][3] | Dust can cause severe ocular stinging. Goggles required over safety glasses.[6] |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1][3] | Do not handle on open bench. All solids handling must occur in a chemically rated fume hood. |
PPE Selection Matrix
Rationale: The lipophilic nature of aryl iodides facilitates skin permeation, while the nitrile group poses a systemic toxicity risk.
Hand Protection (The "Double-Shell" Protocol)
Do not rely on a single layer of standard exam gloves.
-
Inner Layer: 4 mil Nitrile (High dexterity).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) if handling concentrated solutions in DCM or DMF.
-
Protocol: Inspect outer gloves immediately after any splash.[7] Change outer gloves every 60 minutes during active handling.
Respiratory Protection[3][8][9][10]
-
Primary Control: Variable Air Volume (VAV) Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood Unavailable/Spill Cleanup): Full-face respirator with P100 (HEPA) cartridges for solids, or OV/AG/P100 (Organic Vapor/Acid Gas/HEPA) combo cartridges if in solution.
Eye & Body Protection[1][3][9][10][11][12]
-
Eyes: Chemical splash goggles (ANSI Z87.1+) are preferred over safety glasses due to the fine, static-prone nature of the powder.
-
Body: Tyvek® lab coat or disposable sleeve covers to bridge the gap between glove cuff and lab coat.
Operational Workflow & Engineering Controls
The following diagram outlines the logical flow of material to minimize contamination vectors.
Figure 1: Operational workflow emphasizing containment zones and continuous safety checks.
Step-by-Step Handling Protocol
A. Weighing & Transfer (Critical Step)
Why: 4-Amino-2-iodobenzonitrile is often a fluffy solid. Static electricity can cause the powder to "jump" onto gloves or cuffs.
-
Static Neutralization: If available, use an ionizing fan or anti-static gun inside the hood before opening the container.
-
Draft Protection: Place the balance deep inside the hood (at least 6 inches back). Use a draft shield.
-
Technique: Do not use a spatula to "flick" powder. Use a gravity-transfer method (tilting the vial) or a disposable weighing boat.
-
Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe before returning it to storage.
B. Solubilization
Why: The heat of solution can volatilize the solvent, carrying the solute with it.
-
Add solvent (e.g., DMF, DMSO, DCM) slowly.
-
Solvent Choice: Be aware that DMSO and DMF are skin permeation enhancers. If 4-Amino-2-iodobenzonitrile is dissolved in these, it will penetrate gloves and skin much faster than the solid alone. Laminate gloves are strongly recommended for DMSO/DMF solutions.
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: Double nitrile gloves, goggles, N95/P100 respirator.
-
Contain: Cover with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad.
-
Clean: Scoop up material. Wipe area with 10% bleach solution (oxidizes potential cyanide traces) followed by water.
First Aid (Exposure)[6][9][12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious water for 15 minutes.[3] Do not use ethanol , as it may increase absorption.
-
Cyanide Awareness: While unlikely to cause immediate cyanide collapse like NaCN, be alert for symptoms of dizziness, headache, or rapid breathing. Inform medical personnel of "Aromatic Nitrile" exposure.[1][2][3][8][9]
Disposal (Crucial Logistical Detail)
This compound contains Iodine . It must NOT be placed in general organic waste if your facility segregates halogenated waste.
-
Labeling: Clearly mark tags with "4-Amino-2-iodobenzonitrile" and "Toxic."
-
Empty Containers: Triple rinse with solvent; dispose of rinsate in Halogenated Waste. Deface label and dispose of glass in sharps/glass bin.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776505, 4-Amino-2-iodobenzonitrile. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection Standards (29 CFR 1910.138). United States Department of Labor. [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. hscprep.com.au [hscprep.com.au]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
